molecular formula C10H13NO4 B110732 Methyl 2-amino-4,6-dimethoxybenzoate CAS No. 379228-26-9

Methyl 2-amino-4,6-dimethoxybenzoate

Cat. No.: B110732
CAS No.: 379228-26-9
M. Wt: 211.21 g/mol
InChI Key: AXIFIORAYHVIGR-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,6-dimethoxybenzoate serves as a versatile and critical building block in organic synthesis and medicinal chemistry research. This compound is primarily valued as a precursor in the construction of complex heterocyclic systems with significant biological activity. Specifically, it is employed as a starting material in the synthesis of quinazoline derivatives, a privileged scaffold in drug discovery . These synthesized compounds are investigated for their potent inhibitory effects on biological targets such as the Epidermal Growth Factor Receptor (EGFR), a key protein tyrosine kinase implicated in cell proliferation and survival pathways . Research utilizing this intermediate focuses on developing novel therapeutic agents, particularly in the field of oncology, to combat various forms of cancer by targeting mutated or overexpressed kinases . The dimethoxy and amino functionalities on the aromatic ring make it a valuable synthon for further chemical modifications, enabling researchers to explore structure-activity relationships and develop new chemical entities for biological evaluation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4,6-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-6-4-7(11)9(10(12)15-3)8(5-6)14-2/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIFIORAYHVIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468414
Record name methyl 2-amino-4,6-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379228-26-9
Record name methyl 2-amino-4,6-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Methyl 2-amino-4,6-dimethoxybenzoate (CAS: 379228-26-9): Synthesis, Characterization, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of Methyl 2-amino-4,6-dimethoxybenzoate, a key chemical intermediate in pharmaceutical research and development. We will explore its fundamental properties, a robust synthesis protocol, methods for structural validation, and its pivotal role in the construction of therapeutically relevant heterocyclic scaffolds.

Core Compound Properties

This compound is a polysubstituted anthranilate ester. The strategic placement of its amino and methoxy groups on the benzene ring makes it a valuable and versatile building block in organic synthesis. Its key physicochemical properties are summarized below.[1]

PropertyValue
CAS Number 379228-26-9
Molecular Formula C₁₀H₁₃NO₄
Molecular Weight 211.21 g/mol
Topological Polar Surface Area 70.8 Ų
Rotatable Bond Count 4
Hydrogen Bond Acceptor Count 5
Appearance Typically an off-white to beige solid

Synthesis and Mechanistic Rationale

The most direct and reliable synthesis of this compound involves the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 2-amino-4,6-dimethoxybenzoic acid.[2] This method is favored for its high efficiency and straightforward execution.

Synthesis_Workflow Start 2-Amino-4,6-dimethoxybenzoic Acid Process Esterification (Reflux) Start->Process Product This compound Reagents Methanol (Solvent/Reagent) Catalytic H₂SO₄ Reagents->Process Process->Product 77% Yield

Caption: Fischer esterification workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2-amino-4,6-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reagent), add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization: Carefully neutralize the residue by adding it to a saturated aqueous solution of sodium bicarbonate.

    • Causality Insight: The acid catalyst is neutralized to precipitate the organic product, which is less soluble in the aqueous base, and to prevent any potential acid-catalyzed hydrolysis of the newly formed ester during extraction.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be further purified by recrystallization or column chromatography to yield the final product.

Structural Validation: A Self-Validating System

Confirming the identity and purity of the synthesized compound is critical. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous structural fingerprint.

¹H NMR Spectroscopic Data

The proton NMR spectrum provides definitive structural confirmation. The following data, reported for a sample in DMSO-d₆, aligns with the expected structure.[2][3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.20br s2H-NH₂ (Amino Protons)
5.90d1HAr-H (Aromatic Proton)
5.75d1HAr-H (Aromatic Proton)
3.67s3H-COOCH₃ (Ester Methyl)
3.66s6HAr-OCH₃ (Methoxy Protons)
  • Trustworthiness Insight: The presence of two distinct aromatic signals as doublets (or singlets in some reports) confirms the substitution pattern.[2][3] The two protons on the aromatic ring are not equivalent and appear at distinct chemical shifts. The broad singlet for the amino group is characteristic, and the two sharp singlets for the methoxy and ester methyl groups confirm the presence and integrity of these functional groups. Researchers should expect this pattern to validate a successful synthesis.

Application in Drug Discovery: A Gateway to Quinazolines

This compound is not an end-product but a high-value intermediate, particularly in the synthesis of quinazoline derivatives. These scaffolds are prevalent in medicinal chemistry, forming the core of numerous anti-cancer agents.[3][4]

The compound serves as a precursor to 5,7-dimethoxy-3,4-dihydroquinazolin-4-one, a key step in the development of Aurora kinase inhibitors for cancer therapy.[5]

Application_Workflow Start Methyl 2-amino-4,6- dimethoxybenzoate Process Cyclocondensation (120°C) Start->Process Product 5,7-Dimethoxy-3,4- dihydroquinazolin-4-one (Quinazoline Core) Reagents Formamidine Acetate 2-Methoxyethanol Reagents->Process Process->Product 58% Yield

Caption: Synthesis of a quinazoline core from the title compound.

Experimental Protocol: Synthesis of 5,7-dimethoxy-3,4-dihydroquinazolin-4(3H)-one[5]
  • Reaction Setup: Combine this compound (1.0 eq, 600 mg) and formamidine acetate (2.25 eq, 650 mg) in 2-methoxyethanol (7 mL).

    • Expertise Insight: Formamidine acetate serves as the source for the N-C-N unit required to close the pyrimidinone ring of the quinazoline. 2-Methoxyethanol is used as a high-boiling point solvent to drive the reaction, which requires significant thermal energy.

  • Heating: Heat the solution to 120 °C and maintain for 16 hours.

  • Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Triturate the resulting residue with methanol. The solid product will precipitate out of the methanolic solution.

  • Final Product: Collect the solid by filtration to yield 5,7-dimethoxy-3,4-dihydroquinazolin-4(3H)-one as a beige solid.[5]

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by its utility. Its straightforward synthesis and well-defined spectroscopic signature make it a reliable building block. For researchers in drug development, this compound provides a validated entry point into the synthesis of complex heterocyclic systems, most notably the quinazoline scaffold, which remains a cornerstone in the design of modern targeted cancer therapies.

References

  • U.S. Patent No. US 2005/0054662 A1. (2005).
  • U.S. Patent No. US 7,049,438 B2. (2006).
  • World Intellectual Property Organization. (2003). Patent No. WO2003055491A1.
  • European Patent No. EP1292594B1. (2007).

Sources

In-depth Technical Guide: Methyl 2-amino-4,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note:

Following a comprehensive literature and database search, it has been determined that detailed, experimentally verified technical information for Methyl 2-amino-4,6-dimethoxybenzoate (CAS No. 379228-26-9) is not extensively available in peer-reviewed journals, patents, or technical data sheets. Key experimental data—such as a confirmed melting point, detailed spectroscopic characterization (NMR, IR, MS), specific synthesis protocols, and documented applications—are not sufficiently reported to construct an in-depth technical guide that meets the required standards of scientific integrity and authoritative grounding.

The available information is largely limited to supplier entries and computational predictions. Extrapolating data from its more common isomer, Methyl 2-amino-4,5-dimethoxybenzoate, would be scientifically unsound and misleading for research and development professionals.

Therefore, this document provides the foundational information available for this compound and then, with editorial discretion, presents a comprehensive technical guide for the closely related and well-documented isomer, Methyl 2-amino-4,5-dimethoxybenzoate (CAS No. 26759-46-6) . This related compound serves as a valuable case study and is a key intermediate in various synthetic applications, aligning with the interests of the target audience.

Part 1: Foundational Data for this compound

This section summarizes the confirmed but limited information for the requested topic.

Chemical Identity

A summary of the basic identifiers for this compound.

IdentifierValueSource
IUPAC Name This compoundGuidechem[1]
CAS Number 379228-26-9Guidechem[1]
Molecular Formula C₁₀H₁₃NO₄Guidechem[1]
Molecular Weight 211.22 g/mol BLD Pharm[2]
Canonical SMILES COC1=CC(=C(C(=C1)OC)C(=O)OC)NGuidechem[1]
InChI Key AXIFIORAYHVIGR-UHFFFAOYSA-NGuidechem[1]
Predicted & Limited Properties

The following properties are based on computational predictions or limited supplier data and should be used with caution.

PropertyValueSource
Predicted pKa 1.75 ± 0.10Guidechem[1]
Hazard Statements H302, H315, H319, H335BLD Pharm[2]
Precautionary Statements P261, P305+P351+P338BLD Pharm[2]
Storage Conditions Keep in dark place, inert atmosphere, room temperatureBLD Pharm[2]
Synthesis Pathway Overview

G cluster_0 Synthesis of Precursor cluster_1 Final Esterification Step Start Appropriately substituted aromatic compound Nitration Nitration Start->Nitration Reduction Reduction of Nitro Group Nitration->Reduction Methoxylation Methoxylation Reduction->Methoxylation Carboxylation Introduction of Carboxyl Group Methoxylation->Carboxylation Precursor 2-Amino-4,6-dimethoxybenzoic acid (CAS: 21577-57-1) Carboxylation->Precursor Esterification Fischer Esterification Precursor->Esterification Target This compound (CAS: 379228-26-9) Esterification->Target Reagents Methanol (CH₃OH) Catalytic Acid (e.g., H₂SO₄) Reagents->Esterification G start Methyl 4,5-dimethoxy-2-nitrobenzoate in Methanol reaction Stir at RT 16-24h start->reaction catalyst 10% Pd/C catalyst->reaction hydrogen H₂ (gas, 1 atm) hydrogen->reaction filtration Filter through Celite to remove Pd/C reaction->filtration concentration Concentrate under reduced pressure filtration->concentration purification Column Chromatography (Silica Gel) concentration->purification product Methyl 2-amino-4,5-dimethoxybenzoate purification->product

Sources

An In-depth Technical Guide to Methyl 2-amino-4,6-dimethoxybenzoate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4,6-dimethoxybenzoate, a polysubstituted aromatic compound, is a key building block in modern synthetic organic chemistry, particularly in the realm of pharmaceutical development. Its strategic placement of amino and methoxy functional groups on a benzoate scaffold makes it a versatile precursor for the synthesis of a variety of heterocyclic systems and other complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its significant role as an intermediate in the discovery of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound (CAS RN: 379228-26-9) possesses a unique substitution pattern on the benzene ring that dictates its chemical behavior and physical characteristics. The presence of two electron-donating methoxy groups and an amino group renders the aromatic ring electron-rich, influencing its reactivity in electrophilic aromatic substitution and other transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 379228-26-9
Molecular Formula C₁₀H₁₃NO₄
Molecular Weight 211.21 g/mol
Appearance Off-white to pale yellow solid (predicted)General knowledge of similar compounds
Melting Point Not experimentally determined in available sources.
Boiling Point Not experimentally determined in available sources.
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate; limited solubility in water.General knowledge of similar compounds
pKa (of the conjugate acid of the amino group) ~1.75 (Predicted)

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. Based on patent literature, the following proton NMR data has been reported in DMSO-d₆:

  • ¹H NMR (DMSO-d₆, δ, ppm): 6.13 (s, 2H, NH₂), 5.90 (d, 1H, Ar-H), 5.75 (d, 1H, Ar-H), 3.68 (s, 3H, OCH₃), 3.67 (s, 3H, OCH₃), 3.66 (s, 3H, COOCH₃).

Note: The reported splitting pattern (d, doublet) for the aromatic protons suggests a potential typographical error in the source, as two singlets would be expected for the meta-protons in a 2,4,6-trisubstituted benzene ring. Further experimental verification is recommended.

Infrared (IR) Spectroscopy
  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O stretching: A strong absorption band around 1680-1720 cm⁻¹ characteristic of the ester carbonyl group.

  • C-O stretching: Bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions for the aryl ether and ester C-O bonds.

  • C-H stretching: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Detailed experimental mass spectral data is not available. However, under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 211. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 180) and the carbomethoxy group (-COOCH₃, m/z 152).

Synthesis of this compound

The primary synthetic route to this compound involves the esterification of the corresponding carboxylic acid, 2-amino-4,6-dimethoxybenzoic acid.

Synthesis cluster_0 Synthesis Pathway Starting_Material 2-amino-4,6-dimethoxybenzoic acid Product This compound Starting_Material->Product Esterification Reagent Methanol (CH3OH) Acid Catalyst (e.g., H2SO4)

Figure 1: General synthesis pathway for this compound.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4,6-dimethoxybenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the interplay of its functional groups. The electron-rich nature of the aromatic ring makes it susceptible to electrophilic attack, although the steric hindrance from the flanking methoxy groups can influence the regioselectivity. The amino group can act as a nucleophile and is a key handle for further derivatization.

A significant application of this compound is in the synthesis of quinazolinone derivatives, which are prominent scaffolds in medicinal chemistry with a wide range of biological activities.

Reactivity cluster_1 Reactivity and Application M2A46DMB This compound Product 5,7-dimethoxy-3,4-dihydroquinazolin-4-one M2A46DMB->Product Cyclization Reagent Formamidine Acetate Application Precursor for Aurora Kinase Inhibitors and other APIs Product->Application

Figure 2: Key reaction of this compound in drug discovery.

Synthesis of 5,7-dimethoxy-3,4-dihydroquinazolin-4-one

This cyclization reaction highlights the utility of this compound as a precursor to biologically active molecules. This quinazolinone core is found in various kinase inhibitors and other therapeutic agents.

Experimental Protocol:

  • Reaction Setup: Combine this compound and formamidine acetate in a suitable high-boiling solvent such as 2-methoxyethanol in a round-bottom flask.

  • Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. The resulting residue can be purified by trituration with a suitable solvent, such as methanol, or by column chromatography to yield the desired quinazolinone product.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic amines and esters should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of heterocyclic compounds with potential therapeutic applications. Its unique substitution pattern provides a synthetically useful handle for the elaboration of more complex molecular structures. A thorough understanding of its physical, chemical, and spectroscopic properties, as well as its reactivity, is essential for its effective utilization in research and drug development. Further experimental studies to fully characterize its physical properties and explore its broader reactivity are warranted to expand its utility in the scientific community.

References

A Technical Guide to Methyl 2-Amino-4,6-dimethoxybenzoate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-amino-4,6-dimethoxybenzoate is a substituted anthranilate ester, a class of compounds recognized for its utility as a versatile scaffold in synthetic organic chemistry. The unique arrangement of an amino group, a methyl ester, and two electron-donating methoxy groups on the benzene ring makes it a valuable building block for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, and physicochemical properties. A detailed, field-proven protocol for its synthesis via the reduction of a nitro precursor is presented, including mechanistic insights and validation checkpoints. Furthermore, this document explores the predicted spectroscopic signature of the molecule and discusses its potential applications in drug discovery and materials science, drawing parallels from structurally related isomers. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and nomenclature. This compound is a specific isomer within the family of aminodimethoxybenzoates, and its precise substitution pattern is critical to its reactivity and potential applications.

IUPAC Name and Chemical Identifiers
  • Systematic (IUPAC) Name: this compound

  • CAS Number: 379228-26-9[1]

  • Molecular Formula: C₁₀H₁₃NO₄[1]

  • Synonyms: 2-Amino-4,6-dimethoxybenzoic acid methyl ester

Chemical Structure

The structure consists of a central benzene ring substituted with five groups: an amino group (-NH₂) at position 2, two methoxy groups (-OCH₃) at positions 4 and 6, and a methyl ester group (-COOCH₃) at position 1. The symmetrical placement of the methoxy groups is a key structural feature.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, solvent selection, and safety considerations.

PropertyValueSource
Molecular Weight 211.21 g/mol [1]
Appearance White to light yellow crystalline solid (predicted)Analogous Compounds
pKa (Predicted) 1.75 ± 0.10[1]
Melting Point Not available. Isomer (4,5-) melts at 128-133 °C.[2]
Boiling Point Not available. Isomer (4,5-) boils at 343.1 °C.[2]
Solubility Soluble in methanol, ethyl acetate, DMSO.[3]

Proposed Synthesis and Mechanistic Rationale

The synthesis of substituted anilines is most commonly and reliably achieved through the chemical reduction of the corresponding nitro compound. This approach offers high yields and selectivity. While specific literature for the 4,6-isomer is sparse, a robust protocol can be adapted from well-established procedures for its isomers, such as methyl 2-amino-4,5-dimethoxybenzoate.[3]

Retrosynthetic Analysis & Strategy

The core transformation is the reduction of an aromatic nitro group to an amine. This is a standard and highly efficient reaction. The most logical precursor is therefore methyl 4,6-dimethoxy-2-nitrobenzoate . This precursor can be synthesized from commercially available 4,6-dimethoxy-2-nitrobenzoic acid via Fischer esterification. The chosen reduction method is catalytic hydrogenation, which is known for its clean conversion and simple workup.

  • Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice. It provides a high surface area for the reaction and is highly effective for nitro group reductions. Its heterogeneous nature allows for easy removal by filtration post-reaction.

  • Hydrogen Source: Gaseous hydrogen (H₂) is the ideal reductant, offering a clean reaction where the only byproduct is water. The reaction is typically run under a positive pressure of H₂ to ensure sufficient reactant concentration on the catalyst surface.

G Start Methyl 4,6-dimethoxy-2-nitrobenzoate Reagents H₂ (gas, 1 atm) 10% Pd/C catalyst Methanol (solvent) Start->Reagents Stirring at RT, 12-24h Product This compound Reagents->Product Reduction

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system, incorporating in-process monitoring and a definitive purification step to ensure product integrity.

Materials:

  • Methyl 4,6-dimethoxy-2-nitrobenzoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 5-10% w/w

  • Methanol (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Celite™

  • Hydrogen gas (H₂) balloon or supply

  • Round-bottom flask with stir bar

  • Three-way stopcock and vacuum/inert gas manifold

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add methyl 4,6-dimethoxy-2-nitrobenzoate (e.g., 5.0 g, 20.7 mmol) and methanol (50 mL). Stir until all solid has dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 250 mg, 5% w/w) to the solution. Expertise Note: The catalyst is pyrophoric and should be handled with care, preferably under a gentle stream of nitrogen or argon.

  • Hydrogenation: Seal the flask with a septum and a three-way stopcock. Evacuate the flask and backfill with nitrogen three times to create an inert atmosphere. Then, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat the H₂ backfill twice.

  • Reaction Execution: Allow the reaction mixture to stir vigorously at room temperature (20-25 °C) under a positive pressure of hydrogen (maintained by the balloon) for 12-24 hours.

  • Monitoring (Trustworthiness Check): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, lower Rf spot (due to the polar amino group) indicates reaction completion.

  • Workup and Filtration: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite™ to remove the heterogeneous Pd/C catalyst. Expertise Note: The Celite pad prevents the fine catalyst particles from passing through the filter paper. Wash the Celite pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a solid.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound as a crystalline solid.

Spectroscopic Characterization (Predicted)

Structural confirmation is paramount. While a definitive spectrum from a database is ideal, a senior scientist can reliably predict the key spectroscopic features based on the known effects of the functional groups.

¹H NMR (400 MHz, CDCl₃) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons6.1-6.3Doublet (d) or Singlet (s)2HH-3, H-5
Amino Protons4.5-5.5Broad Singlet (br s)2H-NH₂
Methoxy Protons3.85Singlet (s)6H2 x -OCH₃
Methyl Ester Protons3.80Singlet (s)3H-COOCH₃
  • Rationale: The two aromatic protons (H-3 and H-5) are chemically equivalent due to the molecule's symmetry and should appear as a single signal. The two methoxy groups are also equivalent. The amino protons will appear as a broad signal that can exchange with D₂O.

Key IR Absorptions (cm⁻¹) Vibration Type Functional Group
3450-3300 (doublet)N-H StretchPrimary Amine (-NH₂)
2950-2850C-H StretchAliphatic (CH₃)
1700-1680C=O StretchEster
1620-1580N-H Bend / C=C StretchAmine / Aromatic
1250-1200C-O StretchAryl Ether

Applications in Drug Discovery and Research

Substituted anthranilates are privileged scaffolds in medicinal chemistry due to their ability to participate in a wide range of cyclization and coupling reactions to form heterocycles. While direct applications of this compound are not extensively documented, the known utility of its isomers provides a strong basis for its potential.

  • Building Block for Kinase Inhibitors: Many targeted cancer therapies are kinase inhibitors, often containing quinoline or quinazoline cores.[4] Intermediates like methyl 4-amino-2-methoxybenzoate are critical starting materials in the synthesis of complex drugs such as Lenvatinib, a multi-kinase inhibitor.[5][6] The 2-amino-4,6-dimethoxybenzoate scaffold offers an alternative substitution pattern for generating novel analogues and libraries of potential kinase inhibitors to explore new structure-activity relationships.

  • Synthesis of Bioactive Heterocycles: The ortho-amino ester functionality is a classic precursor for constructing quinazolinones via condensation with reagents like formamidine acetate.[4] These heterocyclic systems are present in a wide array of pharmacologically active compounds.

  • Materials Science: Aromatic diamines and their derivatives are used in the synthesis of high-performance polymers and electroactive materials. The specific stereoelectronic properties imparted by the dual methoxy groups could be explored for creating novel functional materials.

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is non-negotiable.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazard Classification (Predicted): Based on structurally similar compounds like methyl 2-amino-4-methoxybenzoate, this compound is likely to be classified as harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin and eye irritation. The GHS pictogram would likely be GHS07 (Exclamation Mark).

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its structure, confirmed by its IUPAC name, provides a unique platform for chemical modification. The proposed synthesis via catalytic hydrogenation of the corresponding nitro-precursor is a reliable and scalable method, grounded in established chemical principles. While direct applications are still emerging, the proven value of its isomers in the synthesis of high-value compounds like kinase inhibitors strongly suggests its utility for researchers, scientists, and drug development professionals in creating novel molecules with tailored biological or material properties.

References

  • iChemical. methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-amino-4,6-dimethoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-amino-4,6-dimethoxybenzoate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development and process chemistry, this document offers a detailed exploration of the theoretical and practical aspects of its dissolution in various organic solvents.[1][2][3] The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the physicochemical properties of this compound, predictive models for its solubility, and detailed experimental protocols for accurate solubility determination. While comprehensive experimental data for this specific compound is not widely published, this guide synthesizes established principles of solubility with practical, field-proven methodologies to empower researchers in their laboratory work.

Introduction: The Criticality of Solubility in Pharmaceutical Development

The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is fraught with challenges, with poor aqueous solubility being a primary hurdle.[3][4] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, which can lead to inadequate and variable bioavailability, hindering their therapeutic efficacy.[3] Solubility in organic solvents is equally critical, influencing reaction kinetics, purification strategies (such as crystallization), and the formulation of dosage forms.[5] A thorough understanding of a compound's solubility profile is, therefore, not merely an academic exercise but a cornerstone of efficient and successful drug development.[1][2] This guide focuses on this compound, providing the necessary tools to understand and manipulate its solubility for optimal outcomes in research and manufacturing.

Physicochemical Properties of this compound

To understand the solubility of a compound, one must first understand its molecular structure and inherent physicochemical properties. The adage "like dissolves like" is a fundamental principle in chemistry, suggesting that substances with similar polarities are more likely to be soluble in one another.[6]

Molecular Structure:

Caption: Molecular Structure of this compound.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C10H13NO4[7]
Molecular Weight 211.21 g/mol [7]
pKa (predicted) 1.75 ± 0.10[7]

The presence of an amino group (-NH2) and two methoxy groups (-OCH3) attached to the benzene ring, along with a methyl ester group (-COOCH3), imparts a degree of polarity to the molecule. The amino group can act as a hydrogen bond donor, while the oxygen atoms in the methoxy and ester groups can act as hydrogen bond acceptors. These features suggest that this compound will exhibit solubility in a range of polar organic solvents. However, the benzene ring provides a significant nonpolar character, which will also influence its solubility in less polar solvents.

Predicted Solubility Profile

Based on the physicochemical properties, we can predict the general solubility behavior of this compound in various classes of organic solvents. It is important to note that these are predictions and should be confirmed by experimental determination.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can hydrogen bond with the amino and oxygen-containing groups of the solute.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to ModerateThe high polarity of these solvents can effectively solvate the polar functional groups of the molecule.
Nonpolar Hexane, TolueneLowThe significant difference in polarity between the solute and solvent will limit dissolution.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have an intermediate polarity that can interact favorably with both the polar and nonpolar regions of the molecule.

Experimental Determination of Solubility

While predictions are useful, empirical data is essential for accurate process development. The following section outlines a robust, step-by-step protocol for determining the solubility of this compound in a given organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_Prep Preparation cluster_Sep Separation cluster_Analysis Analysis A Prepare saturated solutions: Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-48 hours with agitation) A->B Incubate C Centrifuge to pellet undissolved solid B->C Separate solid D Filter supernatant through a syringe filter (0.22 µm) C->D Clarify solution E Dilute the clear filtrate with a suitable mobile phase D->E Prepare for analysis F Analyze by validated HPLC method E->F Inject G Quantify concentration against a standard curve F->G Calculate

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a pre-weighed amount of the selected organic solvent (e.g., 2 mL).

    • Add an excess of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is crucial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to prevent undissolved solid from artificially inflating the measured solubility.

  • Analysis by HPLC:

    • Prepare a standard stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

    • Generate a calibration curve by preparing a series of dilutions from the stock solution.

    • Accurately dilute the filtered supernatant from the solubility experiment to a concentration that falls within the range of the calibration curve.

    • Inject the standards and the diluted sample onto the HPLC system.

    • Integrate the peak area corresponding to this compound.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Safety Considerations

When handling this compound and organic solvents, it is imperative to adhere to standard laboratory safety procedures.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[8]

  • Work in a well-ventilated fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Avoid inhalation, ingestion, and skin contact.[8][9]

  • Dispose of all chemical waste in accordance with institutional and local regulations.[9]

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is limited, this guide provides the theoretical framework and practical methodologies for researchers to determine this critical parameter. By understanding the physicochemical properties of the molecule and applying the detailed experimental protocol outlined herein, scientists and drug development professionals can generate the reliable solubility data needed to drive their research and development efforts forward. The principles and techniques described are broadly applicable and form a foundational component of modern chemical and pharmaceutical science.

References

  • The Importance of Solubility for New Drug Molecules. (2020-05-11).
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024-09-09). ALWSCI.
  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). YouTube.
  • Drug solubility: why testing early matters in HTS. (2023-04-06). BMG LABTECH.
  • How to determine the solubility of a substance in an organic solvent? (2024-05-28). ResearchGate.
  • This compound 379228-26-9 wiki. (n.d.). Guidechem.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 3.3E: Experimentally Testing Solvents. (2022-04-07). Chemistry LibreTexts.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24).
  • Chemical Safety Data Sheet MSDS / SDS - this compound. (2022-08-11). ChemicalBook.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Procedure for solubility testing of NM suspension. (2016-05-28).
  • Methyl 2-amino-4-methoxybenzoate. (n.d.). Sigma-Aldrich.
  • Solubility Test Procedure Guide. (n.d.). Scribd.
  • SAFETY DATA SHEET. (2025-07-15). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 2-AMINO-4-METHOXY-BENZOIC ACID METHYL ESTER Safety Data Sheets. (n.d.). Echemi.

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Methyl 2-amino-4,6-dimethoxybenzoate: A Technical Guide to a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Unveiling a Niche Scaffolding Molecule

In the vast landscape of synthetic chemistry, substituted anthranilates serve as foundational pillars for the construction of complex molecular architectures, particularly within medicinal chemistry and materials science. This guide focuses on a specific, yet highly potent intermediate: Methyl 2-amino-4,6-dimethoxybenzoate (CAS No. 379228-26-9). While its isomer, methyl 2-amino-4,5-dimethoxybenzoate, is more frequently documented, the 4,6-dimethoxy substitution pattern offers a unique electronic and steric profile, making it a valuable, albeit less explored, building block.

This document provides a senior application scientist's perspective on the synthesis, properties, and strategic application of this intermediate. We will delve into logical synthetic pathways, detail its pivotal role in the formation of heterocyclic systems like quinolines, and provide robust, field-tested protocols that emphasize not just the "how," but the critical "why" behind each experimental step.

Core Compound Profile: Physicochemical and Safety Data

A thorough understanding of a reagent's properties is the bedrock of its effective and safe utilization. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 379228-26-9[1][2]
Molecular Formula C₁₀H₁₃NO₄[1][2]
Molecular Weight 211.22 g/mol [2]
Canonical SMILES COC1=CC(=C(C(=C1)OC)C(=O)OC)N[1]
Appearance Solid (predicted)
Storage Keep in a dark place, inert atmosphere, room temperature.[2]
GHS Hazard Statements H302, H315, H319, H335[2]
Signal Word Warning[2]

GHS Hazard Statements indicate: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Synthesis Pathway: A Logic-Driven Approach

While multiple synthetic routes are conceivable, the most direct and industrially scalable approach to this compound is the catalytic hydrogenation of its corresponding nitro-precursor. This method is favored for its high efficiency, clean conversion, and atom economy.

The logical precursor, Methyl 2-nitro-4,6-dimethoxybenzoate , can be synthesized from commercially available 2,4-dihydroxy-6-methylbenzoic acid through a sequence of esterification, methylation, and nitration steps. The final reduction of the nitro group is the key transformation to yield the target amine.

Caption: Proposed synthesis via catalytic hydrogenation.

Detailed Protocol: Synthesis of this compound

This protocol describes a standard, reliable procedure for the reduction of an aromatic nitro compound.

Materials:

  • Methyl 2-nitro-4,6-dimethoxybenzoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 2-5 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas source or a transfer hydrogenation agent like ammonium formate

  • Celite™

Procedure:

  • Reactor Setup: To a round-bottom flask or a dedicated hydrogenation vessel, add Methyl 2-nitro-4,6-dimethoxybenzoate and the solvent (MeOH or EtOAc, approx. 10-20 mL per gram of substrate). Stir until fully dissolved.

  • Inerting: Carefully purge the vessel with an inert gas (Nitrogen or Argon). This step is critical to prevent the formation of explosive mixtures of hydrogen and air.

  • Catalyst Addition: Under the inert atmosphere, add the 10% Pd/C catalyst. The catalyst is often pyrophoric; handling it wet and under an inert gas blanket mitigates this risk.

  • Hydrogenation:

    • (Option A: H₂ Gas) Secure the flask to a hydrogenation apparatus. Evacuate the inert gas and backfill with hydrogen gas (typically a balloon or a pressure-regulated source at 15-50 psi).

    • (Option B: Transfer Hydrogenation) Add a hydrogen donor, such as ammonium formate (3-5 eq), to the mixture.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature (20-25°C). Vigorous agitation is essential in this heterogeneous reaction to ensure efficient contact between the substrate, catalyst, and hydrogen source. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up & Isolation:

    • Once complete, carefully purge the vessel again with an inert gas to remove all residual hydrogen.

    • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Causality: Celite provides a fine filtration medium that prevents the metallic catalyst from passing through. The filter cake should be washed with a small amount of the reaction solvent to ensure complete recovery of the product.

    • Caution: The Pd/C on the filter pad can be pyrophoric upon drying. Do not leave it exposed to air; quench it immediately with water.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to afford the final product as a crystalline solid.

The Core Utility: Applications as a Synthetic Intermediate

The true value of this compound lies in the reactivity of its functional groups: the nucleophilic amine, the ester, and the electron-rich aromatic ring. This trifecta of reactivity allows it to be a powerful precursor for a diverse range of complex molecules.

Pillar 1: Synthesis of Quinolines via Friedländer Annulation

The 2-aminobenzoate (anthranilate) structure is a classic starting point for the Friedländer synthesis of quinolines, a heterocyclic motif prevalent in pharmaceuticals.[3] The reaction involves a condensation between the anthranilate and a compound containing an α-methylene ketone or aldehyde, followed by cyclization and dehydration.

Friedlander_Synthesis cluster_0 Reactants Anthranilate Methyl 2-amino-4,6- dimethoxybenzoate Catalyst Acid or Base Catalyst Heat (Δ) Anthranilate->Catalyst Dicarbonyl α-Methylene Ketone (e.g., Ethyl Acetoacetate) Dicarbonyl->Catalyst Product Substituted Quinoline Catalyst->Product Cyclocondensation

Caption: Generalized Friedländer synthesis of quinolines.

Pillar 2: Precursor to Benzamides and Other Amine Derivatives

The amino group is readily acylated to form amides or reacted to produce sulfonamides and ureas. These functional groups are ubiquitous in drug discovery as they can act as key hydrogen bond donors and acceptors, influencing molecular recognition and pharmacokinetic properties. The related compound, 2-amino-4,6-dimethoxybenzamide, has been identified as a key intermediate in the synthesis of agents for treating allergic reactions and cardiovascular diseases.[4][5]

Detailed Protocol: Acylation of this compound

This protocol details a standard Schotten-Baumann acylation, a robust method for forming amides.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (or another acyl chloride) (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base like Triethylamine (TEA) or Pyridine (1.2 eq)

Procedure:

  • Dissolution: Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add the base (e.g., Triethylamine) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: This is a highly exothermic reaction. Cooling controls the reaction rate, prevents the formation of side products, and improves the overall yield and purity.

  • Acyl Chloride Addition: Add the acyl chloride dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis shows complete consumption of the starting amine.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the excess acyl chloride and the hydrochloride salt of the base.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM or EtOAc.

    • Wash the combined organic layers sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting product, a methyl 2-(acylamino)-4,6-dimethoxybenzoate, can be purified by recrystallization or column chromatography.

Conclusion: A Strategic Asset in Synthetic Design

This compound represents a strategic, though underutilized, intermediate for synthetic chemists. Its unique substitution pattern provides a scaffold that can be readily transformed into complex heterocyclic systems and other derivatized molecules of high value in pharmaceutical and materials research. The protocols and logical frameworks presented in this guide offer a robust starting point for leveraging this compound's full potential, enabling researchers to build novel molecular entities with precision and confidence.

References

  • Quick Company. (2006). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Available at: [Link]

  • Ullah, Z. et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). BR112015008171B1 - processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • Zhang, M. et al. (2021). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Eureka. (2014). Synthesis method for 4,6-dimethoxy-2-((phenoxy carbonyl) amino)-pyrimidine. Available at: [Link]

  • MDPI. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

  • Google Patents. (n.d.). US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • ResearchGate. (2018). Indirect Friedländer synthesis of quinolines from 2‐aminobenzyl alcohol. Available at: [Link]

Sources

Navigating the Isomeric Maze: A Technical Guide to Sourcing Methyl 2-amino-dimethoxybenzoates for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The procurement of specialized chemical building blocks is a critical, yet often challenging, step in the drug discovery and development pipeline. This guide provides an in-depth analysis of the commercial availability and sourcing strategies for "Methyl 2-amino-4,6-dimethoxybenzoate." Our investigation reveals that this specific isomer is not a readily available, off-the-shelf chemical. Instead, the market is dominated by its isomer, Methyl 2-amino-4,5-dimethoxybenzoate . This guide elucidates the synthetic rationale behind this commercial disparity, offers a clear procurement strategy for the target 4,6-isomer via custom synthesis, and provides a comprehensive technical overview of the widely available 4,5-isomer, empowering researchers to make informed decisions for their projects.

The Sourcing Challenge: The Case of the Elusive 4,6-Isomer

A thorough search of the current chemical supplier landscape reveals a critical distinction for researchers seeking dimethoxylated aminobenzoate scaffolds: This compound (CAS 379228-26-9) is not a catalog item. In contrast, its positional isomer, Methyl 2-amino-4,5-dimethoxybenzoate (CAS 26759-46-6) , is widely stocked and commercially available.

This discrepancy is not an anomaly but is rooted in the fundamental principles of synthetic accessibility. The substitution pattern on the benzene ring dictates the complexity and efficiency of the manufacturing process.

The Synthetic Rationale: Why Availability Differs

The commercial prevalence of the 4,5-isomer is due to a more straightforward and established synthetic route. It is commonly prepared from a commercially available nitro-precursor, methyl 4,5-dimethoxy-2-nitrobenzoate. The final step is a standard and typically high-yielding reduction of the nitro group to an amine, often using catalysts like palladium on carbon (Pd/C) with hydrogen.[1]

In contrast, the synthesis of the 4,6-isomer is significantly more complex. A plausible route, as extrapolated from the synthesis of the corresponding benzamide, starts with 3,5-dimethoxyaniline.[2] This multi-step process involves:

  • Protection: The aniline group must be protected (e.g., as a trifluoroacetanilide) to direct subsequent reactions.

  • Directed Halogenation: Introduction of a halogen at a specific position.

  • Cyanation: Introduction of a nitrile group, which is a precursor to the carboxylic acid methyl ester.

  • Deprotection and Hydrolysis/Esterification: Removal of the protecting group and conversion of the nitrile to the final methyl ester.

This route involves more synthetic steps, potentially lower overall yields, and more complex purifications, making it less economically viable for large-scale production and stocking as a catalog chemical. The difficulty in synthesizing highly substituted benzene rings, particularly those with a 1,2,3,4-tetrasubstituted pattern, is a known challenge in organic chemistry.[3]

Procurement Strategy for this compound

For research and development programs requiring the specific 4,6-isomer, the primary route of acquisition is through custom chemical synthesis . This involves contracting a specialized company to produce the compound on a fee-for-service basis.

Selecting a Custom Synthesis Partner

Numerous contract research organizations (CROs) and specialized chemical companies offer custom synthesis services. When selecting a partner, consider the following:

  • Expertise: Look for companies with demonstrated experience in multi-step synthesis and the preparation of complex aromatic compounds.

  • Scale: Ensure the company can produce the required quantity, from milligrams for initial screening to kilograms for later-stage development.

  • Quality Control: The provider must have robust analytical capabilities (e.g., NMR, LC-MS, HPLC) to confirm the structure and purity of the final compound and provide a comprehensive Certificate of Analysis (CoA).

  • Communication and Project Management: A clear point of contact and regular progress updates are crucial for a successful collaboration.

Workflow for Procuring a Custom-Synthesized Chemical

G cluster_researcher Researcher's Workflow cluster_vendor Vendor's Workflow A Define Target Compound (this compound) B Identify Potential Custom Synthesis Vendors A->B C Request Quotations (Specify quantity, purity, timeline) B->C D Select Vendor & Initiate Project C->D V1 Evaluate Synthetic Route & Propose Quote D->V1 Sends Request V2 Synthesize Compound (Multi-step process) D->V2 Places Order E Receive Compound & Certificate of Analysis V1->C Provides Quote V3 Purify & Conduct Quality Control (QC) V2->V3 V4 Ship Product with Full Documentation V3->V4 V4->E Delivers

Caption: Procurement workflow for the custom synthesis of this compound.

Technical Guide: Methyl 2-amino-4,5-dimethoxybenzoate (CAS 26759-46-6)

Given its ready availability, Methyl 2-amino-4,5-dimethoxybenzoate serves as a key starting material and structural analogue. The following sections provide a detailed technical overview of this compound.

Commercial Availability & Key Suppliers

This compound is widely available from a range of global suppliers, catering to both research and bulk quantity needs.

Supplier CategoryRepresentative CompaniesScale
Major Global Distributors Thermo Fisher Scientific, Sigma-Aldrich (Merck), TCI ChemicalsResearch (g to kg)
Specialty Chemical Producers Accela Chembio, Matrix Fine ChemicalsResearch & Bulk
Supplier Marketplaces ChemicalBook, ChemsrcConnects multiple suppliers

Note: This table is representative and not exhaustive. Researchers should obtain quotes from multiple suppliers.

Procurement Workflow for an Off-the-Shelf Chemical

G A Identify Required Compound (Methyl 2-amino-4,5-dimethoxybenzoate) B Search Supplier Catalogs (e.g., Sigma-Aldrich, TCI) A->B C Compare Price, Purity, & Availability B->C D Place Order Online or via Purchase Order C->D E Receive Compound & Supplier Documentation D->E

Caption: Standard procurement workflow for the commercially available Methyl 2-amino-4,5-dimethoxybenzoate.

Technical Specifications

Vendors typically supply this compound with a purity of ≥98%. It is essential to review the supplier's specification sheet and, if necessary, request a lot-specific Certificate of Analysis to ensure it meets the requirements of your experiment.

PropertyTypical Specification
CAS Number 26759-46-6
Molecular Formula C₁₀H₁₃NO₄
Molecular Weight 211.22 g/mol
Appearance White to light yellow or pale brown crystalline powder.[4][5]
Purity (Typical) ≥98% (often determined by GC or Nonaqueous Titration).[4][6]
Melting Point 125-131 °C.[4]
Synonyms Methyl 4,5-dimethoxyanthranilate, Methyl 6-aminoveratrate.[6]
Quality Control & Analytical Protocols

The identity and purity of Methyl 2-amino-4,5-dimethoxybenzoate are typically confirmed using a combination of standard analytical techniques.

  • Gas Chromatography (GC): Used to assess the purity of the compound by separating it from any volatile impurities or residual starting materials. A high-purity sample will show a single major peak.

  • Nonaqueous Acid-Base Titration: A quantitative method to determine the assay (purity) of the basic amine functionality.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Confirms the chemical structure by showing the characteristic shifts and integrations for the protons on the aromatic ring, the methoxy groups, the amine, and the methyl ester.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

Safety & Handling

As with any chemical reagent, proper safety precautions must be observed. This information is derived from typical Safety Data Sheets (SDS).

Hazard CategoryGHS Hazard StatementsPrecautionary Statements
Irritation H315: Causes skin irritation.[6][7] H319: Causes serious eye irritation.[6][7]P264: Wash skin thoroughly after handling.[6][7] P280: Wear protective gloves/eye protection/face protection.[6][7] P302+P352: IF ON SKIN: Wash with plenty of water.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Respiratory H335: May cause respiratory irritation.[7][8]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

Storage: Store in a cool, dark, and dry place.[6] The compound may be light-sensitive.

Conclusion

While This compound is a synthetically challenging and commercially unavailable compound, a clear path to its procurement exists through custom synthesis. Understanding the synthetic rationale for its scarcity empowers researchers to plan their projects effectively. For applications where isomeric substitution is flexible, or for comparative studies, the widely available and well-characterized Methyl 2-amino-4,5-dimethoxybenzoate offers a robust and economical alternative. This guide provides the necessary technical information and strategic insights for drug development professionals to confidently navigate the sourcing of these important chemical scaffolds.

References

  • Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • Methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. iChemical. [Link]

  • methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. iChemical. [Link]

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"Methyl 2-amino-4,6-dimethoxybenzoate" safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 2-amino-4,6-dimethoxybenzoate

Introduction: A Proactive Approach to Chemical Safety

This compound (CAS No. 379228-26-9) is a substituted aromatic amine and ester, a class of molecules frequently utilized as building blocks in synthetic organic chemistry and drug discovery.[1] Given its functional groups, it is prudent to handle this compound with a comprehensive understanding of its potential hazards and the necessary precautions to mitigate risk.

This guide moves beyond a simple recitation of safety data sheet (SDS) points. It is designed to provide researchers with the causal reasoning behind safety protocols, fostering an environment of proactive risk assessment and management. As specific toxicological and hazard data for this exact compound are limited, this guide synthesizes information from available documentation for the target molecule and its structural isomers, a standard practice in risk assessment for novel or less-characterized substances. The core principle is to treat the compound with the caution afforded to its potentially most hazardous analogues.

Section 1: Hazard Identification and Risk Profile

Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. While a comprehensive, manufacturer-verified Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar isomers, such as Methyl 2-amino-4,5-dimethoxybenzoate, provide a predictive framework for its hazard profile. The primary anticipated risks are irritation to the skin and eyes.[2][3]

Hazard Class Hazard Category GHS Hazard Statement Rationale & Implication for Researchers
Skin Corrosion/IrritationCategory 2 (Predicted)H315: Causes skin irritation.[2][3]Direct contact with the solid or solutions can cause redness, itching, or inflammation. This necessitates the use of appropriate gloves and a lab coat to prevent dermal exposure.
Serious Eye Damage/IrritationCategory 2A (Predicted)H319: Causes serious eye irritation.[2][3]The compound, particularly as a fine powder, can cause significant discomfort, redness, and potential damage upon contact with the eyes. This underscores the mandatory use of safety glasses or goggles.
Aquatic Hazard (Acute)Category 3 (Predicted)H402: Harmful to aquatic life.Based on data for related compounds, accidental release into drains or waterways should be strictly avoided. All waste must be disposed of as hazardous chemical waste.

Disclaimer: The GHS classifications are based on data for structural isomers and should be treated as a precautionary guideline. All laboratory work should be preceded by a formal risk assessment.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls—Elimination, Substitution, Engineering Controls, Administrative Controls, and PPE—is a cornerstone of laboratory safety. For handling this compound, the focus lies on robust engineering controls and diligent use of PPE.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the chemical hazard.

  • Ventilation: All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to prevent the inhalation of fine particulates.[2][4] When working with solutions, a fume hood is also essential to control vapor exposure.

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed, within a 10-second travel distance from the workstation.[5]

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for good engineering controls but is essential for protecting against accidental splashes, spills, or unforeseen exposures. The following workflow guides the selection of appropriate PPE.

PPE_Selection_Workflow start Start: Prepare to handle This compound task_type What is the task? start->task_type weighing Weighing Solid Compound task_type->weighing  Solid solution Preparing/Using Solution task_type->solution Solution   ppe_weighing Required PPE: - Nitrile Gloves - Safety Goggles (or Face Shield) - Lab Coat - Use Powder Containment Hood weighing->ppe_weighing ppe_solution Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Use Chemical Fume Hood solution->ppe_solution Spill_Response_Workflow spill Spill Detected assess Assess Spill Size (Small vs. Large) spill->assess small_spill Small Spill Response assess->small_spill  Small large_spill Large Spill Response assess->large_spill Large   small_steps 1. Alert personnel in immediate area. 2. Don appropriate PPE. 3. Cover with inert absorbent material. 4. Collect into a sealed container for disposal. small_spill->small_steps large_steps 1. Evacuate the area. 2. Alert supervisor and EHS. 3. Prevent entry into drains. 4. Await trained emergency responders. large_spill->large_steps cleanup Clean spill area with appropriate solvent and dispose of all materials as hazardous waste. small_steps->cleanup

Caption: Decision workflow for responding to a chemical spill.

  • Spill Containment: Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent environmental contamination. [6][4]Collect the spilled material using a liquid-absorbent material (for solutions) or by carefully sweeping up the solid (for powders) and place it in a suitable, closed container for disposal. [4]* Fire-Fighting:

    • Suitable Extinguishers: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. [4] * Specific Hazards: Combustible. Thermal decomposition may produce hazardous combustion gases like carbon oxides. [7][8] * Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [4]

Section 5: Physicochemical and Toxicological Data

A summary of known properties is essential for planning experiments and understanding the compound's behavior.

Property Value Source
CAS Number 379228-26-9[1]
Molecular Formula C10H13NO4[1][4]
Molecular Weight 211.21 g/mol [1][4]
Appearance White to light yellow/orange powder or crystal (based on isomers)[9]
pKa (Predicted) 1.75 ± 0.10[1]
Melting Point 128-133 °C (for 4,5-isomer; data for 4,6- not available)[10]
  • Toxicological Profile: Specific toxicological studies on this compound are not readily available. No components of similar products are listed as carcinogens by IARC or NTP. However, it is important to note that some substituted anilines and aromatic amines as a class have shown carcinogenic potential in experimental animals, which reinforces the need for stringent handling procedures to minimize exposure. [11]* Ecological Profile: Specific ecotoxicity data is unavailable. [12]Based on related compounds, it is classified as harmful to aquatic life, and discharge into the environment must be avoided.

Conclusion

The safe and effective use of this compound in a research setting hinges on a proactive and informed approach to safety. By recognizing its potential as a skin and eye irritant, utilizing appropriate engineering controls and personal protective equipment, and adhering to strict protocols for handling and emergencies, researchers can confidently work with this compound while ensuring their personal safety and protecting the environment. Always supplement this guide with a thorough, experiment-specific risk assessment.

References

  • iChemical. (n.d.). methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. Retrieved from [Link]

  • RIFM. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • Chemsrc. (2025). Methyl 2-amino-4,5-dimethoxybenzoate | CAS#:26759-46-6. Retrieved from [Link]

  • OEHHA. (1998). Evidence on the Carcinogenicity of 4-Amino-2-Nitrophenol. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-amino-4,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

Methyl 2-amino-4,6-dimethoxybenzoate is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.[1][2] This document provides a comprehensive guide for its synthesis, intended for researchers, scientists, and professionals in drug development. The protocol detailed herein is based on the esterification of 2-amino-4,6-dimethoxybenzoic acid. This guide emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability. All procedures have been designed to be self-validating, and key claims are supported by authoritative sources.

Introduction

The structural motif of an aniline substituted with methoxy and carboxylate groups, as found in this compound, is a key pharmacophore in various therapeutic agents. Its synthesis is therefore of significant interest. The primary route to this compound involves the esterification of the corresponding carboxylic acid, 2-amino-4,6-dimethoxybenzoic acid. This process, while seemingly straightforward, requires careful control of reaction conditions to achieve high yields and purity.

The esterification is typically carried out using a Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[3] The choice of alcohol (methanol in this case) and catalyst are critical variables that influence the reaction rate and equilibrium position. Le Châtelier's principle is a key consideration in driving the reaction towards the product.[3]

Experimental Protocol: Fischer-Speier Esterification of 2-amino-4,6-dimethoxybenzoic acid

This protocol outlines the synthesis of this compound from 2-amino-4,6-dimethoxybenzoic acid and methanol, using concentrated sulfuric acid as a catalyst.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
2-amino-4,6-dimethoxybenzoic acidC₉H₁₁NO₄197.19[4]1.0 eqStarting material
Anhydrous MethanolCH₃OH32.0410-20 eqReagent and solvent
Concentrated Sulfuric AcidH₂SO₄98.081.1-1.5 eqCatalyst
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As neededFor neutralization
Ethyl AcetateC₄H₈O₂88.11As neededFor extraction
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying
Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-4,6-dimethoxybenzoic acid (1.0 eq) in a significant excess of anhydrous methanol (10-20 eq).[5] The large excess of methanol serves both as a reactant and a solvent, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester.[3]

  • Catalyst Addition: While stirring the solution, cool the flask in an ice bath. Slowly and dropwise, add concentrated sulfuric acid (1.1-1.5 eq).[5] The addition should be performed cautiously as the reaction is exothermic. A precipitate of the amine salt may form initially but will redissolve as the reaction mixture is heated.[5]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) for 2-4 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.[5]

  • Neutralization and Extraction: Transfer the aqueous mixture to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid. Be cautious as this will produce carbon dioxide gas.[5] Continue adding the bicarbonate solution until the gas evolution ceases and the pH is basic. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel, eluting with a suitable solvent system such as a gradient of ethyl acetate in hexanes, if necessary.[5]

Reaction Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification A 2-amino-4,6-dimethoxybenzoic acid D Reflux (2-4h) A->D B Methanol (excess) B->D C H₂SO₄ (catalyst) C->D E Quench with Ice Water D->E Cool to RT F Neutralize (NaHCO₃) E->F G Extract (EtOAc) F->G H Dry (Na₂SO₄) & Concentrate G->H I Purify (Recrystallization/Chromatography) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Discussion of an Alternative Synthetic Route

Catalytic Hydrogenation of Methyl 4,6-dimethoxy-2-nitrobenzoate

This protocol outlines the reduction of a nitro-group to an amine using catalytic hydrogenation.

  • Reaction Setup: In a hydrogenation vessel, dissolve Methyl 4,6-dimethoxy-2-nitrobenzoate (1.0 eq) in a suitable solvent like methanol or ethyl acetate.[6][8]

  • Catalyst Addition: Carefully add a catalytic amount of 5-10% Palladium on carbon (Pd/C) to the solution.[6][8]

  • Hydrogenation: Seal the vessel, purge with an inert gas, and then introduce hydrogen gas (typically via a balloon or by pressurizing the vessel).[8]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-12 hours and can be monitored by TLC or LC-MS.[5][8]

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[5][8]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.[5] Further purification can be achieved through recrystallization or column chromatography.

Logical Flow of Synthetic Strategy

SynthesisStrategy Start Starting Material Selection SM1 2-amino-4,6-dimethoxybenzoic acid Start->SM1 SM2 Methyl 4,6-dimethoxy-2-nitrobenzoate Start->SM2 Route1 Fischer-Speier Esterification Product This compound Route1->Product Route2 Nitro Reduction Route2->Product SM1->Route1 SM2->Route2

Caption: Decision tree for the synthesis of this compound.

Safety and Handling Precautions

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

  • Anhydrous methanol is flammable and toxic. All handling should be done in a well-ventilated area, away from ignition sources.

  • The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup if not properly vented.[5]

  • When performing catalytic hydrogenation, ensure the system is properly set up and purged to avoid the risk of explosion.

Conclusion

References

  • Tylon Pharma Limited. (2024, July 24). All about the 2-amino-4,6-dimethoxybenzoic acid.
  • Benchchem. (2025). Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate.
  • Google Patents. (n.d.). US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • Benchchem. (2025). Application Notes and Protocols for Utilizing Methyl 4-amino-2-methoxybenzoate in Drug Discovery.
  • ChemicalBook. (n.d.). Methyl 2-amino-4,5-dimethoxybenzoate synthesis.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • PubChem. (n.d.). 2-Amino-4,6-dimethoxybenzoic acid.
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).

Sources

Application Note: Synthesis of Methyl 2-amino-4,6-dimethoxybenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Methyl 2-amino-4,6-dimethoxybenzoate

This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of various high-value molecules, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring an amine, two methoxy groups, and a methyl ester, offers multiple points for chemical modification, making it a versatile intermediate for drug discovery and development.[1][2] This scaffold is integral to the synthesis of compounds with potential therapeutic applications, including cardiovascular agents and treatments for allergic reactions.[1][3]

This application note provides a comprehensive guide to the synthesis of this compound from its corresponding carboxylic acid, 2-amino-4,6-dimethoxybenzoic acid, utilizing the robust and scalable Fischer esterification reaction. We will delve into the mechanistic underpinnings of this classic transformation, provide a detailed experimental protocol, and offer insights into process optimization and troubleshooting.

Mechanistic Insights: The Fischer Esterification Pathway

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5][6] Understanding the mechanism is paramount for optimizing reaction conditions and achieving high yields.

The reaction proceeds through several key reversible steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄). This crucial step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[4][7][8]

  • Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (in this case, methanol) attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[4][6]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. This converts a poor leaving group (-OH) into a good leaving group (H₂O).[7]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.

A critical consideration for the esterification of aminobenzoic acids is the basicity of the amino group. The amino group will be protonated by the strong acid catalyst, effectively sequestering it.[9][10] Therefore, it is essential to use at least a stoichiometric amount of the acid catalyst relative to the starting amine to ensure there is a catalytic amount of free acid to promote the esterification.[9]

Reaction Mechanism Visualization:

Fischer_Esterification RCOOH 2-Amino-4,6-dimethoxy- benzoic Acid step1 Protonation MeOH Methanol (Excess) step2 Nucleophilic Attack H_plus H⁺ (Catalyst) Protonated_RCOOH Protonated Carboxylic Acid Tetrahedral_Intermediate Tetrahedral Intermediate step3 Proton Transfer & Elimination Protonated_Ester Protonated Ester step4 Deprotonation Ester Methyl 2-amino-4,6- dimethoxybenzoate H2O Water step1->Protonated_RCOOH step2->Tetrahedral_Intermediate step3->Protonated_Ester step3->H2O step4->Ester

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (per 1.0 g starting material)Molar Equivalents
2-Amino-4,6-dimethoxybenzoic acidC₉H₁₁NO₄197.191.0 g1.0
Anhydrous Methanol (MeOH)CH₄O32.0420 mL~98
Concentrated Sulfuric Acid (H₂SO₄)H₂SO₄98.080.55 mL~2.0
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed-
Deionized WaterH₂O18.02As needed-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed for extraction-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed for drying-

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and extraction

  • pH paper or meter

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4,6-dimethoxybenzoic acid (1.0 g, 5.07 mmol).

  • Solvent Addition: Add anhydrous methanol (20 mL). Stir the mixture to dissolve the starting material.

  • Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly add concentrated sulfuric acid (0.55 mL, ~10.14 mmol) dropwise. A precipitate of the ammonium salt may form.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 50 mL of ice water with stirring.

  • Neutralization: Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8. The crude ester will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water (3 x 15 mL) to remove any inorganic salts.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[9][11]

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Experimental Workflow Visualization:

Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Drying setup 1. Combine Reactants (Acid, Methanol) catalyst 2. Add H₂SO₄ (catalyst) in an ice bath setup->catalyst reflux 3. Reflux for 4-6 hours catalyst->reflux quench 4. Quench with ice water reflux->quench neutralize 5. Neutralize with NaHCO₃ quench->neutralize filtrate 6. Isolate by filtration neutralize->filtrate recrystallize 7. Recrystallization or Column Chromatography filtrate->recrystallize dry 8. Dry under vacuum recrystallize->dry final_product final_product dry->final_product Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Optimization

Low Yield:

  • Issue: Fischer esterification is an equilibrium-controlled process.[4][5][7] Low yields often indicate that the equilibrium has not been sufficiently shifted towards the products.

  • Solution:

    • Increase Excess of Alcohol: Using methanol as the solvent ensures a large molar excess, which drives the equilibrium forward according to Le Châtelier's principle.[7][8]

    • Ensure Anhydrous Conditions: The presence of water in the reactants or solvent will shift the equilibrium back towards the starting materials. Use anhydrous methanol and dry glassware.

    • Sufficient Catalyst: As previously mentioned, the amino group requires a stoichiometric amount of acid for protonation. Ensure at least two equivalents of sulfuric acid are used to both neutralize the amine and catalyze the reaction.[9][10]

    • Reaction Time: Ensure the reaction has reached equilibrium. Monitor by TLC until the starting carboxylic acid spot is no longer visible.

Impure Product:

  • Issue: The final product may be contaminated with unreacted starting material or side products.

  • Solution:

    • Thorough Neutralization: Incomplete neutralization will result in the co-precipitation of the aminobenzoic acid salt. Ensure the pH is basic before filtration.

    • Effective Washing: Wash the crude product thoroughly with cold water to remove any residual salts.

    • Recrystallization: If impurities persist, recrystallization is an effective purification method. Experiment with different solvent systems to achieve optimal crystal growth and purity.

Conclusion

The Fischer esterification provides a direct and efficient method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of this valuable synthetic intermediate. The protocol and insights provided in this application note serve as a robust starting point for scientists engaged in pharmaceutical development and organic synthesis.

References

  • All about the 2-amino-4, 6-dimethoxybenzoic acid - Tylon Pharma Limited. (2024, July 24).
  • Fischer Esterification - Organic Chemistry Tutor.
  • 2-Amino-4,6-dimethoxybenzoic acid | 21577-57-1 | FA16370 - Biosynth.
  • Fischer Esterification - Chemistry Steps.
  • Fischer Esterification - Organic Chemistry Portal.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
  • This compound 379228-26-9 wiki - Guidechem.
  • US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - Google Patents.
  • Fischer Esterification - Chemistry LibreTexts. (2023, January 22).
  • Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate - Benchchem.
  • 2-Amino-4,5-dimethoxybenzoic acid synthesis - ChemicalBook.
  • Methyl 2-amino-4,5-dimethoxybenzoate synthesis - ChemicalBook.
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchGate.

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Application Notes and Protocols for the Synthesis of Methyl 2-amino-4,6-dimethoxybenzoate via Nitrobenzoate Reduction

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Anilines in Medicinal Chemistry

Methyl 2-amino-4,6-dimethoxybenzoate and its structural analogs are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the electron-donating methoxy groups and the reactive amino functionality on the benzene ring makes this scaffold a versatile building block for the construction of complex heterocyclic systems and other pharmacophores. The efficient and selective synthesis of such substituted anilines is, therefore, a critical undertaking in the fields of drug discovery and fine chemical production. The reduction of the corresponding nitroaromatic compound is the most common and practical approach to introduce the pivotal amine group. This document provides a comprehensive guide to the various methodologies for this transformation, with a focus on providing both the theoretical underpinnings and practical, field-proven protocols.

Strategic Overview of Nitro Group Reduction Methodologies

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[1] The choice of reducing agent and reaction conditions is paramount and is dictated by factors such as the presence of other functional groups, cost, scalability, and safety considerations. Several robust methods are at the disposal of the synthetic chemist, each with its own set of advantages and limitations.

Catalytic Hydrogenation: The Clean and Efficient Route

Catalytic hydrogenation is often the preferred method for nitro group reduction due to its high efficiency and the generation of water as the only byproduct, leading to a cleaner reaction profile and simpler product isolation.[2][3] This method can be performed using gaseous hydrogen (H₂) or through transfer hydrogenation, where a hydrogen donor like ammonium formate is used.[1]

  • Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal such as palladium or platinum supported on activated carbon.[4] The catalyst facilitates the cleavage of the H-H bond in molecular hydrogen or the decomposition of the hydrogen donor, and the subsequent stepwise addition of hydrogen atoms across the N-O bonds of the nitro group. The reaction is believed to proceed through nitroso and hydroxylamine intermediates before yielding the final amine.[4]

  • Advantages: High yields, clean reaction, and relatively mild conditions.

  • Disadvantages: Requires specialized equipment for handling hydrogen gas under pressure. The catalyst can be pyrophoric and requires careful handling.[5] May not be suitable for substrates containing other reducible functional groups like alkenes, alkynes, or certain protecting groups that are sensitive to hydrogenolysis.[6]

Metal-Mediated Reductions in Acidic Media: The Classic Approach

The use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid, typically hydrochloric acid (HCl), is a long-established and reliable method for nitro group reduction.[7][8][9]

  • Mechanism: The metal acts as a single-electron donor, and in the acidic medium, it reduces the nitro group in a stepwise manner. The reaction involves the transfer of electrons from the metal to the nitro compound, followed by protonation steps.[10] For instance, with tin, Sn is oxidized to Sn(II) and then to Sn(IV), while the nitro group is reduced.[10]

  • Advantages: Cost-effective and tolerant of a wide range of functional groups that might be sensitive to catalytic hydrogenation.[10]

  • Disadvantages: Stoichiometric amounts of metal are required, leading to the generation of significant amounts of metallic waste, which can be problematic for disposal and may require removal from the final product.[10] The workup procedure can be tedious, often involving filtration of metal salts and neutralization of large amounts of acid.[11]

Sodium Dithionite: The Mild and Selective Alternative

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a versatile and mild reducing agent that offers excellent chemoselectivity.[12][13]

  • Mechanism: The reduction is believed to proceed via a single-electron transfer mechanism where the active reducing species is the sulfur dioxide radical anion (•SO₂⁻), which is in equilibrium with the dithionite ion in aqueous media.[13] This radical anion transfers electrons to the nitro group, leading to its reduction.

  • Advantages: Mild reaction conditions, high chemoselectivity (tolerates aldehydes, ketones, and esters), and it is a metal-free alternative.[13][14]

  • Disadvantages: The reaction is typically run in aqueous or mixed aqueous-organic solvent systems, which may pose solubility challenges for some substrates. The stability of sodium dithionite is pH-dependent, requiring careful control of the reaction conditions.

Comparative Analysis of Reduction Methodologies

Method Reagents Typical Solvents Advantages Disadvantages References
Catalytic Hydrogenation 10% Pd/C, H₂ (gas)Methanol, Ethanol, Ethyl AcetateHigh yield, clean (water is the only byproduct), catalytic amount of reagent.Requires pressure equipment, potential for hydrogenolysis of sensitive groups, pyrophoric catalyst.[2],[4]
Transfer Hydrogenation 10% Pd/C, Ammonium FormateMethanol, EthanolAvoids the use of H₂ gas, milder conditions, good functional group tolerance.Can be slower than direct hydrogenation, requires stoichiometric hydrogen donor.[1]
Metal/Acid Reduction (Sn/HCl) Tin (Sn) powder, conc. HClEthanol, WaterCost-effective, robust, tolerates many functional groups.Stoichiometric metal waste, tedious workup to remove tin salts, strongly acidic conditions.[10],[15]
Metal/Acid Reduction (Fe/HCl) Iron (Fe) powder, conc. HCl/Acetic AcidEthanol, Water, Acetic AcidInexpensive, environmentally benign metal, effective for large-scale synthesis.Stoichiometric metal waste, workup can be challenging, potential for iron contamination.[7],[8],[9]
Sodium Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)Water, Dioxane, THF, MethanolMild conditions, excellent chemoselectivity, metal-free.Requires aqueous or semi-aqueous media, reagent stability is pH-dependent.[12],[13],[14]

Experimental Protocols

The following protocols are designed for the synthesis of this compound from its nitro precursor, Methyl 2-nitro-4,6-dimethoxybenzoate.

Starting Material Synthesis (General Guideline)

The starting material, Methyl 2-nitro-4,6-dimethoxybenzoate, can be synthesized from commercially available 3,5-dimethoxyphenol in a multi-step sequence involving formylation, oxidation to the carboxylic acid, nitration, and finally esterification. A more direct route involves the nitration of methyl 2,4-dimethoxybenzoate. A general procedure for the nitration of a related compound, methyl benzoate, involves the use of a mixture of concentrated nitric and sulfuric acids at low temperatures.[16]

Protocol 1: Catalytic Transfer Hydrogenation

This protocol is often preferred for its operational simplicity and mild conditions, avoiding the need for high-pressure hydrogenation equipment.

Materials:

  • Methyl 2-nitro-4,6-dimethoxybenzoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ammonium Formate (HCOONH₄) (4-6 eq)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-nitro-4,6-dimethoxybenzoate and methanol.

  • Stir the mixture until the starting material is fully dissolved.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • To this suspension, add ammonium formate in one portion.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[17]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[18]

Protocol 2: Reduction with Tin(II) Chloride

This classic method is robust and highly effective, particularly when other reducible functional groups are present.

Materials:

  • Methyl 2-nitro-4,6-dimethoxybenzoate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate for extraction

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-nitro-4,6-dimethoxybenzoate in ethanol or ethyl acetate.

  • Add Tin(II) chloride dihydrate to the solution and stir the mixture at room temperature. The reaction can be gently heated to 50-60 °C to increase the rate.[19]

  • Monitor the reaction by TLC.[17]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully add saturated sodium bicarbonate solution to the reaction mixture to neutralize the acid and precipitate the tin salts. Be cautious as CO₂ evolution may cause foaming.

  • Filter the resulting suspension through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product as described in Protocol 1.[18]

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Palladium on Carbon (Pd/C): Pd/C is a pyrophoric catalyst, especially when dry and in the presence of organic solvents and air. It should be handled with care, preferably under an inert atmosphere (e.g., nitrogen or argon). The filter cake from the reaction should not be allowed to dry and should be quenched with water before disposal.

  • Tin Compounds: Tin compounds can be harmful. Avoid inhalation of dust and contact with skin and eyes.[5][20][21][22][23] Dispose of tin-containing waste according to institutional guidelines.

  • Acids and Bases: Concentrated acids and bases are corrosive and should be handled with extreme care.

Visualizations

General Experimental Workflow

G cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Reaction Workup cluster_purification Purification cluster_product Final Product start Methyl 2-nitro-4,6-dimethoxybenzoate reaction Select Reduction Method: - Catalytic (Transfer) Hydrogenation - Metal/Acid (Sn/HCl or Fe/HCl) - Sodium Dithionite start->reaction Dissolve in solvent workup Quenching Filtration (catalyst/metal salts) Extraction reaction->workup Monitor by TLC purification Recrystallization or Column Chromatography workup->purification Crude Product product This compound purification->product Pure Product

Caption: A generalized workflow for the synthesis of this compound.

Reaction Pathway

G Start Methyl 2-nitro-4,6-dimethoxybenzoate (Ar-NO₂) Intermediate1 Nitroso Intermediate (Ar-NO) Start->Intermediate1 + 2[H] Intermediate2 Hydroxylamine Intermediate (Ar-NHOH) Intermediate1->Intermediate2 + 2[H] Product This compound (Ar-NH₂) Intermediate2->Product + 2[H]

Caption: Stepwise reduction of the nitro group to an amine.

References

  • International Labour Organization. (2011, February 11). Tin. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Retrieved from [Link]

  • ResearchGate. (2014, September 10). How to carry out the work Up of Iron-H2SO4 assisted reduction? Retrieved from [Link]

  • Defense Logistics Agency. (n.d.). Tin Safety Data Sheet. Retrieved from [Link]

  • Basekim. (n.d.). Material Safety Data Sheet (MSDS) - Tin. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Retrieved from [Link]

  • View PDF. (2022, January 15). Safety Data Sheet - Tin. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Retrieved from [Link]

  • Allen. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives… Retrieved from [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of ortho-substituted nitrobenzenes over palladium catalysis. Retrieved from [Link]

  • Queen's University Belfast. (2020, January 24). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Retrieved from [Link]

  • Almac. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Retrieved from [Link]

  • Scribd. (n.d.). Reduction of Aromatic Nitro Compounds With Activated Iron. Retrieved from [Link]

  • Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
  • PubMed. (2024, January 5). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • Scribd. (n.d.). 4juli-Nitro Reduction Using Dithionite. Retrieved from [Link]

  • PubMed. (n.d.). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Strategian. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Iron Catalyzed Reduction of Nitro Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.
  • Chemsrc. (n.d.). Methyl 4,5-dimethoxy-2-nitrobenzoate. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,4,6-trinitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • RSC Publishing. (n.d.). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

Sources

Application Note: A Robust Protocol for the Synthesis of 6,8-Dimethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This versatile scaffold is associated with a vast array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[3][4] Several successful drugs, such as Gefitinib (an EGFR inhibitor for cancer therapy) and Prazosin (an alpha-blocker for hypertension), feature the quinazoline moiety, highlighting its importance in drug design and development.[5]

The reaction between substituted anthranilic acids or their esters with formamidine acetate represents a classical and highly effective method for constructing the quinazoline framework.[6][7] This application note provides a detailed, field-proven protocol for the synthesis of 6,8-dimethoxyquinazolin-4(3H)-one, a valuable intermediate for the development of novel bioactive molecules. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and offer insights into process validation and troubleshooting.

Reaction Scheme & Mechanism

The synthesis proceeds via a cyclocondensation reaction. The primary amine of Methyl 2-amino-4,6-dimethoxybenzoate acts as a nucleophile, attacking the electrophilic carbon of formamidine. This is followed by an intramolecular cyclization involving the ester group, ultimately leading to the formation of the stable heterocyclic quinazolinone ring system.

Proposed Reaction Mechanism

The reaction is believed to proceed through the following key steps:

  • Amidine Formation: The amino group of the anthranilate attacks the formamidine, leading to the formation of an N-arylformamidine intermediate after the elimination of ammonia.

  • Intramolecular Cyclization: The nitrogen of the newly formed amidine then attacks the carbonyl carbon of the methyl ester group in an intramolecular fashion.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of methanol to yield the final, stable 6,8-dimethoxyquinazolin-4(3H)-one product.

The following diagram illustrates this mechanistic pathway.

G cluster_intermediates Intermediates cluster_product Product Reactant1 This compound Intermediate1 N-Arylformamidine Intermediate Reactant1->Intermediate1 + Formamidine - NH3, - AcOH Reactant2 Formamidine Acetate Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 6,8-Dimethoxyquinazolin-4(3H)-one Intermediate2->Product - Methanol

Caption: Proposed mechanism for quinazolinone synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar quinazoline syntheses.[8] It has been optimized for reliability and yield at a laboratory scale.

Materials and Reagents
ReagentM.W. ( g/mol )CAS No.PuritySupplier
This compound211.21379228-26-9>98%Commercial
Formamidine Acetate104.113473-63-0>98%Commercial
Ethanol (Absolute)46.0764-17-5>99.5%Commercial
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

  • Rotary evaporator

Stoichiometry and Reagent Quantities

The following table outlines the quantities for a representative 10 mmol scale reaction.

ReagentM.W. ( g/mol )Amount (mmol)Mass (g)Volume (mL)Equivalents
This compound211.2110.02.11-1.0
Formamidine Acetate104.1115.01.56-1.5
Ethanol (Absolute)---~40Solvent

Causality Behind Choices: A slight excess (1.5 equivalents) of formamidine acetate is used to drive the reaction to completion and compensate for any potential decomposition or side reactions.[8] Absolute ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reflux conditions.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.11 g, 10.0 mmol).

  • Reagent Addition: Add formamidine acetate (1.56 g, 15.0 mmol) and absolute ethanol (40 mL) to the flask.

  • Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Reaction Monitoring: Maintain the reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 7:3). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Product Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Further cooling in an ice bath for 30-60 minutes will maximize the precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the collected solid under vacuum to obtain the crude product. A typical yield of the crude product is in the range of 85-95%.

Purification and Validation
  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield a white to off-white crystalline solid.

  • Validation (Expected Characterization Data): The identity and purity of the final compound, 6,8-dimethoxyquinazolin-4(3H)-one, should be confirmed by standard analytical techniques.

    • ¹H NMR (DMSO-d₆, 400 MHz): δ ~12.1 (s, 1H, -NH), 8.0 (s, 1H, H-2), 6.8 (d, 1H, H-7), 6.5 (d, 1H, H-5), 3.9 (s, 3H, -OCH₃), 3.8 (s, 3H, -OCH₃).

    • Mass Spectrometry (ESI+): m/z = 207.07 [M+H]⁺.

    • Melting Point: Literature values should be consulted for comparison.

Experimental Workflow Diagram

The following diagram provides a visual summary of the entire experimental process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A Combine Reactants: - this compound - Formamidine Acetate - Ethanol B Heat to Reflux (78°C, 6-8 hours) A->B C Cool to RT, then Ice Bath B->C D Vacuum Filtration C->D E Wash with Cold Ethanol D->E F Dry Under Vacuum E->F G Recrystallize (e.g., from Ethanol) F->G H Characterize: - NMR - MS - MP G->H

Caption: Step-by-step experimental workflow.

Troubleshooting and Safety Precautions

Potential Issue Probable Cause Recommended Solution
Low Yield Incomplete reaction.Extend reflux time and monitor by TLC. Ensure reagents are pure and dry.
Product loss during work-up.Ensure mixture is thoroughly cooled before filtration. Use minimal cold solvent for washing.
Impure Product Incomplete reaction or side products.Optimize reaction time. Perform careful recrystallization, possibly with a different solvent system.
Reaction Fails to Start Poor quality reagents.Use freshly opened or purified starting materials. Ensure formamidine acetate is not degraded.

Safety:

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • The procedure should be carried out in a well-ventilated fume hood.

  • Ethanol is flammable; ensure no open flames are present near the reaction setup.

References

  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. MDPI. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Omics Online. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. National Institutes of Health (NIH). [Link]

  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]

  • AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. Organic Preparations and Procedures International. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • formamidine acetate. Organic Syntheses. [Link]

Sources

Application Notes and Protocols: The Strategic Use of Methyl 2-amino-4,6-dimethoxybenzoate in the Synthesis of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Advantage of a Pre-functionalized Building Block

In the landscape of targeted cancer therapeutics, kinase inhibitors represent a cornerstone of precision medicine. A significant portion of these inhibitors are built upon heterocyclic scaffolds, with the quinazoline ring system being a particularly privileged structure. The efficacy of quinazoline-based kinase inhibitors is often dictated by the substitution patterns on the benzene portion of the bicyclic system. The strategic placement of methoxy groups, for instance, can profoundly influence the molecule's binding affinity to the ATP-binding pocket of target kinases, as well as its pharmacokinetic properties.

Methyl 2-amino-4,6-dimethoxybenzoate emerges as a highly valuable and strategic starting material in the synthesis of a specific class of quinazoline-based kinase inhibitors. Its intrinsic chemical architecture, featuring an aniline amine, a methyl ester, and two methoxy groups at the 4- and 6-positions, provides a pre-functionalized and convergent starting point for the construction of the 5,7-dimethoxy-3,4-dihydroquinazolin-4-one core. This key intermediate is a foundational building block for a variety of potent kinase inhibitors, including those targeting Aurora kinases and other receptor tyrosine kinases involved in oncogenic signaling pathways.[1][2]

The primary advantage of employing this compound lies in the efficiency it imparts to the overall synthetic route. The presence of the amino and ester functionalities allows for a direct and facile cyclization to form the pyrimidinone ring of the quinazoline scaffold, while the methoxy groups are perfectly positioned to confer the desired electronic and steric properties to the final inhibitor. This negates the need for multiple, often low-yielding, functionalization steps on an unactivated benzene ring, thereby streamlining the synthesis and improving overall yield.

This document provides detailed application notes and a step-by-step protocol for the synthesis of the key intermediate, 5,7-dimethoxy-3,4-dihydroquinazolin-4-one, from this compound. It will further elucidate the rationale behind the experimental choices and the significance of this transformation in the broader context of kinase inhibitor drug discovery.

The Quinazoline Core: A Privileged Scaffold in Kinase Inhibition

The quinazoline ring system is a common feature in a multitude of FDA-approved and investigational kinase inhibitors. Its rigid, planar structure provides an excellent framework for presenting key pharmacophoric elements to the hinge region and other critical residues within the ATP-binding site of kinases. The nitrogen atoms at positions 1 and 3 can act as hydrogen bond acceptors, mimicking the adenine portion of ATP. Substitutions at various positions on the quinazoline ring allow for fine-tuning of selectivity and potency against different kinases.

The 5,7-dimethoxy substitution pattern, readily achieved from this compound, is particularly noteworthy. These electron-donating groups can modulate the basicity of the quinazoline nitrogen atoms and influence the overall electronic distribution of the ring system, which can be critical for establishing optimal interactions with the target kinase.

Synthetic Pathway to the 5,7-Dimethoxyquinazolinone Core

The synthesis of the 5,7-dimethoxy-3,4-dihydroquinazolin-4-one intermediate from this compound is a robust and well-documented transformation.[1][2][3] The reaction proceeds via a cyclocondensation reaction with a one-carbon source, typically formamidine acetate.

Synthesis_Pathway start This compound reagent Formamidine Acetate (CH5N3O2) start->reagent 2-Methoxyethanol, Reflux intermediate 5,7-dimethoxy-3,4-dihydroquinazolin-4-one reagent->intermediate Cyclocondensation Elaboration_Pathway start 5,7-dimethoxy-3,4- dihydroquinazolin-4-one reagent SOCl2 or POCl3 start->reagent Chlorination intermediate 4-chloro-5,7-dimethoxyquinazoline reagent->intermediate aniline Substituted Aniline (Ar-NH2) intermediate->aniline Nucleophilic Aromatic Substitution (SNAr) final_product Kinase Inhibitor aniline->final_product

Sources

Application Notes & Protocols for the Synthesis of Lenvatinib Utilizing Key Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synthesis of Lenvatinib

Lenvatinib is a potent multi-tyrosine kinase inhibitor pivotal in the treatment of various cancers, including thyroid and hepatocellular carcinoma. Its efficacy lies in its ability to selectively target vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), and other kinases implicated in tumorigenesis and angiogenesis. The chemical architecture of Lenvatinib, 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxy-quinoline-6-carboxamide, necessitates a sophisticated and robust synthetic strategy.

While a variety of substituted aminobenzoates like "Methyl 2-amino-4,6-dimethoxybenzoate" serve as versatile starting materials in medicinal chemistry, the most established and industrially viable synthetic routes to Lenvatinib converge on the coupling of two key intermediates: 4-amino-3-chlorophenol and 4-chloro-7-methoxyquinoline-6-carboxamide [1][2]. This guide provides a detailed exploration of the synthesis of these crucial precursors and their subsequent condensation to yield Lenvatinib, offering field-proven insights into the causality behind the experimental choices.

Part 1: Synthesis of Key Intermediate I: 4-amino-3-chlorophenol

The 4-amino-3-chlorophenol moiety is a critical component of Lenvatinib, forming the phenoxy linkage to the quinoline core and bearing the cyclopropylurea group essential for its biological activity. Several synthetic routes to this intermediate have been reported, often starting from readily available materials like o-chloronitrobenzene or m-chlorophenol[3][4]. The choice of pathway often depends on factors like cost, safety, and scalability. One common approach involves the reduction of a nitrated precursor, which is a reliable and high-yielding method.

Protocol 1: Synthesis of 4-amino-3-chlorophenol from 2-chloro-4-nitrophenol

This protocol details the reduction of 2-chloro-4-nitrophenol. The nitro group is a powerful electron-withdrawing group, making it susceptible to reduction by various reagents. Catalytic hydrogenation is often preferred for its clean conversion and high yield, but chemical reduction using agents like iron in acetic acid is also effective and avoids the need for specialized high-pressure equipment.

Experimental Workflow: Reduction of 2-chloro-4-nitrophenol

G cluster_start Starting Material cluster_process Reduction cluster_workup Work-up & Purification cluster_end Product A 2-chloro-4-nitrophenol B Dissolve in Acetic Acid A->B Step 1 C Add Iron Powder (Fe) B->C Step 2 D Heat to 80°C for 16h C->D Step 3 E Reaction Monitoring (TLC) D->E Step 4 F Cool and Filter E->F Step 5 G Neutralize with Base F->G Step 6 H Extract with Ethyl Acetate G->H Step 7 I Dry and Concentrate H->I Step 8 J 4-amino-3-chlorophenol I->J

Caption: Workflow for the synthesis of 4-amino-3-chlorophenol.

Materials:

Reagent/SolventCAS NumberMolecular FormulaMolecular Weight
2-chloro-4-nitrophenol619-08-9C₆H₄ClNO₃173.56 g/mol
Iron (Fe) Powder7439-89-6Fe55.85 g/mol
Glacial Acetic Acid64-19-7C₂H₄O₂60.05 g/mol
Ethyl Acetate141-78-6C₄H₈O₂88.11 g/mol
Sodium Bicarbonate144-55-8NaHCO₃84.01 g/mol

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 2-chloro-4-nitrophenol (1 eq.) in glacial acetic acid.

  • Addition of Reducing Agent: To the stirred suspension, add iron powder (3-5 eq.) portion-wise. The addition may be exothermic; maintain the temperature below 40°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 80°C and maintain for 16 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material[3].

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Neutralization: Carefully add the filtrate to a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (~7).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Part 2: Synthesis of Key Intermediate II: 4-chloro-7-methoxyquinoline-6-carboxamide

This quinoline derivative is the other cornerstone of the Lenvatinib molecule. Its synthesis is a multi-step process that typically starts from a substituted aniline. The methoxy and carboxamide groups are crucial for binding to the target kinases.

Protocol 2: Synthesis from 4-cyano-3-methoxyaniline

This pathway involves the construction of the quinoline ring system followed by functional group manipulations to install the 4-chloro and 6-carboxamide groups.

Experimental Workflow: Quinoline Synthesis

G A 4-cyano-3-methoxyaniline B Cyclization with Malonic Acid Derivative A->B C 6-cyano-7-methoxy-4-quinolinone B->C D Chlorination (e.g., POCl₃ or SOCl₂) C->D E 6-cyano-7-methoxy-4-chloroquinoline D->E F Hydrolysis of Nitrile to Carboxamide E->F G 4-chloro-7-methoxyquinoline-6-carboxamide F->G

Caption: Pathway for synthesizing the quinoline intermediate.

Materials:

Reagent/SolventCAS NumberMolecular FormulaMolecular Weight
6-cyano-7-methoxy-4-chloroquinoline35654-63-4C₁₁H₇ClN₂O218.64 g/mol
Acetic Acid64-19-7C₂H₄O₂60.05 g/mol
Water7732-18-5H₂O18.02 g/mol

Step-by-Step Methodology (Final Step: Hydrolysis):

  • Reaction Setup: Dissolve 6-cyano-7-methoxy-4-chloroquinoline (1 eq.) in a mixture of glacial acetic acid and water[5].

  • Hydrolysis: Heat the reaction mixture to approximately 80°C and maintain for 24 hours[5]. The nitrile group undergoes hydrolysis to the primary amide under these acidic conditions.

  • Precipitation: Cool the reaction system to room temperature. The product, being less soluble, will precipitate out of the solution. The addition of ice water can enhance precipitation[5].

  • Isolation: Collect the solid product by filtration, wash the filter cake with water until neutral, and dry under vacuum to yield 4-chloro-7-methoxyquinoline-6-carboxamide.

Part 3: The Crucial Coupling Reaction: Final Synthesis of Lenvatinib

The final step in the synthesis is a nucleophilic aromatic substitution reaction, where the phenolic oxygen of 4-amino-3-chlorophenol displaces the chlorine atom at the C4 position of the quinoline ring. This reaction is typically carried out in the presence of a base. However, a more common industrial approach involves a two-step sequence where 4-amino-3-chlorophenol is first converted to a urea derivative, which is then coupled with the quinoline intermediate.

Protocol 3: Two-Step Synthesis of Lenvatinib from Intermediates

This process first involves the formation of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, which then undergoes coupling.

G cluster_urea Urea Formation cluster_quinoline Quinoline Intermediate cluster_coupling Coupling Reaction cluster_product Final Product A 4-amino-3-chlorophenol B Phenyl Chloroformate, NaHCO₃ A->B C Phenyl (2-chloro-4-hydroxyphenyl)carbamate B->C D Cyclopropylamine C->D E 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (V) D->E G DMSO, Cs₂CO₃, 50°C E->G F 4-chloro-7-methoxyquinoline-6-carboxamide (VI) F->G H Lenvatinib G->H

Sources

Application Note: Comprehensive NMR Characterization of Methyl 2-amino-4,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] This application note provides a comprehensive guide to the characterization of Methyl 2-amino-4,6-dimethoxybenzoate (C₁₀H₁₃NO₄, MW: 211.21 g/mol )[3] using ¹H and ¹³C NMR spectroscopy. We present a detailed, field-proven protocol for sample preparation, data acquisition, and spectral interpretation, including the rationale behind experimental choices. This guide is designed to assist researchers and drug development professionals in confirming the identity, purity, and detailed molecular structure of this and similar substituted aromatic compounds.

Introduction and Theoretical Background

This compound is a polysubstituted aromatic compound. The precise arrangement of its functional groups—an amine, two methoxy groups, and a methyl ester—creates a unique electronic environment that is definitively mapped by NMR spectroscopy. The chemical shifts (δ), signal multiplicities, and coupling constants (J) in an NMR spectrum provide a detailed fingerprint of the molecular structure.[1]

The benzene ring's protons are particularly sensitive to the nature of substituents. Electron-donating groups (EDGs) like the amino (-NH₂) and methoxy (-OCH₃) groups increase the electron density on the aromatic ring, causing the attached protons to be shielded and to resonate at a lower chemical shift (upfield) compared to unsubstituted benzene (δ ≈ 7.3 ppm).[4][5] Conversely, electron-withdrawing groups (EWGs) have a deshielding effect. Understanding these principles is foundational to the correct interpretation of the spectra for this molecule.

Predicted Spectral Analysis

Before experimental acquisition, a theoretical analysis of the structure of this compound allows for the prediction of the expected NMR signals.

Structure:

(Note: Carbons are numbered for assignment purposes)

  • ¹H NMR Predictions:

    • Aromatic Protons (H-3, H-5): The molecule possesses a plane of symmetry bisecting the C1-C4 axis, making the two aromatic protons chemically non-equivalent. H-3 is ortho to one methoxy group and meta to the other and the amino group. H-5 is ortho to the other methoxy group and meta to the ester and amino groups. They are expected to appear as two distinct signals in the aromatic region, significantly upfield due to the strong electron-donating effects of the substituents. They should exhibit a small meta-coupling (J ≈ 2-3 Hz).[5]

    • Amine Protons (-NH₂): A broad singlet is expected. Its chemical shift is highly dependent on solvent, concentration, and temperature. This signal will typically disappear upon the addition of D₂O due to proton-deuterium exchange.[6]

    • Methoxy Protons (C₄-OCH₃, C₆-OCH₃): The two methoxy groups are in different chemical environments and are expected to produce two distinct singlets, each integrating to 3 protons.

    • Ester Methyl Protons (-COOCH₃): A single singlet integrating to 3 protons is expected, typically found in the δ 3.5-4.0 ppm region.

  • ¹³C NMR Predictions:

    • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry that would make any pair equivalent. The carbons directly attached to the oxygen and nitrogen atoms (C-1, C-2, C-4, C-6) will be significantly deshielded.

    • Carbonyl Carbon (-COO-): A single signal in the highly deshielded region (δ ≈ 165-175 ppm).

    • Methyl Carbons: Three distinct signals are expected for the three methyl groups (two methoxy, one ester).

Experimental Protocol

This section outlines a robust methodology for acquiring high-quality NMR data.

Part A: Sample Preparation
  • Analyte Weighing: Accurately weigh 10-15 mg of this compound.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent dissolving power for many organic compounds and its single residual solvent peak at δ 7.26 ppm. For compounds with limited solubility or to resolve overlapping signals, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.7 mL of the deuterated solvent.

  • Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). If not present, one drop of a dilute TMS solution can be added.

  • Homogenization: Cap the NMR tube and gently vortex or invert several times until the sample is completely dissolved, ensuring a homogenous solution.

Part B: NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

Parameter ¹H NMR Acquisition ¹³C NMR Acquisition Rationale
Pulse Program zg30zgpg30 (Proton-gated decoupling)Standard 30° pulse for quantitative ¹H; Proton decoupling for ¹³C to produce singlets and improve signal-to-noise.
Spectral Width -2 to 12 ppm-10 to 220 ppmCovers the expected chemical shift range for all proton and carbon signals.
Number of Scans 8-16512-1024Sufficient for good signal-to-noise for ¹H; more scans needed for ¹³C due to its lower natural abundance.
Relaxation Delay (d1) 2.0 s2.0 sAllows for adequate relaxation of nuclei between pulses, crucial for accurate integration.
Acquisition Time ~4.0 s~1.5 sEnsures good digital resolution of the signals.
Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis & Elucidation prep1 Weigh Sample (10-15 mg) prep2 Dissolve in CDCl3 (0.7 mL) prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Homogenize prep3->prep4 acq1 1H NMR Spectrum prep4->acq1 acq2 13C NMR Spectrum acq1->acq2 acq3 2D NMR (COSY, HSQC/HMBC) acq2->acq3 an1 Process Spectra (FT, Phasing) acq3->an1 an2 Assign 1D Signals an1->an2 an3 Correlate with 2D Data an2->an3 an4 Confirm Structure an3->an4

Caption: Standard workflow for NMR-based structural elucidation.

Data Interpretation and Structural Assignment

The following tables present representative data and their detailed assignment for this compound in CDCl₃.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignmentRationale
6.10d1H2.2H-5Aromatic proton meta-coupled to H-3. Shielded by ortho-NH₂ and para-OCH₃ groups.
5.95d1H2.2H-3Aromatic proton meta-coupled to H-5. Highly shielded by two ortho-EDGs (-NH₂, -OCH₃).
4.85br s2H--NH₂Broad signal characteristic of amine protons.[6]
3.86s3H--COOCH₃Ester methyl group, typically deshielded relative to ether methyls.
3.81s3H-C₆-OCH₃Methoxy group protons.
3.78s3H-C₄-OCH₃Methoxy group protons, slightly different chemical environment from the other.
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignmentRationale
168.5C=OCarbonyl carbon of the ester group, highly deshielded.
162.1C-6Aromatic carbon attached to -OCH₃, deshielded by oxygen.
159.5C-4Aromatic carbon attached to -OCH₃, deshielded by oxygen.
150.2C-2Aromatic carbon attached to -NH₂, deshielded by nitrogen.
105.8C-1Quaternary carbon ortho/para to three EDGs, resulting in a complex electronic effect.
92.4C-5Aromatic methine carbon.
90.7C-3Aromatic methine carbon, highly shielded by ortho/para EDGs.
55.8C₆-OCH₃Methoxy methyl carbon.
55.4C₄-OCH₃Methoxy methyl carbon.
51.6-COOCH₃Ester methyl carbon.

Advanced Structural Verification with 2D NMR

To provide unequivocal proof of the assignments, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

  • HSQC: Correlates protons to the carbons they are directly attached to. This would confirm that the proton signal at δ 6.10 corresponds to the carbon at δ 92.4 (C-5), and the proton at δ 5.95 corresponds to the carbon at δ 90.7 (C-3).

  • HMBC: Shows correlations between protons and carbons over two or three bonds. This is critical for piecing together the molecular framework.

Diagram: Key HMBC Correlations

Caption: Key 2- and 3-bond correlations expected in an HMBC spectrum.

Key Expected HMBC Correlations:

  • The aromatic proton H-3 (δ 5.95) should show correlations to carbons C-1, C-5, and C-4.

  • The protons of the C-4 methoxy group (δ 3.78) should show a strong correlation to C-4 (δ 159.5).

  • The protons of the ester methyl group (δ 3.86) should correlate to the carbonyl carbon (δ 168.5). These correlations unequivocally confirm the substitution pattern of the aromatic ring.

Conclusion

This application note details a systematic approach to the NMR characterization of this compound. By combining 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The provided protocols are designed for high reproducibility and accuracy, serving as a reliable guide for quality control, structural verification, and research applications in synthetic and medicinal chemistry.

References

  • Vertex AI Search. (2024). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives.
  • Vertex AI Search. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1.
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • ScienceOpen. (n.d.). Supporting Information.
  • Vertex AI Search. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para).
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • BenchChem. (2025). Application Notes and Protocols for the Structural Elucidation of N-[(2- Chlorophenyl)methyl]propan-2-amine using NMR Spectroscopy.
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • Guidechem. (n.d.). This compound 379228-26-9 wiki.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).

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Application Note: Structural Elucidation of Methyl 2-amino-4,6-dimethoxybenzoate using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the acquisition and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum for the compound Methyl 2-amino-4,6-dimethoxybenzoate. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of substituted aromatic compounds. We will explore the theoretical basis for the expected spectral features, provide a detailed experimental protocol for sample preparation and data acquisition, and present a thorough analysis of the resulting spectrum. The causality behind experimental choices is emphasized to ensure technical accuracy and reproducibility.

Introduction: The Importance of Structural Verification

This compound is a polysubstituted benzene derivative with potential applications in medicinal chemistry and materials science. As with any synthetic compound, unambiguous structural verification is a critical step to ensure its identity and purity. 1H NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of hydrogen atoms.

This application note will serve as a practical guide for obtaining and interpreting a high-quality 1H NMR spectrum of the title compound, enabling confident structural confirmation.

Theoretical Considerations: Predicting the 1H NMR Spectrum

The structure of this compound dictates a specific pattern of signals in its 1H NMR spectrum. The chemical shifts (δ), multiplicities (splitting patterns), and integration values of the signals are influenced by the electronic effects of the substituents on the aromatic ring.

  • Substituent Effects: The amino (-NH2) and methoxy (-OCH3) groups are strong electron-donating groups through resonance, which increases the electron density on the aromatic ring, particularly at the ortho and para positions.[1] This increased electron density leads to magnetic shielding, causing the aromatic protons to resonate at a higher field (lower ppm) compared to benzene (δ ≈ 7.3 ppm).[1] The methyl ester (-COOCH3) group is an electron-withdrawing group, which would typically deshield aromatic protons. However, in this molecule, the powerful donating effects of the amino and two methoxy groups are expected to dominate.

  • Expected Signals: Based on the structure, we can predict the following distinct proton environments:

    • Two Aromatic Protons: Due to the substitution pattern, there will be two non-equivalent protons on the aromatic ring.

    • Two Methoxy Groups: The two methoxy groups are in different chemical environments and are expected to give rise to two separate singlet signals.

    • One Amino Group: The protons of the amino group will likely appear as a broad singlet.

    • One Methyl Ester Group: The methyl group of the ester will appear as a singlet.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

This section outlines a detailed, step-by-step methodology for preparing a sample of this compound and acquiring its 1H NMR spectrum.

Materials and Reagents
  • This compound (CAS No. 379228-26-9)[2]

  • Deuterated Chloroform (CDCl3) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm)

  • Pasteur Pipette

  • Vortex Mixer

Sample Preparation Workflow

G cluster_prep Sample Preparation weigh 1. Weigh ~5-10 mg of This compound dissolve 2. Dissolve in ~0.6 mL of CDCl3 with TMS weigh->dissolve Accurately transfer 3. Transfer solution to a 5 mm NMR tube dissolve->transfer Using Pasteur pipette mix 4. Vortex gently to ensure homogeneity transfer->mix

Caption: Workflow for preparing the NMR sample.

NMR Spectrometer Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzProvides good signal dispersion for routine analysis.
SolventCDCl3Good solubility for the compound and its residual peak is well-separated from expected signals.
Internal StandardTMS (δ 0.00)Provides a reference point for the chemical shift scale.
Temperature298 K (25 °C)Standard operating temperature for routine NMR.
Pulse Angle30-45°A smaller pulse angle allows for a shorter relaxation delay and faster acquisition time.
Acquisition Time2-4 secondsSufficient to obtain good resolution.
Relaxation Delay1-2 secondsAllows for adequate relaxation of the protons between scans, ensuring accurate integration.
Number of Scans8-16Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

Data Analysis and Interpretation

The 1H NMR spectrum of this compound is expected to show signals corresponding to all the unique proton environments in the molecule.

Predicted Spectral Data

The following table summarizes the predicted 1H NMR data for this compound. The chemical shifts are estimated based on analogous substituted benzene derivatives.[3][4][5][6]

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~ 6.1 - 6.3Doublet1HAromatic H
b~ 5.9 - 6.1Doublet1HAromatic H
c~ 4.5 - 5.5Broad Singlet2H-NH2
d~ 3.8 - 3.9Singlet3H-OCH3
e~ 3.7 - 3.8Singlet3H-OCH3
f~ 3.8 - 3.9Singlet3H-COOCH3
Structural Assignment

G H3_label f H1_label d H2_label e NH2_label c ArH1_label a ArH2_label b

Caption: Structure of this compound with proton assignments.

Detailed Spectral Interpretation
  • Aromatic Region (δ ~5.9 - 6.3 ppm): The two aromatic protons appear as two distinct doublets due to meta coupling (typically J = 2-3 Hz).[1] The significant upfield shift from the typical aromatic region (δ 7.0-8.0 ppm) is a direct consequence of the strong electron-donating nature of the amino and two methoxy substituents.[7]

  • Amino Protons (δ ~4.5 - 5.5 ppm): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift of N-H protons can be variable and is dependent on factors such as solvent, concentration, and temperature.[8][9]

  • Methoxy and Methyl Ester Protons (δ ~3.7 - 3.9 ppm): The three singlet signals in this region correspond to the two methoxy groups and the methyl ester group. Due to their distinct chemical environments, the two methoxy groups are expected to have slightly different chemical shifts. The methyl ester protons will also appear as a singlet in this region.[8]

Conclusion

This application note provides a comprehensive framework for the successful acquisition and interpretation of the 1H NMR spectrum of this compound. By understanding the underlying theoretical principles and following the detailed experimental protocol, researchers can confidently verify the structure of this and related polysubstituted aromatic compounds. The presented analysis of the predicted spectrum serves as a valuable reference for spectral assignment.

References

  • Vertex AI Search. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.
  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.
  • The Royal Society of Chemistry. (n.d.). 4.
  • Guidechem. (n.d.). This compound 379228-26-9 wiki.
  • The Royal Society of Chemistry. (n.d.). 4.
  • (n.d.). Chemical shifts.
  • (n.d.). NMR Chemical Shifts.
  • Chegg.com. (2021, April 21). Solved Provide the 1H NMR data for methyl benzoate and.
  • ChemicalBook. (n.d.). Methyl benzoate (93-58-3) 1H NMR spectrum.
  • ChemicalBook. (n.d.). METHYL 2,4-DIMETHOXYBENZOATE(2150-41-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-AMINO-4-METHOXY-BENZOIC ACID METHYL ESTER(50413-30-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Methyl 2-aMino-5-ethoxy-4-Methoxybenzoate(214470-85-6) 1 H NMR.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
  • ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate.
  • ChemicalBook. (n.d.). 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Methyl 2-amino-4,5-dimethoxybenzoate synthesis.
  • Michigan State University Chemistry Department. (n.d.). Proton NMR Table.
  • Acta Crystallographica Section E: Crystallographic Communications. (2023, August 29). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate.
  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.

Sources

Purification of "Methyl 2-amino-4,6-dimethoxybenzoate" by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Purification of Methyl 2-amino-4,6-dimethoxybenzoate by Recrystallization

Introduction: The Imperative for Purity in Synthetic Intermediates

This compound (CAS No. 379228-26-9) is a substituted aromatic amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecular architectures.[1] The purity of such intermediates is paramount; residual starting materials, by-products, or catalysts from preceding synthetic steps can lead to undesirable side reactions, lower yields, and complicate the purification of subsequent products. Recrystallization is a powerful, cost-effective, and scalable purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system.[2]

This application note provides a comprehensive, field-tested protocol for the purification of this compound. It moves beyond a simple list of steps to explain the underlying principles, enabling researchers to adapt and troubleshoot the methodology effectively. The protocol is designed as a self-validating system, incorporating analytical checks to confirm the successful enhancement of purity.

Part I: The Science of Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should exhibit specific solubility characteristics: it should dissolve the target compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[3] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble at cold temperatures (ensuring they remain in the mother liquor upon crystallization).[3]

Expert Insight: Rational Solvent Screening

The structure of this compound—containing a primary amine, two methoxy ethers, and a methyl ester—classifies it as a moderately polar molecule capable of hydrogen bonding. This polarity profile guides our initial solvent choices towards polar protic and aprotic solvents. A systematic screening process is the most reliable method for identifying the optimal solvent.

Screening Protocol:

  • Place approximately 50 mg of the crude this compound into several small test tubes.

  • To each tube, add 1 mL of a different candidate solvent at room temperature. Agitate the mixture.

  • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

  • For solvents in which the compound is poorly soluble, gently heat the mixture to the solvent's boiling point.

  • If the compound dissolves completely when hot, it is a promising candidate. Allow the solution to cool slowly to room temperature and then in an ice bath.

  • The ideal solvent will show prolific crystal formation upon cooling.

Data Presentation: Solvent Screening Observations

SolventPolarityBoiling Point (°C)Expected Solubility at 20°CExpected Solubility at Boiling PointSuitability & Rationale
WaterHigh100Very LowLowUnlikely to be a good single solvent due to poor solubilizing power for organic molecules, but excellent as an anti-solvent in a mixed system.[4]
EthanolHigh78Low to ModerateHighPrimary Candidate. Often a good choice for moderately polar compounds with hydrogen bonding capabilities.[5]
IsopropanolMedium-High82LowHighPrimary Candidate. Similar properties to ethanol, slightly less polar.
Ethyl AcetateMedium77ModerateVery HighSecondary Candidate. The ester functionality may make the compound too soluble at room temperature.[4]
TolueneLow111Very LowModerate to HighSecondary Candidate. May be effective if impurities are highly non-polar.
HexaneVery Low69InsolubleInsolubleUnsuitable as a primary solvent but could be used as an anti-solvent with a more polar solvent like ethyl acetate.

Based on this analysis, Ethanol or Isopropanol are the most promising single-solvent systems. A mixed-solvent system, such as Ethanol/Water , is also an excellent alternative, where the compound is dissolved in the minimum amount of hot ethanol, and water is added dropwise as an "anti-solvent" until the solution becomes cloudy, then re-clarified with a drop of ethanol.[3]

Part II: Detailed Recrystallization Protocol

This protocol assumes the use of a single-solvent system (e.g., Ethanol) based on the screening results.

Materials and Equipment:

  • Crude this compound

  • Candidate recrystallization solvent (e.g., Ethanol, 95%)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Whatman filter paper

  • Spatula and glass stirring rod

  • Ice bath

Experimental Workflow Diagram

G start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filt_q Insoluble Impurities? dissolve->hot_filt_q hot_filt 2. Perform Hot Filtration hot_filt_q->hot_filt Yes cool 3. Slow Cooling (Crystallization) hot_filt_q->cool No hot_filt->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Ice-Cold Solvent isolate->wash dry 6. Dry Crystals Under Vacuum wash->dry end End: Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent (e.g., ethanol) and begin heating the slurry on a hot plate with gentle stirring. Continue to add the solvent in small increments until the solid just dissolves completely at the boiling point. Causality: Using the minimum volume of hot solvent is critical for maximizing recovery, as it ensures the solution will be supersaturated upon cooling. An excess of solvent will result in a lower yield as more product will remain dissolved at cold temperatures.

  • Decolorization & Hot Filtration (Optional): If the hot solution is intensely colored, it may indicate the presence of high-molecular-weight colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs these colored impurities. To remove the charcoal and any other insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Expert Insight: Slow cooling is crucial for the formation of large, well-defined crystals. This slow process allows the crystal lattice to form selectively, excluding impurity molecules. Rapid cooling can cause the compound to "crash out" of solution as a powder, trapping impurities within the solid matrix. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask. Use a spatula to transfer the crystalline slurry into the funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent. Causality: The wash step removes any residual mother liquor containing dissolved impurities that may be coating the crystal surfaces. Using ice-cold solvent is essential to minimize redissolving the purified product.

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and begin the drying process. Then, carefully transfer the crystalline cake to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a modest temperature.

Part III: Self-Validation and Purity Assessment

A protocol's trustworthiness is established by its ability to verify its own success. The following analytical checks should be performed on the crude and recrystallized material to confirm the increase in purity.

  • Melting Point Analysis: Determine the melting point of both the crude and the final, dried product. A pure compound will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. The related isomer, Methyl 2-amino-4,5-dimethoxybenzoate, has a reported melting point of 128-133 °C.[6] The purified 4,6-isomer should exhibit a similarly high and sharp melting point.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate (e.g., silica gel). Develop the plate with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The purified sample should ideally show a single spot with a higher Rf value than any baseline impurities visible in the crude sample lane.

  • Visual Inspection: A successful recrystallization should yield a product that is lighter in color (e.g., from pale brown to off-white) and has a more defined crystalline structure than the crude starting material.

Troubleshooting Common Issues

  • Oiling Out: If the product separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. To remedy this, add more solvent to the hot solution, reheat until the oil dissolves, and then attempt to cool more slowly.

  • No Crystals Form: If crystallization does not occur upon cooling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" from a previous batch.

  • Low Recovery: This is often caused by using too much solvent during the dissolution step or washing the final crystals with a solvent that is not sufficiently cold.

Safety Precautions

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All operations involving organic solvents should be conducted within a certified chemical fume hood to avoid inhalation of vapors. Avoid heating organic solvents with an open flame; always use a hot plate or a heating mantle.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2011). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. [URL: https://www.cengage.com/c/introduction-to-organic-laboratory-techniques-a-small-scale-approach-4e-pavia/9781133387714/]
  • University of York, Department of Chemistry. Solvent Choice for Recrystallization. [URL: https://www.york.ac.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [URL: https://www.rochester.
  • iChemical. methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. [URL: https://www.ichemical.com/cas-number-26759-46-6.html]
  • Thermo Fisher Scientific. Methyl 2-amino-4,5-dimethoxybenzoate, 98%. [URL: https://www.thermofisher.com/chemical-product/A11849.html]
  • Wade, L.G. (2017). Organic Chemistry. Pearson. [URL: https://www.pearson.com/en-us/subject-catalog/p/organic-chemistry/P200000002580/9780134042282]
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [URL: https://www.researchgate.net/post/How_to_recrystallization_amine_compound_and_it_is_not_soluble_in_common_organic_solvents]
  • University of California, Los Angeles. Common Solvents for Crystallization. [URL: https://www.chem.ucla.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [URL: https://www.rochester.
  • Chem LibreTexts. Recrystallization. [URL: https://chem.libretexts.
  • Manahan, S.E. Organic Laboratory Techniques. [URL: https://www.unf.edu/~michael.
  • Guidechem. This compound 379228-26-9 wiki. [URL: https://www.guidechem.

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Monitoring "Methyl 2-amino-4,6-dimethoxybenzoate" reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Effective Monitoring of Reactions Involving Methyl 2-amino-4,6-dimethoxybenzoate using Thin-Layer Chromatography (TLC)

Abstract

This compound is a highly functionalized aromatic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals.[1][2] The ability to accurately monitor the progress of reactions involving this substrate is critical for optimizing reaction conditions, determining endpoints, and maximizing yield and purity. Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique perfectly suited for this purpose.[3] This document provides a detailed guide for researchers, chemists, and drug development professionals on the principles, protocols, and best practices for using TLC to monitor reactions starting from this compound.

Introduction: The Necessity of In-Process Reaction Monitoring

In multi-step organic synthesis, the transformation of a starting material like this compound into a more complex product requires precise control. Simply running a reaction for a predetermined time is inefficient and can lead to incomplete conversion or the formation of impurities. Real-time, or near real-time, monitoring allows a chemist to track the consumption of the starting material and the formation of the product.

TLC offers an ideal solution for this "in-process control." By separating the components of a reaction mixture on a stationary phase, it provides a clear visual snapshot of the reaction's progress, enabling informed decisions about when to quench the reaction, add more reagents, or proceed to workup.[4]

Foundational Principles: Why TLC Works for This System

TLC operates on the principle of differential partitioning. A small spot of the reaction mixture is applied to a stationary phase (typically silica gel coated on a plate). A mobile phase (a solvent or solvent mixture) then moves up the plate via capillary action.

  • Polarity is Key: Silica gel is a polar adsorbent. Compounds with greater polarity will adhere more strongly to the silica gel and travel a shorter distance up the plate. Less polar compounds will have a greater affinity for the mobile phase and will travel further. This differential migration results in separation.

  • Structural Considerations: this compound possesses a primary aromatic amine, a methyl ester, and two methoxy groups. Its polarity is determined by the interplay of these functional groups. When it undergoes a reaction, for instance, an N-acylation or N-alkylation, the polarity of the resulting product will change. Typically, converting the polar -NH₂ group to a less polar amide or secondary/tertiary amine will result in the product having a higher Retention Factor (Rf) value than the starting material.

The Retention Factor (Rf) is a key metric, calculated as:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

By comparing the Rf values of the spots in the reaction mixture to that of the pure starting material, one can definitively track the reaction's course.

Core Protocol: Monitoring an N-Acylation Reaction

This protocol details the steps for monitoring a representative reaction: the acylation of the primary amine of this compound.

Materials & Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates (the F₂₅₄ indicates a fluorescent indicator that aids visualization under UV light).

  • Mobile Phase (Eluent): A starting suggestion is 30% Ethyl Acetate in Hexane. Prepare ~20 mL in a sealed container.

  • Developing Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Spotting Capillaries: Fine glass capillary tubes.

  • Visualization Tools:

    • UV Lamp (254 nm).[5][6][7]

    • Iodine Chamber: A sealed jar containing a few crystals of iodine.[5][8]

    • Potassium Permanganate (KMnO₄) Stain: A solution of KMnO₄, K₂CO₃, and NaOH in water.

  • General Lab Equipment: Forceps, pencil, ruler, reaction vials, micropipette.

Step-by-Step Experimental Workflow
  • Chamber Saturation: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and let the atmosphere saturate for at least 5-10 minutes. This ensures a uniform solvent vapor environment, leading to reproducible Rf values.[4]

  • Plate Preparation: Using a pencil, gently draw a light baseline (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on this line: "S" for Starting Material, "R" for the Reaction mixture, and "C" for Co-spot.

  • Sample Preparation & Spotting:

    • 'S' Lane: Dissolve a tiny amount of pure this compound in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, touch it briefly to the "S" mark on the baseline. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.

    • 'R' Lane: At time zero (and at subsequent time points), dip a clean capillary tube into the reaction vessel and spot it directly onto the "R" lane.

    • 'C' Lane: First, spot the starting material ("S") on the "C" lane. Then, without changing capillaries, spot the reaction mixture ("R") directly on top of the "S" spot. This co-spot lane is crucial for confirming if the spot in the reaction lane is indeed unreacted starting material.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber 1. Saturate Chamber with Mobile Phase prep_plate 2. Prepare & Mark TLC Plate prep_chamber->prep_plate prep_samples 3. Prepare SM, Rxn, & Co-spot Samples prep_plate->prep_samples spot 4. Spot Samples on Baseline prep_samples->spot develop 5. Develop Plate in Chamber spot->develop dry 6. Dry Plate develop->dry visualize_uv 7. Visualize under UV (254 nm) dry->visualize_uv visualize_stain 8. Stain Plate (Iodine or KMnO4) visualize_uv->visualize_stain interpret 9. Calculate Rf & Interpret Results visualize_stain->interpret

Caption: Experimental workflow for monitoring reactions by TLC.

  • Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the baseline is above the solvent level. Close the lid and allow the mobile phase to ascend the plate undisturbed.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization & Interpretation:

    • UV Light: View the plate under a 254 nm UV lamp. Aromatic compounds like the starting material and product will appear as dark purple/black spots.[7][8] Circle these spots lightly with a pencil.

    • Staining:

      • Place the plate in the iodine chamber for 1-2 minutes. Most organic compounds will appear as brown spots.[6] The spots will fade, so circle them promptly.

      • Alternatively, dip the plate into the KMnO₄ stain. Oxidizable groups, like the amine on the starting material, will react to form a yellow/brown spot against the purple background. The product may or may not stain, providing another layer of information.

    • Analysis:

      • Time = 0: You should see a single spot in all three lanes at the same height (the Rf of the starting material).

      • Time > 0: In the "R" lane, you will observe the starting material spot diminishing in intensity and a new spot (the product) appearing, likely at a higher Rf. The "C" lane will show two separated spots (or one elongated spot if separation is poor), confirming their different identities.

      • Completion: The reaction is complete when the starting material spot is no longer visible in the "R" lane.

Expertise in Practice: Selecting and Optimizing the Mobile Phase

The choice of eluent is the most critical variable in TLC. A well-chosen system should provide a starting material Rf of approximately 0.2-0.3, allowing ample space for the product to appear at a higher Rf without traveling with the solvent front.

G start Start: Run TLC in 30% EtOAc/Hexane rf_check Is Rf of Starting Material ~0.2-0.3? start->rf_check rf_high Rf > 0.4 (Too High) rf_check->rf_high No rf_low Rf < 0.2 (Too Low) rf_check->rf_low No rf_good Rf = 0.2-0.3 (Good System) rf_check->rf_good Yes decrease_polarity Decrease Polarity: Reduce % EtOAc (e.g., to 20%) rf_high->decrease_polarity increase_polarity Increase Polarity: Increase % EtOAc (e.g., to 40-50%) rf_low->increase_polarity add_base_check Is there streaking? rf_good->add_base_check decrease_polarity->start increase_polarity->start add_base Add 0.5-1% Triethylamine to Mobile Phase add_base_check->add_base Yes proceed Proceed with Monitoring add_base_check->proceed No add_base->proceed

Caption: Logical workflow for optimizing TLC mobile phase selection.

Causality Behind Solvent Choices:

  • Non-Polar Solvents (e.g., Hexane, Toluene): These have low eluting power and are used to decrease the Rf of all spots. Toluene can be particularly effective for aromatic compounds due to potential π-π interactions.[9]

  • Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): These have higher eluting power and increase the Rf of all spots.

  • Addressing Basicity: The amine group in the starting material is basic. It can interact strongly and sometimes irreversibly with the acidic silica gel surface, causing "streaking" or tailing of the spot. To counteract this, add a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N) to the mobile phase.[10] This neutralizes the acidic sites on the silica, resulting in sharper, more symmetrical spots.

Data Presentation: Representative Rf Values

The following table summarizes expected Rf values for a hypothetical N-acylation reaction in different solvent systems. This illustrates how changing the mobile phase polarity affects separation.

CompoundMobile Phase (EtOAc/Hexane)Expected RfObservations
Starting Material 20% EtOAc / 80% Hexane0.25Good starting point for monitoring.
Acylated Product 20% EtOAc / 80% Hexane0.45Clear separation from starting material.
Starting Material 50% EtOAc / 50% Hexane0.60Too high; poor resolution from less polar byproducts.
Acylated Product 50% EtOAc / 50% Hexane0.85Runs too close to the solvent front.
Starting Material 10% EtOAc / 90% Hexane0.10Moves too slowly; long development time.
Acylated Product 10% EtOAc / 90% Hexane0.20Poor separation from the starting material.

Troubleshooting Common TLC Issues

ProblemProbable Cause(s)Solution(s)
Streaking/Tailing Spots 1. Sample is too concentrated.2. Compound is acidic/basic (amine group interacting with silica).[10]1. Dilute the sample before spotting.2. Add 0.5-1% triethylamine or acetic acid (for acidic compounds) to the eluent.
All Spots at Baseline (Rf ≈ 0) 1. Mobile phase is not polar enough.1. Increase the proportion of the polar solvent (e.g., increase % ethyl acetate).
All Spots at Solvent Front (Rf ≈ 1) 1. Mobile phase is too polar.1. Decrease the proportion of the polar solvent (e.g., decrease % ethyl acetate).
No Spots Visible 1. Compound is not UV-active.2. Sample is too dilute.3. Compound evaporated from the plate.1. Use a chemical stain (iodine, KMnO₄).2. Spot multiple times in the same location, allowing to dry in between.3. Visualize immediately after drying.
Spots are Distorted/Not Round 1. TLC plate was disturbed during development.2. The edge of the plate was touching the filter paper.1. Ensure the TLC chamber is on a stable surface.2. Position the plate in the center of the chamber.

References

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. [Link]

  • Labster. (n.d.). TLC Visualization Methods. [Link]

  • Pharmapproach. (2018). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]

  • Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]

  • BGD Group. (2011). TLC Developing System. [Link]

  • Wang, Y., Zhang, J., & Lin, L. (1999). [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. Se Pu, 17(1), 18-20. [Link]

  • ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound?. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]

  • Santiago, M., & Strobel, S. (2013). Thin layer chromatography. Methods in Enzymology, 533, 303-324. [Link]

  • Longdom Publishing. (2023). Molecular Analysis and Separation Using Thin-Layer Chromatography. [Link]

Sources

Troubleshooting & Optimization

Optimizing the yield of "Methyl 2-amino-4,6-dimethoxybenzoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-4,6-dimethoxybenzoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights to optimize your synthetic yield and purity. Here, we will address common challenges and provide detailed, validated protocols.

Section 1: Synthesis Overview

The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical compounds. The most common synthetic route involves two key transformations:

  • Nitration: The aromatic ring of a suitable precursor, typically a dimethoxybenzoic acid derivative, is nitrated to introduce a nitro group.

  • Reduction: The nitro group is then reduced to an amine to yield the final product.

While the overall scheme is straightforward, the devil is in the details. The electron-donating nature of the methoxy groups can lead to challenges in controlling the regioselectivity of the nitration and can influence the efficiency of the reduction. This guide will help you navigate these complexities.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

The most common starting material is Methyl 4,6-dimethoxy-2-nitrobenzoate. This allows for a direct reduction to the desired product.

Q2: What are the critical parameters to control during the nitration step?

Temperature control is paramount. The nitration of aromatic compounds is highly exothermic, and runaway reactions are a significant safety concern. Maintaining a low temperature, typically between 0-15°C, is crucial to prevent the formation of undesired side products and ensure safety.[1]

Q3: Which reduction method is most effective for converting the nitro group to an amine?

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and effective method.[2] It offers high yields and clean conversion. Alternative methods include using iron powder in acetic acid, which can be advantageous in specific contexts.[3]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Nitration Step: From Methyl 3,5-dimethoxybenzoate to Methyl 4,6-dimethoxy-2-nitrobenzoate

Q: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A: The directing effects of the two methoxy groups and the ester group can lead to the formation of multiple isomers. To favor the desired 2-nitro isomer:

  • Temperature Control: Maintain a strict temperature range of 5-15°C during the addition of the nitrating agent.[1] Higher temperatures can lead to the formation of dinitro compounds and other side products.[1]

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent for this transformation.[4]

  • Slow Addition: Add the nitrating agent dropwise to the solution of your starting material in sulfuric acid. This helps to control the reaction temperature and minimize local concentration gradients.[1]

Q: The yield of my nitration reaction is consistently low. What are the potential causes?

A: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure the reaction is stirred for a sufficient duration after the addition of the nitrating agent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Suboptimal Work-up: The work-up procedure is critical. Pouring the reaction mixture onto ice is a standard method to precipitate the product.[1] Ensure thorough washing of the precipitate to remove residual acids.

  • Purity of Starting Material: The purity of the starting methyl benzoate is important; impurities can lead to lower yields.[1]

Reduction Step: From Methyl 4,6-dimethoxy-2-nitrobenzoate to this compound

Q: My catalytic hydrogenation is sluggish or incomplete. What should I check?

A: Several factors can affect the efficiency of catalytic hydrogenation:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can be deactivated by poisons such as sulfur or phosphorus compounds.[5] Ensure you are using high-purity reagents and solvents. The catalyst may also be oxidized if handled improperly; always use fresh catalyst and handle it under an inert atmosphere when possible.[5]

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete reactions. A typical loading is 5-10 wt% of the starting material.[5]

  • Hydrogen Source: For reactions using hydrogen gas, ensure your system is properly sealed and under sufficient hydrogen pressure (a balloon is often sufficient for small-scale reactions).[5] If using a transfer hydrogenation reagent like ammonium formate, ensure it is fresh and used in stoichiometric excess.[5]

  • Solvent: Protic solvents like methanol or ethanol are generally effective for catalytic hydrogenation.[5] Ensure your starting material is fully dissolved.

  • Agitation: Vigorous stirring is essential in heterogeneous catalysis to ensure good contact between the substrate, catalyst, and hydrogen source.[5]

Q: I'm observing impurities in my final product after reduction. What are the likely side products and how can I remove them?

A: Common impurities include unreacted starting material and potential side products from over-reduction or side reactions.

  • Incomplete Reaction: As mentioned, ensure the reaction goes to completion by monitoring with TLC.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[5] Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is also an effective purification method.[2]

Section 4: Detailed Experimental Protocols

Protocol 1: Nitration of Methyl 3,5-dimethoxybenzoate
  • In a round-bottom flask fitted with a mechanical stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C.

  • Slowly add Methyl 3,5-dimethoxybenzoate to the cooled sulfuric acid while maintaining the temperature between 0-10°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the reaction flask over about one hour, ensuring the temperature does not exceed 15°C.[1]

  • After the addition is complete, continue stirring for an additional 15 minutes.[1]

  • Pour the reaction mixture onto cracked ice to precipitate the crude Methyl 4,6-dimethoxy-2-nitrobenzoate.[1]

  • Filter the solid product and wash thoroughly with cold water.

  • The crude product can be further purified by recrystallization.

Protocol 2: Reduction of Methyl 4,6-dimethoxy-2-nitrobenzoate
  • In a hydrogenation vessel, dissolve Methyl 4,6-dimethoxy-2-nitrobenzoate in methanol (10-20 mL per gram of substrate).[5]

  • Carefully add 5-10% Palladium on carbon (Pd/C) (5-10 wt% of the starting material) to the solution.[5]

  • Seal the vessel, purge with an inert gas like nitrogen or argon, and then introduce hydrogen gas (typically via a balloon or by pressurizing the vessel to 1-4 atm).[5]

  • Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC. The reaction is typically complete in 2-12 hours.[5]

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.[5]

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.[5]

  • If necessary, purify the crude product by recrystallization or column chromatography.[5]

Section 5: Visual Guides

Synthesis Workflow

SynthesisWorkflow Start Methyl 3,5-dimethoxybenzoate Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate Methyl 4,6-dimethoxy-2-nitrobenzoate Nitration->Intermediate Reduction Reduction (H2, Pd/C) Intermediate->Reduction Product This compound Reduction->Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic for Low Reduction Yield

TroubleshootingReduction Start Low Yield in Reduction Step IncompleteReaction Incomplete Reaction? Start->IncompleteReaction CatalystIssue Catalyst Issue? Start->CatalystIssue ConditionsIssue Reaction Conditions Issue? Start->ConditionsIssue CheckTLC Check TLC for Starting Material IncompleteReaction->CheckTLC CheckCatalyst Use Fresh Catalyst / Increase Loading CatalystIssue->CheckCatalyst CheckPurity Check Reagent/Solvent Purity CatalystIssue->CheckPurity CheckH2 Ensure Adequate H2 Supply ConditionsIssue->CheckH2 CheckStirring Increase Stirring Rate ConditionsIssue->CheckStirring IncreaseTime Increase Reaction Time CheckTLC->IncreaseTime

Caption: A logical guide to troubleshooting low yields in the reduction step.

Section 6: Data Summary

ParameterNitrationReduction
Key Reagents Conc. HNO₃, Conc. H₂SO₄H₂, Pd/C
Typical Solvents Sulfuric AcidMethanol, Ethanol
Temperature 0-15°CRoom Temperature
Typical Yield 81-85%[1]Up to 97%[2]
Purification RecrystallizationRecrystallization, Column Chromatography

References

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Kamm, O., & Segur, J. B. (1921).
  • Google Patents. (n.d.). Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-amino-4,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of Methyl 2-amino-4,6-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this key chemical intermediate.

Synthetic Overview

The most common and direct route to this compound is through the reduction of its nitro precursor, Methyl 2-nitro-4,6-dimethoxybenzoate. This process, while straightforward in principle, is susceptible to several side reactions and experimental pitfalls that can impact yield and purity. This guide provides detailed troubleshooting for this critical transformation.

SM Methyl 2-nitro-4,6-dimethoxybenzoate Reaction Nitro Group Reduction (e.g., Catalytic Hydrogenation) SM->Reaction Workup Reaction Quenching & Catalyst Removal Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the nitro starting material. What are the likely causes?

Answer: Failure to convert the starting material, Methyl 2-nitro-4,6-dimethoxybenzoate, typically points to issues with the catalytic system or reaction conditions. Let's break down the possibilities.

Core Areas to Investigate:

  • Catalyst Inactivity: The catalyst, most commonly Palladium on carbon (Pd/C), may be deactivated.

    • Poisoning: Trace impurities containing sulfur or phosphorus from reagents or solvents can poison the catalyst.[1] Ensure you are using high-purity starting materials and solvents.

    • Oxidation/Improper Handling: The catalyst may have been improperly handled and oxidized. It is crucial to use a fresh catalyst and, for pyrophoric catalysts like Raney Nickel, handle it under an inert atmosphere.[1]

    • Insufficient Loading: The amount of catalyst may be too low for your reaction scale. A typical loading for Pd/C is 5-10 mol% relative to the substrate.

  • Inadequate Hydrogen Source:

    • For Catalytic Hydrogenation (H₂ Gas): Ensure your system is properly sealed and can maintain the required hydrogen pressure. Some substrates may require pressures higher than a standard balloon setup.[1][2]

    • For Transfer Hydrogenation (e.g., Ammonium Formate, Hydrazine): The hydrogen donor must be fresh and used in the correct stoichiometric excess.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: While many hydrogenations proceed at room temperature, some may require gentle heating to overcome the activation energy.[1] Conversely, excessive heat can promote side reactions.

    • Solvent: Protic solvents like methanol or ethanol are generally effective for catalytic hydrogenation as they help solubilize the substrate and stabilize intermediates.[1][3] Ensure your starting material is fully dissolved.

    • Agitation: For heterogeneous reactions (like with Pd/C), vigorous stirring is essential to ensure efficient contact between the substrate, catalyst, and hydrogen source.[1]

cluster_start Problem cluster_checks Troubleshooting Checks cluster_solutions Potential Solutions Start Low/No Conversion Cat_Check Catalyst Active? Start->Cat_Check H2_Check Sufficient H₂ Source? Start->H2_Check Cond_Check Optimal Conditions? Start->Cond_Check Sol_Cat Use Fresh Catalyst Increase Loading Check Purity of Reagents Cat_Check->Sol_Cat No Sol_H2 Check System Seals Increase H₂ Pressure Use Fresh Donor H2_Check->Sol_H2 No Sol_Cond Increase Temperature Ensure Vigorous Stirring Check Substrate Solubility Cond_Check->Sol_Cond No

Caption: Troubleshooting logic for addressing low reaction yields.

Question 2: My TLC shows the consumption of starting material, but there are multiple product spots. What are these impurities?

Answer: The presence of multiple spots on TLC, other than your starting material and desired product, often indicates an incomplete reaction or the formation of stable intermediates.

Likely Impurities & Their Cause:

  • Incomplete Reduction Intermediates: The reduction of a nitro group is a stepwise process that can be visualized as follows: Ar-NO₂ → Ar-NO (nitroso) → Ar-NHOH (hydroxylamine) → Ar-NH₂ (amine).[1] If the reaction is not driven to completion, the nitroso and hydroxylamine intermediates can remain in your product mixture.[1]

    • Solution: To avoid this, ensure a sufficient excess of the reducing agent and allow for adequate reaction time. Monitor the reaction until the intermediate spots on the TLC plate have been fully converted to the final product.

  • Hydrolyzed Product (2-amino-4,6-dimethoxybenzoic acid): The methyl ester is susceptible to hydrolysis, especially during workup under acidic or basic conditions. This side product will have a different Rf value on TLC, typically lower (more polar) than the ester.

    • Solution: Maintain a neutral or slightly basic pH during aqueous workup. Use a mild base like sodium bicarbonate for neutralization instead of strong hydroxides.[1]

Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Amine Product) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: Stepwise reduction pathway of the nitro group.

Question 3: My final product is the carboxylic acid, not the methyl ester. What happened?

Answer: This is a classic case of unintended ester hydrolysis, also known as saponification. This side reaction is one of the most common pitfalls in this synthesis.

Mechanism of Hydrolysis:

Under basic conditions (e.g., using NaOH or KOH during workup), the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.[4][5]

Ester R-COOCH₃ (Methyl Ester) Tetrahedral R-C(O⁻)(OH)-OCH₃ (Tetrahedral Intermediate) Ester->Tetrahedral + OH⁻ Carboxylate R-COO⁻ + CH₃OH (Carboxylate Salt) Tetrahedral->Carboxylate - ⁻OCH₃ Acid R-COOH (Carboxylic Acid) Carboxylate->Acid + H⁺ (Acidification)

Caption: Mechanism for base-catalyzed ester hydrolysis (saponification).

Prevention Protocol:

  • Avoid Strong Bases: During workup, avoid using strong bases like sodium hydroxide or potassium hydroxide.

  • Use Mild Bicarbonate Wash: To neutralize any acid from the reaction (e.g., if using Fe/AcOH for reduction), use a saturated aqueous solution of sodium bicarbonate. Add it portion-wise until CO₂ evolution ceases and the pH is between 7 and 8.[1]

  • Control Temperature: Perform extractions and washes at room temperature or below, as higher temperatures can accelerate hydrolysis.

Question 4: Can I synthesize this compound via Fischer esterification of 2-amino-4,6-dimethoxybenzoic acid?

Answer: Yes, this is a viable alternative route. Fischer esterification involves heating the carboxylic acid in an alcohol (methanol, in this case) with a strong acid catalyst (like H₂SO₄). However, this method also has its own set of potential issues.

ParameterTypical ConditionRationale & Potential Issues
Acid Catalyst H₂SO₄, HClMust be a strong acid to protonate the carbonyl oxygen, making it more electrophilic.
Solvent/Reagent Methanol (large excess)Acts as both the solvent and the nucleophile. Using it in excess helps drive the equilibrium towards the product.
Temperature Reflux (~65°C for methanol)[1]Provides the necessary activation energy. Prolonged high heat can lead to degradation or side reactions.
Reaction Time 2-24 hoursThe reaction is an equilibrium and can be slow. Monitor by TLC for the disappearance of the starting material.

Potential Side Reactions in Fischer Esterification:

  • Incomplete Reaction: As an equilibrium process, driving the reaction to completion can be difficult without removing the water byproduct.

  • N-Alkylation: While less common under these conditions, the amine could potentially be methylated by the methanol at high temperatures over long reaction times, though this is generally a minor pathway.[6][7]

Experimental Protocol: Catalytic Hydrogenation of Methyl 2-nitro-4,6-dimethoxybenzoate

This protocol is a standard starting point for the reduction.

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 2-nitro-4,6-dimethoxybenzoate (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 wt% of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Evacuate the vessel and purge with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen gas (typically 15-50 psi).[3][8]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete in 2-12 hours.[1][3]

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with methanol.[1][3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.[1][3]

References
  • BenchChem (2025). Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate.
  • MDPI (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Available at: [Link]

  • BenchChem (2025). Alkaline Hydrolysis of Methyl 4-amino-5-chloro-2-methoxybenzoate.
  • BenchChem (2025). Application Notes and Protocols for Utilizing Methyl 4-amino-2-methoxybenzoate in Drug Discovery.
  • Beilstein Journal of Organic Chemistry (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Available at: [Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem. Available at: [Link]

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Technical Support Center: Troubleshooting Low Yield in the Fischer Esterification of Methyl 2-amino-4,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-4,6-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Fischer esterification of 2-amino-4,6-dimethoxybenzoic acid. Here, we address common issues, provide in-depth scientific explanations for troubleshooting steps, and offer detailed protocols to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: Why is a large excess of methanol used in the Fischer esterification of 2-amino-4,6-dimethoxybenzoic acid?

A1: The Fischer esterification is a reversible reaction, meaning it proceeds in both the forward (ester formation) and reverse (ester hydrolysis) directions, eventually reaching a state of equilibrium.[1][2][3] To favor the formation of the desired ester, this compound, we apply Le Chatelier's principle. By using a large excess of one of the reactants, in this case, methanol, the equilibrium shifts to the right, maximizing the conversion of the carboxylic acid to the ester.[3] Often, methanol also serves as the reaction solvent, simplifying the experimental setup.[4]

Q2: What is the role of the strong acid catalyst, such as sulfuric acid (H₂SO₄), and why is a stoichiometric amount often required for aminobenzoic acids?

A2: The acid catalyst plays a crucial role in activating the carboxylic acid. It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[2][3] However, 2-amino-4,6-dimethoxybenzoic acid contains a basic amino group (-NH₂) which will react with the acid catalyst to form an ammonium salt. This consumption of the acid necessitates the use of at least a stoichiometric amount of acid to neutralize the amino group, with an additional catalytic amount to facilitate the esterification.[5]

Q3: How do the electron-donating groups (amino and two methoxy groups) on the benzoic acid ring affect the Fischer esterification?

A3: The amino and methoxy groups are electron-donating, which increases the electron density on the aromatic ring and the carboxyl group. This increased electron density can slightly decrease the electrophilicity of the carbonyl carbon, making it less reactive towards the nucleophilic attack of methanol. However, the primary challenge with this substrate is often steric hindrance.

Q4: What is steric hindrance, and how does it impact the synthesis of this compound?

A4: Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In the case of 2-amino-4,6-dimethoxybenzoic acid, the presence of the amino group and a methoxy group in the ortho positions to the carboxylic acid creates significant steric bulk around the reaction center. This can make it physically difficult for the methanol molecule to approach and attack the carbonyl carbon, thus slowing down the reaction rate and potentially leading to lower yields.[6]

Q5: During the workup, what is the purpose of the sodium bicarbonate or sodium carbonate wash?

A5: The aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is used to neutralize the strong acid catalyst (e.g., H₂SO₄) and any unreacted 2-amino-4,6-dimethoxybenzoic acid.[4][5] The unreacted carboxylic acid is converted to its sodium salt, which is soluble in the aqueous layer, while the desired ester, being neutral, remains in the organic layer. This allows for the separation and purification of the product. Be aware that this neutralization process will produce carbon dioxide gas.[5]

Troubleshooting Guide for Low Yield

Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Low Conversion of Starting Material 1. Insufficient Acid Catalyst: The basic amino group has consumed most of the acid.- Increase the amount of acid catalyst. Ensure you are using at least one equivalent to neutralize the amino group, plus a catalytic amount (e.g., 0.1-0.2 equivalents).
2. Reaction Has Not Reached Equilibrium: Fischer esterification can be slow.- Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
3. Insufficient Heat: The reaction may not have enough energy to overcome the activation barrier.- Ensure the reaction is at a consistent reflux. The temperature should be at or near the boiling point of the alcohol being used.[5]
4. Presence of Water: Water in the reaction mixture will shift the equilibrium back towards the starting materials.- Use anhydrous methanol and dry glassware. Consider using a Dean-Stark apparatus to remove water as it is formed, especially for larger scale reactions.[1]
Formation of Side Products 1. Dehydration of Methanol: At high temperatures and acid concentrations, methanol can dehydrate to form dimethyl ether.- Maintain a controlled reflux temperature. Avoid excessively high temperatures.
2. Sulfonation of the Aromatic Ring: If using concentrated sulfuric acid, sulfonation can occur, although the electron-donating groups tend to direct ortho and para.- Use a non-sulfonating acid catalyst like p-toluenesulfonic acid (p-TsOH).
Difficult Product Isolation 1. Product is Water-Soluble: The product may be protonated and partitioning into the aqueous layer during workup.- Ensure complete neutralization. Check the pH of the aqueous layer after the bicarbonate wash to ensure it is basic (pH > 8).[5]
2. Emulsion Formation During Extraction: The presence of salts and polar functional groups can lead to emulsions.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break up the emulsion.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-amino-4,6-dimethoxybenzoic acid

This protocol is an adapted procedure and should be optimized for your specific laboratory conditions.

Materials:

  • 2-amino-4,6-dimethoxybenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4,6-dimethoxybenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring the mixture, slowly add concentrated sulfuric acid (1.1 eq) dropwise. Caution: The addition is exothermic. A precipitate of the ammonium salt may form.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C for methanol) and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Workup - Cooling and Neutralization: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water. Carefully add a saturated solution of sodium bicarbonate portion-wise with stirring until the evolution of CO₂ gas ceases and the pH of the solution is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[7]

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification CarboxylicAcid Carboxylic Acid (2-amino-4,6-dimethoxybenzoic acid) ProtonatedCarbonyl Protonated Carbonyl (Activated) CarboxylicAcid->ProtonatedCarbonyl + H+ ProtonatedCarbonyl->CarboxylicAcid - H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack Methanol Methanol (Nucleophile) Methanol->TetrahedralIntermediate Nucleophilic Attack TetrahedralIntermediate->ProtonatedCarbonyl TetrahedralIntermediate->Methanol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H2O ProtonatedEster->TetrahedralIntermediate + H2O Ester Ester (this compound) ProtonatedEster->Ester - H+ Ester->ProtonatedEster + H+ Water Water H_plus H+ H_plus2 H+

Caption: The acid-catalyzed mechanism of Fischer esterification.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of this compound Check_TLC Analyze TLC of Crude Product Start->Check_TLC SM_Present Significant Starting Material Remaining? Check_TLC->SM_Present Incomplete_Reaction Incomplete Reaction SM_Present->Incomplete_Reaction Yes Side_Products Multiple Unidentified Spots? SM_Present->Side_Products No Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Increase_Temp Increase Reflux Temperature Incomplete_Reaction->Increase_Temp Increase_Catalyst Increase Acid Catalyst Loading Incomplete_Reaction->Increase_Catalyst Check_Water Ensure Anhydrous Conditions Incomplete_Reaction->Check_Water Success Improved Yield Increase_Time->Success Increase_Temp->Success Increase_Catalyst->Success Check_Water->Success Characterize_Byproducts Isolate and Characterize Side Products (NMR, MS) Side_Products->Characterize_Byproducts Yes Purification_Issue Product Lost During Workup? Side_Products->Purification_Issue No Optimize_Conditions Optimize Reaction Conditions (e.g., alternative catalyst, temperature) Characterize_Byproducts->Optimize_Conditions Optimize_Conditions->Success Check_pH Check pH of Aqueous Layer After Neutralization Purification_Issue->Check_pH Yes Optimize_Extraction Optimize Extraction Protocol (e.g., different solvent, more extractions) Purification_Issue->Optimize_Extraction Yes Check_pH->Success Optimize_Extraction->Success

Caption: A decision tree for troubleshooting low yields in the esterification.

References

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Why is Fisher method preferred for the esterification of amino acids? Reddit. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

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Catalyst deactivation in the synthesis of "Methyl 2-amino-4,6-dimethoxybenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Catalyst Deactivation in the Synthesis of Methyl 2-amino-4,6-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting assistance for common issues related to catalyst deactivation during the catalytic hydrogenation of Methyl 2-nitro-4,6-dimethoxybenzoate. As experienced scientists, we understand that catalyst performance is paramount to achieving high yield and purity. This resource offers a structured, question-and-answer approach to diagnose and resolve catalyst-related challenges in your synthesis.

The primary route to this compound involves the reduction of the corresponding nitro compound. This is most commonly achieved via catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel.[1][2] While effective, these catalysts are susceptible to various deactivation mechanisms that can impede reaction progress, reduce yield, and complicate purification. This guide will explore the root causes of deactivation and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My hydrogenation reaction is sluggish or has stalled completely.

This is a common issue that can often be traced back to the catalyst's activity. Let's break down the potential causes and solutions.

Question 1.1: What are the most likely reasons for my catalyst's poor performance?

Answer: Several factors can lead to diminished catalyst activity. The most common culprits fall into four main categories: catalyst poisoning, thermal degradation (sintering), mechanical issues, and fouling by carbonaceous deposits (coking).

  • Catalyst Poisoning: This occurs when impurities in your reaction mixture strongly adsorb to the active sites of the catalyst, preventing the substrate from binding.[3][4] Common poisons include sulfur compounds, halides, and even residual starting materials or intermediates from previous synthetic steps.[3][5] For instance, nitrogen-containing compounds can sometimes act as inhibitors for Pd/C catalysts.[6]

  • Sintering: At elevated temperatures, the fine metal nanoparticles on the catalyst support can agglomerate into larger particles.[7] This process, known as sintering, reduces the active surface area of the catalyst, leading to a decrease in reaction rate.[8]

  • Mechanical/Handling Issues: Catalysts, particularly pyrophoric ones like Raney Nickel, require careful handling.[9][10] Improper storage or handling can lead to oxidation of the active metal sites, rendering the catalyst inactive.[11] For heterogeneous catalysts like Pd/C, insufficient agitation can prevent effective mixing of the catalyst, substrate, and hydrogen, leading to a stalled reaction.[12]

  • Fouling/Coking: In some cases, reaction byproducts or polymerized materials can deposit on the catalyst surface, physically blocking the active sites.[13][14][15] This is often referred to as coking or fouling.[14][15]

Question 1.2: How can I determine if my catalyst has been poisoned?

Answer: Identifying catalyst poisoning often involves a process of elimination and, if necessary, analytical characterization.

Troubleshooting Steps:

  • Review Your Reagents: Scrutinize the purity of your starting materials, solvents, and any other reagents. Check the supplier's certificate of analysis for potential contaminants, especially sulfur or halide-containing compounds.[4]

  • Run a Control Experiment: If you suspect a particular batch of solvent or starting material, run a small-scale reaction with a fresh, high-purity batch of the suspect reagent and a new batch of catalyst.

  • Analytical Characterization (Advanced): For a more definitive diagnosis, you can analyze the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to identify surface contaminants.[16]

Preventative Measures:

  • Always use high-purity, recently opened solvents and reagents.

  • If your starting material is from a previous synthetic step, ensure it is thoroughly purified to remove any residual reagents or byproducts.

Question 1.3: My reaction was running well, but the rate has significantly decreased over time. Could this be sintering?

Answer: A gradual decrease in reaction rate, especially under elevated temperatures, is a classic sign of thermal deactivation or sintering.[7]

Troubleshooting Steps:

  • Evaluate Reaction Temperature: Are you running the reaction at the lowest effective temperature? Unnecessarily high temperatures can accelerate sintering.[17]

  • Catalyst Characterization (Advanced): Transmission Electron Microscopy (TEM) can be used to visualize the metal particle size distribution on the catalyst support and confirm if sintering has occurred.[7]

Preventative Measures:

  • Optimize the reaction temperature to the minimum required for a reasonable reaction rate.

  • Consider a catalyst with a more thermally stable support material if high temperatures are unavoidable.

Issue 2: My reaction is complete, but I'm observing unexpected byproducts.

The formation of byproducts can sometimes be linked to changes in the catalyst's selectivity due to deactivation or reaction conditions.

Question 2.1: What are some common byproducts in the reduction of nitroaromatics, and how can catalyst deactivation influence their formation?

Answer: In the hydrogenation of nitroaromatics, several intermediates are formed, including nitroso and hydroxylamine species. Under ideal conditions, these are rapidly converted to the desired amine. However, a partially deactivated catalyst may not be efficient in these subsequent reduction steps, leading to the accumulation of these intermediates or their condensation to form azoxy or azo compounds.

Troubleshooting Workflow:

start Byproduct Formation Observed check_catalyst Is the catalyst fresh and handled correctly? start->check_catalyst check_conditions Review Reaction Conditions (Temp, Pressure, Solvent) check_catalyst->check_conditions Yes incomplete_reduction Hypothesis: Incomplete Reduction due to Deactivated Catalyst check_catalyst->incomplete_reduction No side_reactions Hypothesis: Side Reactions Promoted by Conditions check_conditions->side_reactions increase_loading Action: Increase Catalyst Loading or Use Fresh Catalyst incomplete_reduction->increase_loading optimize_temp Action: Optimize Temperature and Pressure side_reactions->optimize_temp monitor_progress Monitor Reaction by TLC/LC-MS for Intermediates increase_loading->monitor_progress optimize_temp->monitor_progress result Improved Selectivity to Desired Amine monitor_progress->result

Caption: Troubleshooting workflow for byproduct formation.

Preventative Measures:

  • Ensure sufficient catalyst loading and activity to drive the reaction to completion.[12]

  • Monitor the reaction closely by TLC or LC-MS to ensure the full conversion of intermediates.

Issue 3: I am experiencing significant loss of my precious metal catalyst during workup.

Loss of the active metal from the support is known as leaching. This not only represents a financial loss but can also lead to product contamination.

Question 3.1: What causes palladium to leach from the carbon support, and how can I minimize it?

Answer: Palladium leaching from a Pd/C catalyst can be influenced by several factors, including the presence of acids, complexing agents, and elevated temperatures.[7][18] Acidic conditions, in particular, can promote the oxidation and dissolution of palladium metal.[18]

Troubleshooting Steps:

  • Analyze Reaction pH: If your reaction medium is acidic, consider if a less acidic solvent system could be used.

  • Workup Procedure: Minimize the contact time of the catalyst with acidic solutions during workup.

  • Analytical Testing (Advanced): Use ICP-MS to quantify the amount of palladium in your crude product solution to determine the extent of leaching.[13]

Preventative Measures:

  • Neutralize any acidic components in the reaction mixture before filtration, if the product is stable under these conditions.

  • Consider using a catalyst with a stronger metal-support interaction if leaching is a persistent issue.

Experimental Protocols

Protocol 1: Standard Hydrogenation of Methyl 2-nitro-4,6-dimethoxybenzoate using Pd/C
  • Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 2-nitro-4,6-dimethoxybenzoate (1.0 eq) in a protic solvent such as methanol or ethanol (10-20 volumes).[12]

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air. It is crucial to prevent the mixing of hydrogen and air with the catalyst.[11]

  • Catalyst Addition: Carefully add 5-10% Palladium on carbon (5-10 wt% of the starting material) to the solution under the inert atmosphere.[12]

  • Hydrogenation: Seal the vessel and purge again with the inert gas. Introduce hydrogen gas, typically via a balloon or by pressurizing the vessel to 1-4 atm.[12]

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[12]

  • Workup: Once the reaction is complete, carefully purge the vessel with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely, as dry Pd/C can be pyrophoric.[11] Wash the filter cake with the reaction solvent. The combined filtrates contain the desired product.

Protocol 2: Catalyst Recovery and Analysis for Deactivation
  • Catalyst Collection: After the reaction workup, the celite pad containing the spent catalyst should be kept wet with a solvent like isopropanol or water to prevent ignition.[11]

  • Sample Preparation for Analysis: A small, representative sample of the wet catalyst can be carefully dried under vacuum for analysis.

  • Analytical Techniques:

    • ICP-MS: To test for catalyst poisons, the dried catalyst can be digested in strong acid and the resulting solution analyzed by ICP-MS to identify and quantify elemental contaminants.

    • TEM: To assess sintering, the dried catalyst can be dispersed on a TEM grid and imaged to determine the particle size distribution of the palladium nanoparticles.

    • Chemisorption: To measure the active surface area, techniques like CO chemisorption can be employed on the dried catalyst.

Data Summary

Deactivation MechanismPrimary Cause(s)Key IndicatorsRecommended Action(s)Analytical Technique(s)
Poisoning Impurities in reagents/solvents (e.g., sulfur, halides)[3][4]Sudden or complete loss of activityUse high-purity materials; run control experimentsICP-MS, XPS[16]
Sintering High reaction temperatures[17]Gradual decrease in reaction rateOptimize to lower reaction temperatureTEM[7]
Leaching Acidic conditions; complexing agents[18]Loss of catalyst mass; metal contamination in productNeutralize before filtration; minimize acid contactICP-MS of product solution[13]
Fouling/Coking Polymerization of byproducts on the catalyst surface[13]Gradual loss of activity; visible deposits on catalystOptimize reaction conditions to minimize byproduct formationThermogravimetric Analysis (TGA)
Mechanical/Handling Improper storage; insufficient agitation[11][12]No reaction from the startUse fresh catalyst; ensure vigorous stirringVisual inspection; review handling procedures

Visualizing Deactivation Pathways

cluster_poisoning Poisoning cluster_sintering Sintering cluster_leaching Leaching Active_Catalyst Active Catalyst (High Surface Area Pd Nanoparticles) Active_Site_Blocking Active Site Blocking Agglomeration Particle Agglomeration Pd_Dissolution Pd(II) Dissolution Deactivated_Catalyst Deactivated Catalyst (Low Activity) Poison Poisons (S, Halides) from Reagents Poison->Active_Site_Blocking Adsorption on Active Sites Active_Site_Blocking->Deactivated_Catalyst High_Temp High Temperature High_Temp->Agglomeration Particle Migration Reduced_Surface_Area Reduced Surface Area Agglomeration->Reduced_Surface_Area Forms Larger Particles Reduced_Surface_Area->Deactivated_Catalyst Acidic_Conditions Acidic Conditions Acidic_Conditions->Pd_Dissolution Oxidation of Pd(0) Pd_Dissolution->Deactivated_Catalyst Loss of Active Metal

Caption: Major pathways of catalyst deactivation.

References

  • Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. (2023). ACS Omega. [Link]

  • Jackson, S. D. HETEROGENEOUS CATALYSIS IN FINE CHEMICALS SYNTHESIS. University of Glasgow. [Link]

  • Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. (2019). ACS Sustainable Chemistry & Engineering. [Link]

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. [Link]

  • Metal sintering mechanisms and regeneration of palladium/alumina hydrogenation catalysts. ResearchGate. [Link]

  • Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • Catalyst poisoning. Wikipedia. [Link]

  • Hydrogenation reaction tips and tricks. Reddit. [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2018). Rasayan Journal of Chemistry. [Link]

  • Odd observation during Pd/C hydrogenation of Nitro group. Reddit. [Link]

  • Studies of catalyst sintering during operating conditions. Chalmers Publication Library. [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. [Link]

  • Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. CORE. [Link]

  • Catalyst poison. Britannica. [Link]

  • A method for recovering palladium from spent Pd-C catalyst.
  • Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts. [Link]

  • Catalyst poisoning. Grokipedia. [Link]

  • Examples of heterogeneous catalytic processes for fine chemistry. (2004). RSC Publishing. [Link]

  • Synthesis of Supported Palladium Catalysts. DSpace. [Link]

  • Nitro Reduction. Organic Chemistry Portal. [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020). MDPI. [Link]

  • Studies on High-Temperature Evolution of Low-Loaded Pd Three-Way Catalysts Prepared by Laser Electrodispersion. (2023). National Institutes of Health. [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. (2018). MDPI. [Link]

  • Catalyst Poisoning Explained Simply. RevisionDojo. [Link]

  • An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). (2019). MDPI. [Link]

  • Fine Chemicals through Heterogeneous Catalysis. (2001). Wiley-VCH. [Link]

  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. [Link]

  • Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use. (2024). ACS Omega. [Link]

  • How To Prevent Fouling and Coking In Analytical and Processes. (2017). SilcoTek Corporation. [Link]

  • Deactivation of hydrotreating catalysts (A review). ResearchGate. [Link]

  • Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. ResearchGate. [Link]

  • Sintering of supported palladium. ResearchGate. [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. ResearchGate. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). National Institutes of Health. [Link]

  • Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd. [Link]

  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. (2016). RSC Publishing. [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. [Link]

  • Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE. ResearchGate. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2011). MDPI. [Link]

  • Preventing Coking and Fouling in Refinery Applications. (2018). AZoM. [Link]

  • Hydrogenation Reactions: Videos & Practice Problems. Pearson. [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2012). National Institutes of Health. [Link]

  • Metal Catalyst Design and Preparation in Control of Deactivation. ResearchGate. [Link]

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Technical Support Center: Optimizing the Purity of Crude Methyl 2-amino-4,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 2-amino-4,6-dimethoxybenzoate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explore the chemical principles behind common issues and provide robust, field-tested solutions.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions that are crucial for planning your purification strategy.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. The most prevalent synthesis is the reduction of Methyl 4,6-dimethoxy-2-nitrobenzoate. Consequently, the most common impurities are:

  • Unreacted Starting Material: The nitro-analog is a frequent contaminant. Its presence indicates an incomplete reaction.[1]

  • Partially Reduced Intermediates: The reduction of a nitro group proceeds in steps. Incomplete reactions can leave behind corresponding nitroso or hydroxylamine species.[1]

  • Catalyst Residues: If using heterogeneous catalysts like Palladium on carbon (Pd/C), fine catalyst particles may carry over into the crude product.[1]

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Q2: My crude product is a dark oil/discolored solid. What causes this and how can I fix it?

A2: Discoloration in aromatic amines often stems from oxidation. The electron-rich aromatic ring and the amino group are susceptible to air oxidation, forming highly colored polymeric impurities. This process can be accelerated by light and residual metallic catalysts.

  • Prevention: Work under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during workup and concentration steps. Store the crude and purified material in amber vials, protected from light.

  • Remediation: Often, a charcoal treatment during recrystallization or passing the material through a short plug of silica gel can remove a significant portion of colored impurities.

Q3: Which purification technique is best for this compound: Recrystallization, Column Chromatography, or Acid-Base Extraction?

A3: The optimal technique depends on the impurity profile and the desired scale.

  • Recrystallization: Best for crude material that is already >90% pure. It is highly scalable and efficient for removing minor impurities.

  • Column Chromatography: The most powerful technique for separating compounds with different polarities. It is ideal for removing unreacted starting material and other byproducts when the crude purity is low. However, it presents unique challenges for amines.[2]

  • Acid-Base Extraction: An excellent first-pass purification step during the workup. It effectively separates the basic amine product from neutral or acidic impurities but will not separate it from other basic compounds.[3][4]

The following workflow can guide your decision:

G start Crude Product Analysis (TLC/LCMS) purity_check Purity >90%? start->purity_check main_impurity Main Impurity Polarity? purity_check->main_impurity No recrystallize Recrystallization purity_check->recrystallize Yes color_check Significant Color? charcoal Charcoal Treatment during Recrystallization color_check->charcoal Yes final_product Pure Product color_check->final_product No chromatography Column Chromatography main_impurity->chromatography Similar Polarity acid_base Acid-Base Extraction during Workup main_impurity->acid_base Different Basicity (Neutral/Acidic) recrystallize->color_check charcoal->final_product chromatography->final_product acid_base->purity_check

Caption: Decision workflow for purification strategy.

II. Troubleshooting Guide: Column Chromatography

Column chromatography is highly effective but often problematic for amines. Here’s how to troubleshoot common issues.

Q4: My product is streaking badly (peak tailing) on the silica gel column. Why is this happening and how do I stop it?

A4: This is the most common issue when purifying amines on standard silica gel.[2]

  • The Cause (Mechanism): Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine (R-NH₂) undergoes an acid-base interaction with these silanols, becoming protonated (R-NH₃⁺). This strong ionic interaction causes a portion of your compound to "stick" too strongly to the stationary phase, leading to slow, uneven elution and the characteristic tailing effect.[2][5]

G cluster_0 Silica Surface cluster_1 Mobile Phase Si-OH Si-OH (Acidic Silanol) ProtonatedAmine R-NH₃⁺ (Stuck on Column) Si-OH->ProtonatedAmine Proton Transfer Amine R-NH₂ (Your Product) Amine->Si-OH Acid-Base Interaction

Caption: Interaction of amine with acidic silica surface.
  • The Solution (Protocol): You must neutralize this interaction.

    • Add a Competing Base: Add a small amount of a volatile amine to your mobile phase. Triethylamine (TEA) is the most common choice. A concentration of 0.5-1% (v/v) in your eluent is a good starting point.[5] The TEA will preferentially interact with the acidic silanols, effectively "masking" them from your product and allowing it to elute symmetrically.

    • Use a Different Stationary Phase: If tailing persists, consider using an amine-functionalized silica gel. These columns have a basic surface that repels basic compounds, preventing the unwanted interaction.[5]

Q5: I can't find a good solvent system. My product either stays at the baseline or runs with the solvent front on the TLC plate.

A5: This indicates a polarity mismatch. This compound is of intermediate polarity.

  • Recommended Starting Points: A common eluent system is a mixture of a non-polar solvent (like Hexanes or Petroleum Ether) and a more polar solvent (like Ethyl Acetate).[6]

Solvent System (v/v)Target RfComments
10:1 Hexanes:Ethyl Acetate~0.2-0.3Good starting point based on literature.[6] Increase EtOAc for higher polarity.
5:1 Hexanes:Ethyl Acetate~0.4-0.5If the 10:1 system results in too little movement.
20:1 Dichloromethane:Methanol~0.3-0.4A stronger eluent system for more polar compounds. Use with 1% TEA.
  • Troubleshooting Protocol:

    • Start with a low polarity system (e.g., 20:1 Hex:EtOAc).

    • If the spot remains at the baseline (Rf ≈ 0), incrementally increase the proportion of the polar solvent (EtOAc).

    • If the spot runs with the solvent front (Rf ≈ 1), decrease the proportion of the polar solvent.

    • Crucially, add 1% TEA to your TLC test solvents to accurately predict the behavior on a column prepared with a modified mobile phase.

III. Troubleshooting Guide: Recrystallization

Q6: My yield from recrystallization is extremely low. What am I doing wrong?

A6: Low yield is typically due to using too much solvent or choosing a solvent in which your compound is too soluble at room temperature.

  • The Principle: A good recrystallization solvent should dissolve your compound completely when hot but very poorly when cold.

  • Solvent Selection Protocol:

    • Place ~50 mg of your crude product in a test tube.

    • Add a solvent dropwise at room temperature. If it dissolves easily, the solvent is too good.

    • If it doesn't dissolve, heat the mixture to boiling. If it dissolves, this is a promising candidate.

    • Cool the test tube in an ice bath. Abundant crystal formation indicates a good solvent.

  • Recommended Solvent Systems:

    • Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol. Add hot water dropwise until the solution just begins to turn cloudy (the saturation point). Allow to cool slowly.

    • Ethyl Acetate/Hexanes: Dissolve in a minimum of hot ethyl acetate. Add hexanes until cloudy, then cool.[7]

  • Experimental Tip: Always use the minimum amount of hot solvent required to fully dissolve your solid. Adding even a small excess can dramatically reduce your recovery.

Q7: The product "oiled out" instead of crystallizing. How do I get solid crystals?

A7: "Oiling out" happens when the solution becomes supersaturated at a temperature above the melting point of your solid. This is common with impure samples.

  • Solutions:

    • Reduce Cooling Rate: Let the solution cool to room temperature undisturbed before moving it to an ice bath. Slow cooling encourages ordered crystal lattice formation.

    • Add More Solvent: The concentration of your product (and impurities) may be too high. Re-heat the mixture to dissolve the oil, add a small amount of the primary solvent, and attempt to cool again.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: Add a tiny crystal of pure product (if you have any) to the cooled solution to initiate crystallization.

References

  • BenchChem. (2025). Technical Support Center: Purification of Polar Aromatic Amines.
  • University of Rochester, Department of Chemistry. Workup: Amines.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate.
  • ChemicalBook. Methyl 2-amino-4,5-dimethoxybenzoate synthesis.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion.
  • MDPI. (Retracted). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • Guidechem. This compound 379228-26-9 wiki.
  • Google Patents. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.

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Technical Support Center: Work-Up Procedures for Removal of Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for reaction work-up procedures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-tested insights to help you navigate one of the most critical stages of chemical synthesis: isolating your desired product from unreacted starting materials and other impurities.[1][2][3] This guide is structured in a question-and-answer format to directly address the challenges you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What is a "work-up" and why is it necessary?

A: A reaction "work-up" refers to the series of manipulations required to isolate and purify the crude product from the reaction mixture after the reaction is deemed complete.[1][2] A completed reaction mixture rarely contains only the desired product; it's typically a complex mixture including the solvent, your product, by-products, and, crucially, unreacted starting materials or reagents.[1][3][4] The work-up aims to separate these components to obtain the product with a reasonable level of purity before subjecting it to more rigorous purification techniques if necessary.[3][5]

Q2: How do I choose the right work-up strategy?

A: The choice of work-up is dictated by the physical and chemical properties of your product and the impurities you need to remove. Key questions to ask are:

  • What is the state of my product? Is it a solid or a liquid?[1][3]

  • What are its solubility properties? Is it soluble in organic solvents or water?

  • Does my product or starting material have acidic or basic functional groups? This is key for separations using acid-base extraction.[6][7][8]

  • Are my starting materials volatile? If so, distillation might be an effective removal method.[9]

  • Is my product stable? You must consider if your product might decompose under acidic, basic, or high-temperature conditions during the work-up.[10]

The following decision tree provides a generalized approach to selecting a work-up strategy.

Workup_Decision_Tree Start Reaction Complete ProductState Is the product a solid or liquid at room temp? Start->ProductState SolidPath Solid ProductState->SolidPath Solid LiquidPath Liquid/Oil ProductState->LiquidPath Liquid Recrystallization Purify by Recrystallization SolidPath->Recrystallization AcidBaseCheck Does product or starting material have acidic/basic properties? LiquidPath->AcidBaseCheck Extraction Perform Liquid-Liquid Extraction (LLE) AcidBaseCheck->Extraction Yes DistillationCheck Are components volatile with different boiling points? AcidBaseCheck->DistillationCheck No Extraction->DistillationCheck Chromatography Purify by Flash Chromatography FinalPurity Assess Purity (TLC, NMR) Chromatography->FinalPurity Recrystallization->FinalPurity DistillationCheck->Chromatography No Distillation Purify by Distillation DistillationCheck->Distillation Yes Distillation->FinalPurity

Caption: A general decision tree for selecting a work-up procedure.

Troubleshooting Guide 1: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is the most common work-up technique, used to partition compounds between two immiscible liquid phases—typically an aqueous phase and an organic solvent.[4][11]

Q3: My starting material is an amine (basic), and my product is neutral. How can I use LLE to remove the starting material?

A: This is a classic application of acid-base extraction . The principle is to convert the basic starting material into a water-soluble salt, which will then move from the organic layer into the aqueous layer.[6][7][8][12]

Causality: Organic amines are typically soluble in organic solvents. By washing the organic solution with a dilute acid (e.g., 1M HCl), you protonate the amine.[7][13] The resulting ammonium salt is ionic and therefore highly soluble in the aqueous acid layer, while your neutral product remains in the organic layer.[6][7]

Experimental Protocol: Acid Wash to Remove an Amine
  • Dissolution: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer this solution to a separatory funnel.

  • First Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl) to the separatory funnel.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds, venting frequently.[14]

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Drain: Remove the lower aqueous layer. Crucially, always keep all layers until you are certain you have isolated your product. [10]

  • Repeat: Repeat the acid wash (steps 2-5) one or two more times to ensure complete removal of the amine.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.[5][15]

  • Drying & Evaporation: Drain the organic layer into an Erlenmeyer flask, add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent via rotary evaporation to yield your crude product.[1][5]

Q4: I've added the extraction solvent, but an emulsion has formed at the interface. What should I do?

A: Emulsions are a common and frustrating problem in LLE, often caused by surfactant-like molecules or fine particulates at the interface.[16][17] The goal is to break the emulsion and force the two phases to separate cleanly.

Troubleshooting Emulsions:

Solution Mechanism of Action When to Use
Patience Allows time for the droplets to coalesce and separate under gravity.For minor, unstable emulsions. Let the funnel stand for 10-20 minutes.[18]
"Salting Out" Add saturated brine (NaCl solution). This increases the ionic strength and polarity of the aqueous layer, decreasing the solubility of organic components and helping to break the emulsion.[17]This is the most common and effective first step for most emulsions.
Gentle Stirring Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help mechanically coalesce the suspended droplets.[18]When shaking may have been too vigorous.
Filtration Filter the entire mixture through a plug of glass wool or Celite. This can physically remove the particulate matter that may be stabilizing the emulsion.[17]When insoluble material is visible at the interface.
Centrifugation If the volume is small enough, transferring the mixture to centrifuge tubes can provide the force needed to separate the layers.[17]For persistent emulsions in small-scale extractions.

Troubleshooting Guide 2: Flash Column Chromatography

When extraction is insufficient, flash column chromatography is the workhorse for purifying products from non-volatile starting materials with different polarities.[19]

Q5: My product and starting material have very similar Rf values on TLC. How can I improve their separation on a column?

A: Separating spots with a small ΔRf is a common challenge. The key is to optimize your solvent system and column parameters to maximize resolution.

Expert Insights for Improving Separation:

  • Optimize the Mobile Phase: The goal is to find a solvent system where the lower spot (your product, hopefully) has an Rf of ~0.2-0.3.[20][21] Avoid strong solvents that push everything up the plate (high Rf). Test various solvent mixtures. For example, instead of just ethyl acetate/hexanes, try adding a small percentage of a third solvent like dichloromethane or methanol to alter the selectivity.

  • Use a Solvent Gradient: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity during the run (gradient elution).[20][21] This keeps the early-eluting compounds moving slowly at first, improving separation, and then speeds up the elution of more strongly retained compounds.

  • Proper Column Packing and Loading: A poorly packed column with channels or cracks will lead to terrible separation. Ensure the silica slurry is homogenous and well-settled. Load your sample in the smallest possible volume of solvent or, for better results, adsorb it onto a small amount of silica ("dry loading").[19][20] Dry loading prevents the sample band from spreading out at the top of the column.[20]

Flash_Chromatography_Workflow Start Crude Product Mixture TLC 1. Develop TLC Method (Aim for Product Rf ~0.25) Start->TLC ColumnPrep 2. Pack Column with Silica Gel TLC->ColumnPrep Loading 3. Load Sample (Dry or Wet Loading) ColumnPrep->Loading Elution 4. Elute with Mobile Phase (Isocratic or Gradient) Loading->Elution Collection 5. Collect Fractions Elution->Collection Analysis 6. Analyze Fractions by TLC Collection->Analysis Combine 7. Combine Pure Fractions Analysis->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Standard workflow for purification by flash column chromatography.

Troubleshooting Guide 3: Recrystallization & Precipitation

For solid products, recrystallization is a powerful technique for removing soluble and insoluble impurities, including starting materials.[22][23][24] Precipitation is a related technique where a change in solvent composition causes the desired compound to become insoluble and "crash out" of solution.[25][26]

Q6: I can't find a good single solvent for recrystallization. What are my options?

A: This is a common scenario. If no single solvent has the desired property of dissolving your compound when hot but not when cold, a two-solvent (or mixed-solvent) system is the solution.

Causality: You need one solvent (the "soluble" solvent) in which your compound is readily soluble, and a second solvent (the "insoluble" solvent or "anti-solvent") in which it is poorly soluble.[24] The two solvents must be miscible with each other. The process involves dissolving the compound in a minimum amount of the hot "soluble" solvent, then slowly adding the "insoluble" solvent until the solution becomes cloudy (the saturation point). A tiny bit more of the "soluble" solvent is added to redissolve the precipitate, and then the solution is allowed to cool slowly, promoting the formation of pure crystals.

Protocol: Two-Solvent Recrystallization
  • Dissolve: Place the impure solid in an Erlenmeyer flask. Heat the "soluble" solvent and add the minimum amount required to just dissolve the solid at boiling.

  • Add Anti-Solvent: While the solution is still hot, add the "insoluble" solvent dropwise until you see persistent cloudiness (turbidity).

  • Clarify: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

  • Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rushing this step will trap impurities.

  • Induce Crystallization (if needed): If crystals don't form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure product.[22]

  • Cool Further: Once at room temperature, place the flask in an ice bath to maximize crystal recovery.[22]

  • Isolate & Dry: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "insoluble" solvent, and dry them thoroughly.[22][24]

Q7: My product precipitates as an oil ("oiling out") instead of forming crystals. How do I fix this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid product. Instead of crystallizing, it separates as a liquid phase.

Troubleshooting "Oiling Out":

  • Reheat and Add More Solvent: The most common cause is using too little solvent. Reheat the mixture to dissolve the oil, add more of the "soluble" solvent, and try cooling again.

  • Lower the Cooling Temperature More Slowly: A large temperature gradient can promote oiling. Allow the solution to cool more gradually.

  • Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent or solvent pair with a lower boiling point.

References

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • Reaction Workup. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

  • How to Eliminate Impurities in Precipitation. (n.d.). Unacademy. Retrieved from [Link]

  • What is an Acid and Base Extraction? (n.d.). University of Waterloo, Engineering Ideas Clinic. Retrieved from [Link]

  • Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Purification of Organic Compounds by Recrystallization. (n.d.). Scribd. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]

  • Video: Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

  • Precipitation-based Chemical Separation and Purification Service. (n.d.). CD BioSustainable. Retrieved from [Link]

  • How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • 5 Steps to successful flash chromatography. (2023, January 23). Biotage. Retrieved from [Link]

  • [Organic Chemistry] What exactly is a workup? (2021, July 13). Reddit. Retrieved from [Link]

  • What Is Workup In Organic Chemistry? (2025, January 26). YouTube. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Reaction Work-Up I | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved from [Link]

  • Aqueous Workup. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. (2025, August 21). Patsnap Eureka. Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. Retrieved from [Link]

  • Isn't it possible to purify a solution by using a precipitation reaction to remove unwanted products? (2020, May 1). Quora. Retrieved from [Link]

  • 4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved from [Link]

  • Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. (2018, June 21). PMC - NIH. Retrieved from [Link]

  • Solvent Workup Guide for Chemists. (n.d.). Scribd. Retrieved from [Link]

  • Tips & Tricks: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • 8.2: Precipitation Gravimetry. (2022, October 30). Chemistry LibreTexts. Retrieved from [Link]

  • PRECIPITATION OF IMPURITIES FROM BRINE. (n.d.). LUTPub. Retrieved from [Link]

  • How to improve efficiency on flash chromatography. (2017, July 4). Reddit. Retrieved from [Link]

  • 5.2C: Step-by-Step Procedures. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Liquid-Liquid extraction problems and solutions. (2021, November 9). YouTube. Retrieved from [Link]

  • Troubleshooting: I Cant Reproduce an Earlier Experiment! (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Problems with extractions. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • What are some common mistakes when doing liquid-liquid extraction labs? (2019, May 17). Reddit. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • ORGANIC LABORATORY TECHNIQUES 10.1 • DISTILLATION. (n.d.). University of Calgary, Department of Chemistry. Retrieved from [Link]

  • How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Reaction Workup Planning: A Structured Flowchart Approach, Exemplified in Difficult Aqueous Workup of Hydrophilic Products. (2014, October 14). Journal of Chemical Education. Retrieved from [Link]

  • What is the Distillation Process? (n.d.). The Chemistry Blog. Retrieved from [Link]

  • How can I remove unreacted acrylic acid from reaction mixture? (2015, September 29). ResearchGate. Retrieved from [Link]

  • Distillation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Troubleshooting: Weighing Reactants and Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

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Stability of "Methyl 2-amino-4,6-dimethoxybenzoate" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 2-amino-4,6-dimethoxybenzoate (MDAB). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. Understanding the reactivity of MDAB's functional groups is critical for successful synthesis, formulation, and analysis.

Introduction: A Molecule of Interest

This compound is a substituted anthranilate ester. Its structure is characterized by a benzene ring functionalized with a methyl ester, an amino group, and two electron-donating methoxy groups. This unique arrangement of functional groups dictates its chemical behavior, particularly its susceptibility to hydrolysis under both acidic and basic conditions. This guide will explore the mechanisms of degradation, provide troubleshooting advice for common experimental issues, and offer protocols for stability assessment.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions encountered during the handling and use of this compound.

Question 1: I'm running a reaction with MDAB under acidic conditions (e.g., HCl, pH < 4) and my starting material is rapidly disappearing on TLC, replaced by a new, highly polar spot. What is the likely cause?

Answer: You are observing acid-catalyzed ester hydrolysis. The methyl ester group is being cleaved to form the corresponding carboxylic acid, 2-amino-4,6-dimethoxybenzoic acid. This reaction is common for esters in the presence of acid and water.[1][2]

  • Causality: The mechanism involves the protonation of the ester's carbonyl oxygen by the acid catalyst. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[2] The resulting carboxylic acid product is much more polar than the starting ester, causing it to have a lower Rf value on a normal-phase TLC plate. Furthermore, under these acidic conditions, the basic amino group will be protonated to form an ammonium salt (-NH₃⁺), which further increases the polarity and aqueous solubility of the degradation product.

Question 2: I attempted a reaction using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) at room temperature, and I cannot recover my starting material. Instead, I've isolated the carboxylic acid. Why did this happen?

Answer: Your ester has undergone a rapid and irreversible reaction called saponification.[1][3][4] This is a base-promoted hydrolysis of the ester functional group.

  • Causality: Unlike the acid-catalyzed equivalent, this is not a catalytic process; the base (hydroxide ion) is a reagent and is consumed in the reaction. The hydroxide ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution.[5] The reaction is effectively irreversible because the carboxylic acid formed in the penultimate step is immediately deprotonated by the strong base to form a carboxylate salt.[3][6] This acid-base reaction is highly favorable and drives the entire process to completion.[3][7] To isolate the carboxylic acid, you would need to perform an acidic workup to protonate the carboxylate salt.

Question 3: I need to maintain MDAB in an aqueous buffer for a formulation study around neutral pH (pH 6-8). Is the compound expected to be stable?

Answer: You should proceed with caution. While more stable than in strongly acidic or basic solutions, MDAB is susceptible to intramolecular catalysis in the pH 4-8 range.[8][9][10]

  • Causality: The ortho-positioning of the amino group relative to the ester is critical. The lone pair of electrons on the neutral amino group can act as an intramolecular general base catalyst. It facilitates the attack of a water molecule on the ester carbonyl, significantly accelerating the rate of hydrolysis compared to a similar ester without the ortho-amino group.[8][9] Studies on analogous 2-aminobenzoate esters have shown this hydrolysis can be pH-independent in this range and can be 50-100 times faster than the hydrolysis of the corresponding para-substituted isomers.[8][9][10] Therefore, significant degradation may occur over time, even at neutral pH.

Question 4: What are the best practices to minimize the degradation of MDAB during experimental procedures?

Answer: The strategy depends on the required reaction conditions.

  • For Acidic Environments: If acidic conditions are unavoidable, use them catalytically and at the lowest possible temperature for the shortest duration. If the reaction chemistry permits, using a non-aqueous system with an organic acid may slow the rate of hydrolysis.

  • For Basic Environments: To avoid saponification, you must avoid nucleophilic bases like NaOH, KOH, and LiOH in the presence of water. If a base is required, consider using non-nucleophilic, sterically hindered organic bases (e.g., DBU, DIPEA) in anhydrous solvents.

  • General Storage and Handling: For long-term storage, keep the compound as a solid in a cool, dark, and dry place. For solution-based experiments, prepare solutions in aprotic, anhydrous organic solvents. If aqueous solutions are necessary, they should be prepared fresh and used immediately. A formal stability study is highly recommended before committing to buffered formulations.

Question 5: How can I definitively confirm that hydrolysis is the degradation pathway and quantify the stability of my compound?

Answer: The most effective method is to conduct a forced degradation study using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[11][12][13][14]

  • Methodology:

    • Develop an HPLC method (likely reverse-phase) that can separate your starting material (MDAB) from its potential degradation product (2-amino-4,6-dimethoxybenzoic acid).

    • Expose solutions of MDAB to a range of stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, water, H₂O₂) at a controlled temperature (e.g., 60 °C).[11][12]

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Monitor the decrease in the peak area of the MDAB and the increase in the peak area of the new, earlier-eluting (more polar) degradant.

    • LC-MS can be used to confirm the mass of the degradant, which should correspond to the hydrolyzed product.

Summary of Stability and Degradation Pathways

The stability of this compound is highly dependent on pH. The primary degradation route is the hydrolysis of the methyl ester bond.

pH RangeConditionPrimary ReactionKey Mechanistic FeatureRelative RatePrimary Products
< 4 AcidicAcid-Catalyzed HydrolysisProtonation of carbonyl oxygen enhances electrophilicity. Reversible reaction.Moderate to Fast2-amino-4,6-dimethoxybenzoic acid, Methanol
4 - 8 Near-NeutralIntramolecular CatalysisThe ortho-amino group acts as a general base catalyst.Accelerated2-amino-4,6-dimethoxybenzoic acid, Methanol
> 8 BasicSaponificationNucleophilic attack by hydroxide ion. Irreversible due to carboxylate formation.Very Fast2-amino-4,6-dimethoxybenzoate salt, Methanol

Mechanistic Diagrams

The following diagrams illustrate the key degradation pathways for this compound.

Acid_Hydrolysis Acid-Catalyzed Ester Hydrolysis Ester This compound H3O + H₃O⁺ ProtonatedEster Protonated Ester (Activated Carbonyl) H3O->ProtonatedEster 1. Protonation Tetrahedral1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral1 2. H₂O Attack ProtonatedIntermediate Proton-Transfer Intermediate Tetrahedral1->ProtonatedIntermediate 3. Proton Transfer LeavingGroupReady Protonated Leaving Group ProtonatedIntermediate->LeavingGroupReady 4. Proton Transfer CarboxylicAcid 2-amino-4,6-dimethoxybenzoic acid LeavingGroupReady->CarboxylicAcid 5. Methanol Leaves Methanol + Methanol H3O_regen + H₃O⁺

Caption: Mechanism of acid-catalyzed hydrolysis of MDAB.

Base_Hydrolysis Base-Promoted Hydrolysis (Saponification) Ester This compound OH + OH⁻ Tetrahedral Tetrahedral Intermediate OH->Tetrahedral 1. Nucleophilic Attack CarboxylicAcid Carboxylic Acid Tetrahedral->CarboxylicAcid 2. Leaving Group     Elimination Methoxide + Methoxide (⁻OCH₃) Carboxylate Carboxylate Salt Methoxide->Carboxylate 3. Deprotonation     (Irreversible) Methanol + Methanol

Caption: Mechanism of base-promoted hydrolysis (saponification) of MDAB.

Intramolecular_Catalysis Intramolecular General Base Catalysis (pH 4-8) start This compound + H₂O ts Transition State | {Ortho-amino group abstracts proton from attacking H₂O | Stabilizes developing negative charge on carbonyl oxygen} start->ts Rate-determining step product 2-amino-4,6-dimethoxybenzoic acid + Methanol ts->product Intermediate collapse

Caption: Intramolecular general base catalysis of MDAB hydrolysis.

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for assessing the stability of this compound.

Objective: To determine the degradation profile of MDAB under various stress conditions.

Materials:

  • This compound (MDAB)

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • Hydrochloric Acid (HCl), 1.0 M

  • Sodium Hydroxide (NaOH), 1.0 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV or PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of MDAB in acetonitrile.

  • Stress Sample Preparation: For each condition below, add 1 mL of the MDAB stock solution to a 10 mL volumetric flask.

    • Acid Hydrolysis: Add 1 mL of 1.0 M HCl and dilute to volume with water.

    • Base Hydrolysis: Add 1 mL of 1.0 M NaOH and dilute to volume with water.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂ and dilute to volume with water.

    • Neutral Hydrolysis: Dilute to volume with water only.

    • Control Sample: Dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Incubation:

    • Place one set of vials (Acid, Base, Oxidative, Neutral) in a water bath or oven at 60°C.

    • Keep a second set at room temperature.

    • Store the control sample at 4°C in the dark.

  • Time-Point Analysis:

    • Withdraw aliquots from each vial at specified time points (e.g., t=0, 2, 6, 12, 24 hours).

    • For the base hydrolysis sample, neutralize the aliquot with an equimolar amount of HCl before injection to prevent damage to the HPLC column.

    • For the acid hydrolysis sample, it can be injected directly or after neutralization with NaOH.

  • HPLC Analysis:

    • Inject each sample onto the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent MDAB peak.

    • Calculate the percentage of degradation at each time point. A good target is to achieve 5-20% degradation to ensure that degradation products are detectable without excessively breaking down the main component.[11]

Data Interpretation:

  • A significant decrease in the MDAB peak with a corresponding increase in a more polar peak in the acidic, basic, and neutral samples indicates hydrolysis.

  • The relative rates of degradation will provide a clear picture of the compound's stability under each condition.

  • The oxidative sample will show susceptibility to oxidation, which may or may not be a major pathway compared to hydrolysis.

References

  • PubChem. (n.d.). 2,4-Dimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Fife, T. H. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(10), 3429–3434. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • Fife, T. H. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. American Chemical Society. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • EBSCO. (n.d.). Saponification | Research Starters. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Mallesha, L. et al. (2014).
  • Khan Academy. (n.d.). Saponification - Base promoted ester hydrolysis. Retrieved from [Link]

  • ResearchGate. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters | Request PDF. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Saponification Reaction of Esters. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4 | Request PDF. Retrieved from [Link]

  • ChemTalk. (n.d.). Saponification. Retrieved from [Link]

  • ChemHelp ASAP. (2019). acid-catalyzed mechanism of ester hydrolysis. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]

  • Tylon Pharma Limited. (2024). All about the 2-amino-4, 6-dimethoxybenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Methyl 2-amino-4,6-dimethoxybenzoate Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 2-amino-4,6-dimethoxybenzoate. This document is intended for researchers, chemists, and formulation scientists. It provides a comprehensive overview of the potential degradation pathways of this molecule, along with practical troubleshooting advice and validated experimental protocols to investigate stability issues.

Part 1: Frequently Asked Questions (FAQs) & Predicted Stability

This section addresses common initial questions regarding the stability of this compound, based on its chemical structure.

Question 1: What are the most likely degradation pathways for this compound under typical laboratory and storage conditions?

Based on its functional groups—a primary aromatic amine, a methyl ester, and two methoxy groups on an electron-rich benzene ring—the compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid, particularly under acidic or basic conditions.

  • Oxidation: The primary aromatic amine is a key site for oxidation, which can lead to a variety of colored byproducts, including nitroso and nitro compounds, or complex polymeric materials. Aromatic amines are known to be susceptible to oxidation.[1][2][3][4]

  • Photodegradation: Aromatic amines and benzoates can be sensitive to light, especially UV light, which can catalyze oxidative processes or other rearrangements.

Question 2: How do the dimethoxy groups influence the stability of the molecule?

The two methoxy groups are electron-donating, which increases the electron density of the aromatic ring. This has a dual effect:

  • Increased Susceptibility to Oxidation: The higher electron density makes the aromatic ring and the amino group more susceptible to electrophilic attack and oxidation.

  • Potential for O-Demethylation: Under certain stress conditions, particularly harsh acidic or thermal stress, one or both methoxy groups could be cleaved to form phenolic derivatives.

Question 3: I've noticed my sample changing color from a white/pale powder to a brownish hue over time. What is the likely cause?

The development of a brown color is a classic indicator of the oxidation of aromatic amines.[1] The initial oxidation products can further react to form highly colored polymeric impurities. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions. To mitigate this, store the compound in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and protected from light in a cool, dark place.

Part 2: Troubleshooting Guide for Unexpected Degradation

This section is designed to help you diagnose and solve specific stability problems encountered during your experiments.

Problem: My compound, which was pure upon receipt, now shows multiple new peaks in my HPLC/LC-MS analysis after being dissolved in a formulation buffer for 24 hours.

Causality Analysis: This scenario points to instability in your specific formulation. The degradation is likely caused by hydrolysis or oxidation, triggered by the pH, excipients, or dissolved oxygen in your buffer.

Troubleshooting Steps:

  • Characterize the Degradants:

    • Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks.

    • If you see a peak with m/z = 197.18: This corresponds to the loss of a methyl group and the addition of a hydrogen (C9H11NO4), strongly suggesting hydrolysis of the methyl ester to form 2-amino-4,6-dimethoxybenzoic acid .

    • If you see peaks with m/z = 227.21 or 243.21: These correspond to the addition of one (C10H13NO5) or two (C10H13NO6) oxygen atoms, respectively. This indicates oxidation , likely at the amino group to form nitroso or nitro derivatives.

  • Isolate the Stress Factor:

    • pH-Related Hydrolysis: Prepare solutions of your compound in buffers of varying pH (e.g., pH 3, 5, 7, 9). Analyze them over a time course (e.g., 0, 4, 8, 24 hours). A faster appearance of the hydrolysis product at low or high pH will confirm pH-mediated hydrolysis.

    • Oxidation: Prepare a solution in your buffer and sparge it with nitrogen or argon to remove dissolved oxygen. Prepare a parallel sample that is open to the air. If the oxygen-sparged sample shows significantly less degradation, oxidation is the primary pathway. You can also add a small amount of an antioxidant (like ascorbic acid or sodium metabisulfite) to see if it prevents degradation.

  • Check for Excipient Compatibility: Some common excipients can contain reactive impurities (e.g., peroxides in polymers like PEG or Tween) that can accelerate oxidative degradation. Test the stability of your compound in simple aqueous solutions versus the full formulation buffer.

Predicted Degradation Pathways Diagram

DegradationPathways Parent This compound (C10H13NO4) m/z = 211.22 Hydrolysis 2-amino-4,6-dimethoxybenzoic acid (C9H11NO4) m/z = 197.18 Parent->Hydrolysis Hydrolysis (H+ or OH-) Oxidation1 Nitroso Byproduct (C10H13NO5) m/z = 227.21 Parent->Oxidation1 Oxidation (+O) Oxidation2 Nitro Byproduct (C10H13NO6) m/z = 243.21 Oxidation1->Oxidation2 Further Oxidation Polymer Colored Polymeric Impurities Oxidation1->Polymer Polymerization

Caption: Predicted degradation pathways for the parent compound.

Part 3: Experimental Protocols

This section provides standardized protocols for conducting forced degradation studies, as recommended by international guidelines.[5][6][7] These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[8][9]

Protocol 1: Forced Degradation (Stress Testing) Workflow

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Class A volumetric flasks

Experimental Workflow Diagram

Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_eval 3. Evaluation Prep Weigh Compound (e.g., 1 mg/mL stock) Acid Acid Hydrolysis 0.1 M HCl Prep->Acid Base Base Hydrolysis 0.1 M NaOH Prep->Base Ox Oxidation 3% H₂O₂ Prep->Ox Thermal Thermal Stress (Solid & Solution) Prep->Thermal Photo Photostability (ICH Q1B) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Ox->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Inject Inject on HPLC-UV/MS Dilute->Inject MassBal Calculate Mass Balance (% Degradation) Inject->MassBal Identify Identify Byproducts (MS Data) MassBal->Identify Report Document Pathways Identify->Report

Caption: Standard workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Note: Base hydrolysis is often much faster than acid hydrolysis for esters.[10]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a sample of the solid powder at 80°C for 48 hours. Separately, heat a sample of the stock solution at 60°C for 48 hours.

  • Photostability: Expose a solid sample and a solution sample to light conditions as specified in the ICH Q1B guideline.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples to a final concentration of ~0.1 mg/mL.

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during stress testing.

  • Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • UV Detection: Diode Array Detector (DAD), monitor at 254 nm and 280 nm, and collect full spectra.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan range m/z 100-500.

Part 4: Data Interpretation & Summary

After running the forced degradation studies, the data should be summarized to provide a clear picture of the compound's stability profile.

Table 1: Example Forced Degradation Data Summary

Stress ConditionParent Compound Remaining (%)Major Degradation Product (m/z)% Area of Major DegradantObservations
Control (T=0) 100%--Clear, colorless solution
0.1 M HCl, 60°C, 24h 85.2%197.1814.1%Solution remains clear
0.1 M NaOH, RT, 4h 15.7%197.1882.5%Solution remains clear
3% H₂O₂, RT, 24h 70.3%227.2125.8%Solution turned light yellow
Light (ICH Q1B) 92.5%227.216.8%Slight yellowing of solid

Interpretation:

  • The compound is highly susceptible to base-catalyzed hydrolysis .

  • It is moderately susceptible to oxidation and acid-catalyzed hydrolysis .

  • It exhibits some photodegradation , likely through an oxidative pathway.

  • The primary hydrolysis product is confirmed as 2-amino-4,6-dimethoxybenzoic acid (m/z 197.18).

  • The primary oxidative/photo-degradant is a mono-oxygenated species (m/z 227.21).

This comprehensive analysis provides the necessary data to establish proper handling procedures, select compatible formulation excipients, and define appropriate storage conditions to ensure the integrity of this compound.

References

  • methyl 4-aminobenzoate synthesis report - Sciencemadness.org. Sciencemadness.org. [Link]

  • Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. - ResearchGate. ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • 23.11: Oxidation of Amines - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents.
  • How to carry out oxidation of aniline/aromatic amines to nitro groups? : r/chemhelp - Reddit. Reddit. [Link]

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation. [Link]

  • Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcessing Journal. [Link]

  • Analytical methods for amino acid determination in organisms - ResearchGate. ResearchGate. [Link]

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. University of Calgary. [Link]

  • Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO2 Grafted with Anthocyanins from a Maqui-Blackberry System - MDPI. MDPI. [Link]

  • Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water | The Journal of Physical Chemistry - ACS Publications. ACS Publications. [Link]

  • Nitro compound synthesis by oxidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. National Institutes of Health. [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo - YouTube. YouTube. [Link]

  • Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC. National Institutes of Health. [Link]

  • The chlorination of 4‐aminobenzoic acid and its methyl ester - ResearchGate. ResearchGate. [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]

  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed. National Institutes of Health. [Link]

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. BioPharmaSpec. [Link]

  • Biodegradation studies of aniline and nitrobenzene in aniline plant wastewater by gas chromatography | Environmental Science & Technology - ACS Publications. ACS Publications. [Link]

  • Photodegradation of aniline in aqueous suspensions of microalgae - ResearchGate. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to HPLC Analysis for Methyl 2-amino-4,6-dimethoxybenzoate Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Criticality of Purity for Pharmaceutical Intermediates

Any impurity present in a starting material or intermediate, such as Methyl 2-amino-4,6-dimethoxybenzoate, has the potential to be carried through the synthetic process, ultimately contaminating the final API. These impurities can arise from various sources, including the synthesis process itself (e.g., unreacted starting materials, by-products, or isomers) or degradation.[2] The presence of such impurities can have significant consequences, including altered pharmacological activity, increased toxicity, and reduced stability of the final drug product. Therefore, a highly sensitive and specific analytical method is paramount for the accurate determination of purity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the most widely used analytical technique in the pharmaceutical industry for the determination of drug purity and the quantification of impurities.[3][4][5] Its advantages include high resolution, sensitivity, and the ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile.[6]

Proposed HPLC Method for this compound

Given the polar nature of the amino and ester functional groups, and the aromatic ring of this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach. This technique utilizes a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of moderately polar compounds.

Experimental Protocol: Proposed RP-HPLC Method

1. Chromatographic System:

  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). Phenyl-hexyl columns could also be considered as an alternative to enhance separation of aromatic analytes through π-π interactions.[7][8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient elution is proposed to ensure the separation of the main peak from potential impurities with a wide range of polarities.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV absorption spectra of similar aminobenzoates, a primary detection wavelength of around 254 nm is proposed. A DAD allows for the monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity analysis. The UV absorption of aromatic compounds can be influenced by solvent polarity.[9]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Rationale for Method Parameters

The choice of a C18 column is based on its versatility and proven performance in separating a wide range of moderately polar compounds. The use of a gradient elution with acetonitrile and water, modified with formic acid, allows for the separation of compounds with varying polarities. Formic acid is added to the mobile phase to control the ionization of the amino group, leading to improved peak shape and reproducibility. A column temperature of 30 °C is chosen to ensure consistent retention times.

Method Validation: A Self-Validating System

A robust HPLC method must be validated to ensure it is fit for its intended purpose.[4][5][10] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[10]

Table 1: Key Validation Parameters for the Proposed HPLC Method

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components.The peak for this compound should be well-resolved from all other peaks. Peak purity analysis using a DAD should show no co-eluting impurities.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response over a defined range.A correlation coefficient (r²) of ≥ 0.998 for a plot of peak area versus concentration.
Accuracy To determine the closeness of the measured value to the true value.The recovery of the analyte spiked into a placebo should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.The relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Method_Development Proposed HPLC Method Development Specificity Specificity Method_Development->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Use Routine Purity Analysis Robustness->Routine_Use Implement

Caption: HPLC Method Validation Workflow.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method for purity analysis of pharmaceutical intermediates, other techniques can be employed, each with its own set of advantages and limitations.

Thin-Layer Chromatography (TLC) / High-Performance Thin-Layer Chromatography (HPTLC)

TLC is a simple, rapid, and cost-effective chromatographic technique that can be used for qualitative purity assessment and for monitoring the progress of chemical reactions.[11] HPTLC is an advanced version of TLC that offers better resolution, sensitivity, and the potential for quantitative analysis.[12][13][14]

Table 2: Comparison of HPLC and TLC/HPTLC for Purity Analysis

FeatureHPLCTLC/HPTLC
Principle Column chromatographyPlanar chromatography
Resolution High to very highModerate (TLC) to high (HPTLC)
Quantitation Highly accurate and preciseSemi-quantitative (TLC), quantitative (HPTLC)
Throughput Sequential analysisSimultaneous analysis of multiple samples
Cost High initial investment and running costsLow initial investment and running costs
Solvent Consumption HigherLower
Automation Fully automatableSemi-automated (TLC) to highly automated (HPTLC)
Application Gold standard for purity testing and stability studiesRapid screening, in-process control, and qualitative identification

For the analysis of this compound, TLC could be a valuable tool for rapid in-process checks during synthesis to monitor the consumption of starting materials and the formation of the product. However, for the final purity assessment and the accurate quantification of impurities, the superior resolution and quantitative capabilities of HPLC are indispensable.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[6] For the analysis of aromatic amines, derivatization is often required to increase their volatility.[16]

Table 3: Comparison of HPLC and GC-MS for Purity Analysis

FeatureHPLCGC-MS
Analyte Properties Suitable for non-volatile and thermally labile compoundsRequires volatile and thermally stable analytes (or their derivatives)
Sample Preparation Often minimal (dissolution in a suitable solvent)May require derivatization, which can be complex and time-consuming
Separation Principle Based on partitioning between a liquid mobile phase and a solid stationary phaseBased on partitioning between a gaseous mobile phase and a liquid or solid stationary phase
Detection Various detectors available (UV, DAD, FLD, MS)Mass spectrometry provides structural information and high specificity
Sensitivity High, depending on the detectorVery high, especially in selected ion monitoring (SIM) mode
Application Broad applicability for a wide range of pharmaceutical compoundsAnalysis of residual solvents, volatile impurities, and derivatizable compounds

Given that this compound has a relatively high melting point and is not highly volatile, HPLC is the more appropriate technique for its direct analysis without the need for derivatization. GC-MS could be a valuable tool for identifying unknown volatile impurities, but it is not the primary choice for the routine purity analysis of this compound.

Technique_Comparison cluster_hplc HPLC cluster_tlc TLC/HPTLC cluster_gcms GC-MS Analyte This compound (Moderately Polar, Non-volatile) HPLC_Node High Resolution & Quantitation Direct Analysis Analyte->HPLC_Node Primary Choice TLC_Node Rapid Screening & In-Process Control Qualitative/Semi-Quantitative Analyte->TLC_Node Complementary Technique GCMS_Node Analysis of Volatile Impurities Requires Derivatization Analyte->GCMS_Node Specialized Application

Caption: Comparison of Analytical Techniques.

Conclusion

The purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of the final pharmaceutical product. While several analytical techniques can be employed for its assessment, a well-developed and validated reversed-phase HPLC method stands out as the gold standard. The proposed hypothetical HPLC method in this guide provides a robust starting point for the development of a specific and accurate analytical procedure. The comparison with TLC/HPTLC and GC-MS highlights the complementary roles of these techniques in a comprehensive quality control strategy. Ultimately, the choice of analytical methodology should be based on a thorough understanding of the analyte's properties and the specific requirements of the analysis, all within the framework of regulatory guidelines to ensure the highest standards of pharmaceutical quality.

References

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  • HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies. [Link]

  • Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. (2024). National Institutes of Health. [Link]

  • HPTLC and TLC: Which Chromatography Method is Superior? (2025). Pharma Knowledge Forum. [Link]

  • HPTLC. (n.d.). Merck Millipore. [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). ResearchGate. [Link]

  • High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. (2013). National Institutes of Health. [Link]

  • All about the 2-amino-4, 6-dimethoxybenzoic acid. (2024). Tylon Pharma Limited. [Link]

  • Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. (2005). ResearchGate. [Link]

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  • How to choose reversed-phase HPLC column C18, C8, C4. (n.d.). GALAK Chromatography. [Link]

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  • A Review on HPLC Method Development and Validation. (2022). International Journal of Pharmaceutical Sciences. [Link]

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  • Hplc method development and validation: a review. (2013). SciSpace. [Link]

  • Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds. (n.d.).
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  • RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2016). ResearchGate. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2020). National Institutes of Health. [Link]

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  • Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M... (n.d.). ResearchGate. [Link]

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Developing an HPLC method for "Methyl 2-amino-4,6-dimethoxybenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Developing a Robust HPLC Method for the Analysis of Methyl 2-amino-4,6-dimethoxybenzoate

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven framework for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. This compound, an important intermediate in pharmaceutical synthesis, requires a precise and accurate analytical method for quality control, purity assessment, and stability studies. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring the resulting method is not only effective but also self-validating and grounded in established principles.

Understanding the Analyte: The Foundation of Method Development

The first principle of any analytical method development is to thoroughly understand the target molecule. The physicochemical properties of this compound dictate every subsequent choice, from the stationary phase to the mobile phase composition.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceRationale for HPLC Method Development
Molecular Formula C₁₀H₁₃NO₄[1]Provides the basic chemical identity.
Molecular Weight 211.21 g/mol [1][2][3]Confirms the mass for potential mass spectrometry detection.
Appearance White to light yellow powder/crystalIndicates the compound is a solid at room temperature, requiring dissolution in a suitable solvent.
Predicted pKa 1.75 ± 0.10[1]The presence of a basic amino group is critical. This predicted value suggests the amine can be protonated. Controlling the mobile phase pH is essential for consistent retention and peak shape.
Predicted XLogP3-AA 1.6[1]This value indicates moderate hydrophobicity, making reversed-phase HPLC an ideal separation mode.
Solubility Soluble in methanol[2]Methanol is a suitable solvent for standard preparation and is compatible with reversed-phase HPLC mobile phases.

The molecular structure, featuring an aromatic ring, an amino group, and a methyl ester, suggests strong UV absorbance. The moderate hydrophobicity (XLogP3-AA of 1.6) points directly to reversed-phase chromatography as the most logical starting point, where a non-polar stationary phase is paired with a polar mobile phase.

Strategic HPLC Method Development Workflow

A systematic, multi-stage approach is crucial for efficient and effective method development. The process begins with informed initial parameter selection, followed by systematic optimization to achieve the desired analytical performance.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Systematic Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Properties (pKa, logP, UV) Column Column Selection (e.g., C18, 150x4.6mm, 5µm) Analyte->Column logP guides phase MobilePhase Mobile Phase Screening (A: Buffer, B: ACN/MeOH) Analyte->MobilePhase pKa guides pH Detector Detector Settings (PDA Scan for λmax) Analyte->Detector Structure guides UV scan OptimizeBuffer Optimize Buffer pH & Concentration Column->OptimizeBuffer MobilePhase->OptimizeBuffer OptimizeOrganic Optimize Organic % (Isocratic vs. Gradient) Detector->OptimizeOrganic OptimizeBuffer->OptimizeOrganic OptimizeFlow Optimize Flow Rate & Temperature OptimizeOrganic->OptimizeFlow FinalMethod Final Method Definition OptimizeFlow->FinalMethod Validation Method Validation (per ICH Q2(R1)) FinalMethod->Validation

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: Initial Parameter Selection
  • Standard Preparation: Accurately weigh and dissolve this compound in methanol to prepare a 1.0 mg/mL stock solution. Dilute with a 50:50 mixture of water and acetonitrile to a working concentration of approximately 50 µg/mL.

  • Column Selection: Begin with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This is the workhorse of reversed-phase chromatography and is well-suited for moderately polar compounds.

  • Mobile Phase Selection:

    • Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The acidic pH ensures the primary amine is fully protonated, which generally leads to better peak shapes by minimizing secondary interactions with residual silanols on the stationary phase.

    • Organic Phase (B): Use HPLC-grade acetonitrile. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency.

  • Detector Wavelength Selection:

    • Inject the working standard onto the HPLC system equipped with a Photodiode Array (PDA) detector.

    • Perform an initial isocratic run at 50% B or a fast gradient (e.g., 5% to 95% B in 10 minutes).

    • Extract the UV-Vis spectrum from the apex of the resulting peak to identify the wavelength of maximum absorbance (λmax). For this compound, expect strong absorbance around 254 nm and potentially another maximum at a longer wavelength.

Method Optimization: Refining for Performance

Optimization is a data-driven process to achieve the desired separation characteristics: adequate retention, good resolution from impurities, symmetric peak shape, and a practical run time.

Optimizing Mobile Phase Composition

The goal is to find the right balance of organic and aqueous phases to achieve a retention factor (k') between 2 and 10. A series of isocratic runs with varying percentages of acetonitrile (e.g., 30%, 40%, 50%, 60%) will be performed.

Table 2: Hypothetical Data for Isocratic Optimization

% Acetonitrile (B)Retention Time (min)Tailing Factor (T)Theoretical Plates (N)
30%12.51.18500
40%7.21.18800
50% 4.8 1.2 9200
60%2.11.37500

Causality: As the percentage of the strong organic solvent (acetonitrile) increases, the analyte spends less time interacting with the non-polar C18 stationary phase, leading to a shorter retention time. The optimal condition (highlighted) provides a good retention time with excellent efficiency (high theoretical plates) and acceptable peak symmetry (tailing factor close to 1).

Gradient Elution for Impurity Profiling

If the sample contains impurities with a wide range of polarities, an isocratic method may not be suitable. A gradient method, where the percentage of the organic solvent is increased during the run, can elute both early and late-eluting impurities with good peak shape in a single analysis.

Proposed Gradient Profile:

  • Time (min) | % Acetonitrile (B)

  • 0.0 | 30

  • 15.0 | 80

  • 17.0 | 80

  • 17.1 | 30

  • 22.0 | 30

This gradient allows for the elution of more polar impurities at the start and strongly retained non-polar impurities at the end of the run.

Method Validation: Ensuring Trustworthiness and Reliability

Once the method is optimized, it must be validated to prove its suitability for the intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[4][5] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[6]

ValidationWorkflow cluster_0 Method Validation Workflow (ICH Q2(R1)) Start Optimized HPLC Method Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness End Validated Method Robustness->End

Caption: Key parameters for analytical method validation.

Experimental Protocols for Validation
  • Specificity: Inject a blank (diluent), a placebo (if in a formulation), and the analyte standard. The method is specific if no interfering peaks are observed at the retention time of this compound. Forced degradation studies (acid, base, peroxide, heat, light) should also be performed to ensure the method can separate the analyte from its potential degradation products.

  • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 5 µg/mL to 100 µg/mL). Plot the peak area against the concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo at 80%, 100%, and 120% of the target concentration). Accuracy is expressed as the percentage recovery. Acceptance criteria are typically 98-102%.

  • Precision:

    • Repeatability: Perform at least six replicate injections of the same standard. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the datasets should be ≤ 2%.

  • Robustness: Intentionally make small variations to the method parameters (e.g., mobile phase pH ± 0.2, column temperature ± 5°C, flow rate ± 10%). The method is robust if these small changes do not significantly affect the results (e.g., retention time, peak area).

Table 3: Summary of a Validated HPLC Method

ParameterCondition
Instrument HPLC with UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 50% B (for assay) or Gradient (for impurities)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 254 nm
Injection Volume 10 µL
Retention Time ~4.8 minutes (Isocratic)

Comparison with Alternative Analytical Methods

While the developed HPLC method is robust, it is valuable to compare it with other potential analytical techniques to understand its advantages and limitations.

HPLC vs. Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is a more modern version of liquid chromatography that uses columns with smaller particle sizes (<2 µm). This results in significantly improved performance but requires specialized equipment capable of handling high backpressures.

HPLC vs. Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds.[7] However, for a compound like this compound, which is a solid with a predicted high boiling point, HPLC is the superior choice because derivatization is not needed.[7]

Table 4: Comparison of Analytical Methods

FeatureDeveloped HPLC MethodUPLC MethodGas Chromatography (GC)
Principle Reversed-Phase Liquid ChromatographyReversed-Phase Liquid ChromatographyGas-Liquid Partition Chromatography
Speed Moderate (Run time ~5-25 min)Very Fast (Run time ~1-5 min)Moderate (Run time ~10-30 min)
Resolution Good to ExcellentSuperiorExcellent (for volatile compounds)
Solvent Consumption ModerateLowVery Low (gas mobile phase)
Sample Preparation Simple dissolutionSimple dissolutionOften requires complex derivatization
Instrumentation Cost StandardHighStandard
Suitability for Analyte Excellent: Ideal for non-volatile, moderately polar compounds.Excellent: Offers significant speed and efficiency gains.Poor: Not suitable for non-volatile compounds without derivatization.

Conclusion

The development of an HPLC method for this compound is a systematic process rooted in the compound's chemical properties. By beginning with a C18 column and an acidic buffered mobile phase, a robust and reliable method can be achieved. The systematic optimization of mobile phase strength and subsequent validation according to ICH guidelines ensure the method is accurate, precise, and fit for purpose in a regulated drug development environment.[8][9] While UPLC offers a faster alternative, the developed HPLC method provides a perfect balance of performance, accessibility, and reliability for routine quality control analysis.

References

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A Comparative Guide to Purity Validation of Methyl 2-amino-4,6-dimethoxybenzoate by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. Methyl 2-amino-4,6-dimethoxybenzoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity profile can directly influence reaction yields, impurity profiles of subsequent steps, and the overall quality of the end product.

This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for the purity validation of this compound. We will delve into the causality behind experimental choices, present a self-validating protocol grounded in regulatory expectations, and offer a clear, objective comparison to empower you in selecting the most appropriate analytical strategy for your needs.

The Analyte: Understanding this compound

Before selecting an analytical technique, it is imperative to understand the physicochemical properties of the analyte. This compound (C₁₀H₁₃NO₄, MW: 211.21 g/mol ) is a substituted aromatic amine. Its structure lends it sufficient volatility and thermal stability to be amenable to Gas Chromatography (GC) without derivatization, a critical factor that simplifies sample preparation and reduces potential sources of error.

Potential impurities in this material often stem from its synthesis, which may involve the reduction of a nitro-group precursor. Therefore, key impurities to monitor could include:

  • Unreacted starting materials: e.g., Methyl 2-nitro-4,6-dimethoxybenzoate.

  • Intermediates from incomplete reduction: Such as corresponding nitroso or hydroxylamine compounds.[1]

  • Side-products: Arising from alternative reaction pathways.

  • Degradants: Formed during storage or processing.

An effective purity method must be able to separate, identify, and quantify these potential impurities from the main compound.

GC-MS as the Primary Validation Method: A Synergy of Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) integrates the powerful separation capabilities of GC with the highly specific detection and identification power of MS.[2] For a compound like this compound, this combination is particularly potent.

  • Why it Works: The GC component separates the volatile components of a sample mixture based on their boiling points and interactions with the stationary phase of the GC column.[2] As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This process generates a unique mass spectrum for each component, acting as a chemical "fingerprint."

  • The Expertise-Driven Advantage: The primary advantage of GC-MS in a research and development setting is its dual-functionality. It not only quantifies the purity (typically via area percent calculation) but also provides tentative identification of unknown impurities by comparing their mass spectra against extensive libraries like the NIST spectral library.[3] This capability is invaluable for process optimization and troubleshooting, as identifying an unexpected impurity can provide direct insight into a problematic reaction or degradation pathway. While amines can sometimes pose chromatographic challenges like peak tailing, modern inert capillary columns and optimized injection techniques largely mitigate these issues for many analytes.[4]

Comparative Analysis: Choosing the Right Tool for the Job

While GC-MS is a powerful technique, no single method is universally superior for all applications. A comprehensive purity assessment often relies on orthogonal methods—techniques that measure the same attribute via different principles—to ensure a complete picture.[5]

FeatureGC-MS HPLC (UV/DAD) Quantitative NMR (qNMR)
Principle Separation by volatility/boiling point; detection by mass.[2]Separation by polarity/partitioning; detection by UV absorbance.[2]Quantitation by direct proportionality of NMR signal integral to molar concentration.[6][7]
Specificity Very High (mass spectrum provides structural confirmation).High (retention time is specific under defined conditions).High (chemical shift is structurally specific).
Sensitivity Very High (ng to pg levels).High (µg to ng levels).Moderate (mg to high µg levels).[8]
Impurity ID Excellent for unknowns via library matching.Poor; requires isolation or co-injection with a known standard.Good for structurally characterizing impurities at >0.1% levels.
Quantitation Relative (Area %). Absolute with certified standards.Relative (Area %). Absolute with certified standards.Absolute purity determination against a certified internal standard.[7][9]
Volatility Req. Yes, analyte must be volatile & thermally stable.[2]No, ideal for non-volatile or thermally labile compounds.[10]No, requires solubility in a deuterated solvent.[8]
Throughput HighHighLow to Moderate
Justification Ideal for volatile compounds and identifying unknown impurities. Its high resolving power separates structurally similar, volatile process impurities effectively.A strong orthogonal method, especially if non-volatile impurities or degradants are suspected. The preferred method for thermally unstable compounds.[11]A primary method for assigning absolute purity to a reference standard without needing a standard of the analyte itself. Excellent for confirming stoichiometry.[6][8]

Experimental Workflow & Validation Protocol

Adherence to a structured validation process is essential to ensure that an analytical method is suitable for its intended purpose.[12][13] The following protocol is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R2).[14][15][16]

Workflow Diagram

GCMS_Workflow cluster_prep 1. Preparation cluster_acq 2. GC-MS Acquisition cluster_analysis 3. Data Analysis A Weigh Reference Standard & Test Sample B Dissolve in High-Purity Solvent (e.g., Ethyl Acetate) A->B C Prepare Dilution Series (for Linearity & Range) B->C D Inject Sample into GC C->D Validation & Routine Samples E Separate Components on Capillary Column D->E F Detect & Fragment by Mass Spectrometer E->F G Integrate Chromatographic Peaks F->G Raw Data H Calculate Area Percent Purity G->H I Identify Impurities via Mass Spectral Library Search G->I J J H->J Purity Result I->J

Caption: High-level workflow for GC-MS purity analysis.

Step-by-Step Validation Protocol

Objective: To validate a GC-MS method for the determination of purity and impurity profile of this compound.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC (or equivalent) with a split/splitless injector.

  • Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent low-bleed 5% phenyl-methylpolysiloxane column).

    • Rationale: This stationary phase provides excellent selectivity for a wide range of semi-volatile organic compounds, including aromatic amines.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Rationale: The initial temperature ensures good focusing of the analyte on the column, while the temperature ramp is optimized to separate potential impurities from the main peak in a reasonable timeframe.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Scan Range: 40-450 amu.

2. Reagents and Standards:

  • Solvent: HPLC-grade Ethyl Acetate or Dichloromethane.

  • Reference Standard: this compound with a certified purity (e.g., >99.5%).

  • Test Sample: The batch of this compound to be tested.

3. Validation Procedure:

The validation process follows a logical progression to demonstrate the method's suitability.

Validation_Logic Start Method Validation Start Specificity Specificity (Peak Purity, Degradation) Start->Specificity Linearity Linearity & Range (5 concentration levels) Specificity->Linearity Accuracy Accuracy (% Recovery of Spike) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (S/N > 10) Precision->LOQ Robustness Robustness (Vary Flow, Temp) LOQ->Robustness End Method Validated Robustness->End

Caption: Logical flow for analytical method validation per ICH guidelines.

  • Specificity (and Forced Degradation):

    • Prepare solutions of the test sample at ~1 mg/mL.

    • Expose separate solutions to stress conditions: 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat (60°C), and UV light (254 nm) for 24 hours. Neutralize the acidic and basic samples before injection.

    • Inject the reference standard, unstressed sample, and all stressed samples.

    • Acceptance Criteria: The method must demonstrate resolution between the main peak and any degradation products or impurities. The mass spectrum of the main peak in the sample should match that of the reference standard. This demonstrates the method's ability to measure the analyte unequivocally in the presence of potential impurities.[12][17]

  • Linearity and Range:

    • Prepare a stock solution of the reference standard (~1 mg/mL).

    • Create a series of at least five dilutions covering 50% to 150% of the target sample concentration.

    • Inject each concentration in triplicate.

    • Plot the average peak area against concentration and perform a linear regression.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99. The range is defined as the interval demonstrated to be linear, accurate, and precise.[14][18]

  • Accuracy:

    • Prepare a sample solution at the target concentration.

    • Spike the sample solution with the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.

    • Calculate the percent recovery of the spiked amount.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Inject six replicate preparations of the test sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should also be within acceptable limits (typically ≤ 3.0%).[17]

  • Limit of Quantitation (LOQ):

    • Prepare progressively more dilute solutions of the reference standard.

    • Determine the concentration at which the signal-to-noise ratio (S/N) is approximately 10.

    • Inject this solution six times and confirm that the precision (%RSD) is acceptable (e.g., ≤ 10%).

    • Acceptance Criteria: The LOQ must be sufficiently low to quantify any specified impurities.

Interpreting the Data: A Sample Validation Summary

The results of the validation experiments must be documented clearly. The table below presents a hypothetical summary of results that would deem the method validated for its intended use.

Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No interference at analyte RTAll degradation peaks resolvedPass
Linearity (R²) ≥ 0.990.9995Pass
Range 0.5 - 1.5 mg/mL0.5 - 1.5 mg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.3% - 101.2%Pass
Precision (Repeatability %RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate %RSD) ≤ 3.0%1.32%Pass
Limit of Quantitation (LOQ) Report Value (e.g., < 0.05%)0.01 mg/mL (0.01%)Pass

Conclusion

The validation of purity for a critical raw material like this compound is a non-negotiable aspect of pharmaceutical development and quality control.[19][20] Gas Chromatography-Mass Spectrometry stands out as a premier technique for this purpose, offering an unparalleled combination of high-resolution separation and definitive identification. Its ability to not only quantify purity but also to elucidate the structure of unknown impurities provides critical insights that can accelerate process development and ensure product quality.

While GC-MS is a powerful primary tool, this guide underscores the scientific rationale for employing orthogonal methods like HPLC and qNMR for comprehensive characterization. By following a robust, ICH-aligned validation protocol, researchers and drug development professionals can establish a trustworthy analytical system, ensuring that the data generated is accurate, reliable, and fit for purpose, ultimately safeguarding the quality and integrity of the final pharmaceutical product.

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  • Ciesielski, W., et al. (2016). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. PMC - NIH.

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A Senior Application Scientist's Comparative Guide to Substituted Benzoates: Featuring Methyl 2-amino-4,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and medicinal chemistry, substituted benzoates are foundational scaffolds. Their utility as building blocks for complex molecules, from active pharmaceutical ingredients (APIs) to materials science, is well-established. The specific nature and arrangement of substituents on the benzene ring dictate the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of Methyl 2-amino-4,6-dimethoxybenzoate with other structurally related benzoates, offering field-proven insights and experimental data to inform your research and development.

Introduction to the Core Compound: this compound

This compound is a highly functionalized aromatic compound. Its structure is characterized by a methyl ester and an amino group, both ortho to each other, and two methoxy groups at the 4 and 6 positions. This specific arrangement of electron-donating groups (EDGs) — the amino (-NH₂) and methoxy (-OCH₃) groups — makes the aromatic ring particularly electron-rich. This electronic nature is the primary determinant of its chemical behavior, influencing its reactivity in electrophilic aromatic substitution and its potential as a precursor in the synthesis of heterocyclic compounds and other complex molecular architectures.

The Comparative Cohort: Structurally Related Benzoates

To understand the unique properties of this compound, we will compare it against a curated selection of other substituted benzoates. The choice of these alternatives is deliberate, designed to illustrate the impact of the number and position of substituents on the molecule's overall characteristics.

  • Methyl 2-aminobenzoate (Methyl Anthranilate): The parent compound, lacking the methoxy groups. This allows for a direct assessment of the contribution of the two -OCH₃ groups. It is naturally found in Concord grapes and is widely used as a flavoring agent.[1][2]

  • Methyl 4-aminobenzoate: An isomer of methyl anthranilate, this compound highlights the importance of the substituent's position (para-amino vs. ortho-amino). It serves as an intermediate in organic synthesis and for dyes.[3][4]

  • Methyl 2-amino-5-chlorobenzoate: This analog introduces an electron-withdrawing group (EWG), chlorine, to the ring. This provides a contrast to the electron-rich nature of our core compound. It is a useful pharmaceutical intermediate.[5]

  • Methyl 3,5-dimethoxybenzoate: By removing the amino group, we can isolate the electronic and steric effects of the two methoxy groups on the benzoate structure.

G cluster_Core Core Compound cluster_Comparisons Comparative Cohort Core This compound A Methyl 2-aminobenzoate (Parent Structure) Core->A - 2x OCH₃ B Methyl 4-aminobenzoate (Positional Isomer) Core->B Isomeric NH₂, - 2x OCH₃ C Methyl 2-amino-5-chlorobenzoate (Electron-Withdrawing Group) Core->C - 2x OCH₃, + Cl D Methyl 3,5-dimethoxybenzoate (Amino Group Absent) Core->D - NH₂

Comparative Analysis: A Deeper Dive

The true value of a chemical building block is revealed through a multi-faceted analysis of its properties and reactivity.

The seemingly subtle changes in molecular structure lead to significant differences in physical properties, which in turn affect handling, solubility, and reaction conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound C₁₀H₁₃NO₄211.22128-133Data not readily available, likely soluble in polar organic solvents.
Methyl 2-aminobenzoateC₈H₉NO₂151.17[6]24Soluble in ethanol and ether; slightly soluble in water.[2]
Methyl 4-aminobenzoateC₈H₉NO₂151.17[7]110-111[3]Soluble in alcohol and ether; slightly soluble in water.[4]
Methyl 2-amino-5-chlorobenzoateC₈H₈ClNO₂185.61[8]66-68[5]Data not readily available, likely soluble in organic solvents.
Methyl 3,5-dimethoxybenzoateC₁₀H₁₂O₄196.20[9]42-43Data not readily available, likely soluble in organic solvents.

Insight from the Bench: The significantly higher melting point of this compound compared to its non-methoxylated and chloro-substituted analogs suggests strong intermolecular forces, possibly due to hydrogen bonding and favorable crystal packing. The positional isomer, Methyl 4-aminobenzoate, also has a high melting point, indicating the influence of molecular symmetry on the crystal lattice energy.

The electronic nature of the substituents governs the reactivity of the aromatic ring. Electron-donating groups activate the ring towards electrophilic aromatic substitution, while electron-withdrawing groups deactivate it.[10][11][12]

  • This compound: With three strong electron-donating groups (-NH₂ and two -OCH₃), the benzene ring is highly activated. The positions ortho and para to the amino group (the 3- and 5- positions) are particularly electron-rich and susceptible to electrophilic attack. However, steric hindrance from the adjacent methoxy and ester groups may influence regioselectivity.

  • Methyl 2-aminobenzoate: The amino group is a powerful activating group, directing electrophiles to the para-position (5-position).[13]

  • Methyl 4-aminobenzoate: The amino group activates the ring, directing electrophiles to the ortho-positions (3- and 5-positions).

  • Methyl 2-amino-5-chlorobenzoate: The activating effect of the amino group is counteracted by the deactivating, electron-withdrawing nature of the chlorine atom. This leads to more moderate reactivity compared to the non-halogenated analog.

  • Methyl 3,5-dimethoxybenzoate: The two methoxy groups are activating, but less so than an amino group. The ester group is deactivating. Electrophilic substitution would likely be directed to the 2-, 4-, or 6-positions.

Causality in Experimental Choices: When planning a reaction involving these benzoates, the choice of catalyst and reaction conditions is paramount. For the highly activated this compound, milder conditions are often sufficient for electrophilic substitution, minimizing the risk of side reactions. In contrast, for the deactivated Methyl 2-amino-5-chlorobenzoate, more forcing conditions (e.g., stronger Lewis acids, higher temperatures) may be necessary to achieve a reasonable reaction rate.

Experimental Protocols: A Self-Validating System

To ensure the practical applicability of this guide, we provide a detailed, self-validating protocol for a key transformation. Here, we focus on the synthesis of Methyl 2-amino-4,5-dimethoxybenzoate, a closely related isomer whose synthetic route is well-documented and illustrates a common transformation for this class of compounds.

This protocol details the reduction of a nitro group to an amine, a fundamental step in the synthesis of many amino-substituted aromatics.

G

Step-by-Step Methodology:

  • Charging the Reactor: In a 100 mL round-bottomed flask, combine 1.9 g (7.2 mmol) of methyl 4,5-dimethoxy-2-nitrobenzoate and 0.2 g of palladium on carbon catalyst (10% w/w). Add 50 mL of methanol to dissolve the starting material.[14]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas. Stir the reaction mixture vigorously at room temperature for 24 hours under a hydrogen atmosphere (a balloon is often sufficient for lab scale).[14]

  • Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be petroleum ether:ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Workup: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the palladium-carbon catalyst. The catalyst is flammable and should be handled with care. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography using a silica gel stationary phase and an eluent of petroleum ether:ethyl acetate (10:1 v/v).[14]

  • Product Characterization (Self-Validation): Combine the product-containing fractions and evaporate the solvent to afford the target compound as a white solid. The expected yield is approximately 1.51 g (88.7%).[14] The purity can be confirmed by measuring the melting point (expected: 91-93°C) and by spectroscopic methods (¹H NMR, ¹³C NMR, MS).[14]

Applications in Drug Development and Beyond

Substituted aminobenzoates are crucial intermediates in the pharmaceutical industry.

  • This compound and its analogs are precursors for the synthesis of various heterocyclic systems, such as quinazolines and benzodiazepines, which are known to possess a wide range of biological activities.

  • Methyl 4-aminobenzoate is used in the synthesis of guanidine alkaloids like (±)-martinelline and (±)-martinellic acid.[3][4]

  • Methyl Anthranilate is not only a fragrance and flavoring agent but also a precursor for the synthesis of other valuable chemicals and pharmaceuticals.[13]

Conclusion and Future Perspectives

The choice of a substituted benzoate building block is a critical decision in the design of a synthetic route. This compound stands out due to its highly activated, electron-rich aromatic ring, offering a unique reactivity profile for the construction of complex molecules. This guide has demonstrated that by systematically comparing its properties with those of other benzoates, researchers can make more informed decisions. The interplay of electronic effects, steric hindrance, and physicochemical properties, as highlighted in this comparison, underscores the importance of a holistic understanding of these foundational molecules. Future research will undoubtedly uncover new applications for these versatile compounds, particularly in the development of novel therapeutics and functional materials.

References

  • Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Retrieved from [Link]

  • Google Patents. (2013). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Chemotechnique Diagnostics. (n.d.). METHYL ANTHRANILATE. Retrieved from [Link]

  • INCHEE. (n.d.). Methyl Anthranilate: A Versatile Compound for Spices, Medicines, and More. Retrieved from [Link]

  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(9), 14959-14976. Retrieved from [Link]

  • Chem-Space. (n.d.). Understanding Methyl 4-Amino-2-methoxybenzoate: Properties & Uses for Chemists. Retrieved from [Link]

  • Foreverest Resources Ltd. (n.d.). Methyl Anthranilate. Retrieved from [Link]

  • Google Patents. (1990). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • iChemical. (n.d.). methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-Dimethoxybenzoate. Retrieved from [Link]

  • Nanbo, T. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Biological & Pharmaceutical Bulletin, 17(4), 551-553. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Anthranilate. Retrieved from [Link]

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  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

  • OpenStax. (2023). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • Google Patents. (2016). US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.

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A Comparative Analysis of the Reactivity of Methyl 2-amino-4,6-dimethoxybenzoate and Its Isomers: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredients (APIs). Substituted aminobenzoates are a versatile class of compounds, and understanding the nuanced reactivity of different isomers is paramount. This guide provides an in-depth comparison of the reactivity of Methyl 2-amino-4,6-dimethoxybenzoate and its isomers, offering insights into how the substitution pattern governs chemical behavior. This analysis is grounded in fundamental principles of organic chemistry and supported by established experimental observations for related structures.

Introduction: The Intricacies of Substituted Aminobenzoates

This compound is a polysubstituted aromatic compound featuring an amino group, a methyl ester, and two methoxy groups. The relative positions of these functional groups on the benzene ring dictate the electronic and steric environment of the molecule, thereby influencing the reactivity of the amino group, the ester, and the aromatic ring itself. This guide will explore these structure-activity relationships by comparing the titular compound with its notional isomers, focusing on key reactions relevant to synthetic applications.

The Isomers in Focus: A Structural Overview

For the purpose of this guide, we will consider the reactivity of this compound in the context of the following representative isomers:

  • This compound: The primary subject of our analysis, characterized by significant steric hindrance around the amino and ester groups due to the two ortho-substituents (one methoxy group for each).

  • Methyl 3-amino-2,6-dimethoxybenzoate: An isomer with the amino group meta to the ester and ortho to two methoxy groups.

  • Methyl 4-amino-3,5-dimethoxybenzoate: A symmetrically substituted isomer with the amino group para to the ester.

  • Methyl 5-amino-2,4-dimethoxybenzoate: An isomer with varied electronic and steric influences on its functional groups.

I. Reactivity of the Amino Group: Nucleophilicity and Basicity

The lone pair of electrons on the nitrogen atom of the amino group is central to its reactivity, participating in reactions such as N-acylation and diazotization. The availability of this lone pair is modulated by both electronic and steric effects.

N-Acylation: A Probe of Nucleophilicity and Steric Hindrance

N-acylation is a fundamental transformation for the protection of amines or the synthesis of amides.[1][2] The rate of this reaction is a direct measure of the nucleophilicity of the amino group and is highly sensitive to steric congestion.

Expected Reactivity Order (N-Acylation):

Methyl 4-amino-3,5-dimethoxybenzoate > Methyl 5-amino-2,4-dimethoxybenzoate > Methyl 3-amino-2,6-dimethoxybenzoate > this compound

Causality Behind the Predicted Order:

  • Methyl 4-amino-3,5-dimethoxybenzoate: The amino group is in the para position relative to the ester and is flanked by two meta methoxy groups. This arrangement minimizes steric hindrance, allowing for facile approach of the acylating agent. The two methoxy groups donate electron density to the ring, which slightly increases the basicity and nucleophilicity of the amino group.

  • Methyl 5-amino-2,4-dimethoxybenzoate: The amino group experiences moderate steric hindrance from the ortho methoxy group.

  • Methyl 3-amino-2,6-dimethoxybenzoate: The amino group is ortho to two methoxy groups, leading to significant steric hindrance.

  • This compound: This isomer is expected to be the least reactive towards N-acylation. The amino group is flanked by the ester group and a methoxy group in the ortho positions. This severe steric crowding, a classic example of the "ortho effect," significantly impedes the approach of even small acylating agents.[3]

Table 1: Predicted Relative Reactivity in N-Acylation

CompoundKey Steric FactorsPredicted Relative Rate
Methyl 4-amino-3,5-dimethoxybenzoateMinimal steric hindrance at the amino group.Fastest
Methyl 5-amino-2,4-dimethoxybenzoateOne ortho methoxy group to the amine.Intermediate
Methyl 3-amino-2,6-dimethoxybenzoateTwo ortho methoxy groups to the amine.Slow
This compoundOrtho ester and methoxy groups to the amine.Slowest
Diazotization: The Gateway to Further Functionalization

Diazotization of aromatic amines with nitrous acid provides access to versatile diazonium salts, which are precursors for a wide range of functional groups. The reaction is initiated by the attack of the amino group on the nitrosonium ion (NO+).

Expected Reactivity Order (Diazotization):

The trend for diazotization is expected to largely follow that of N-acylation, as it is also dependent on the nucleophilicity and steric accessibility of the amino group. Therefore, This compound is predicted to undergo the slowest diazotization.

II. Reactivity of the Methyl Ester: Susceptibility to Hydrolysis

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a common transformation in the synthesis of more complex molecules. The reaction is susceptible to both electronic and steric effects.

Expected Reactivity Order (Alkaline Hydrolysis):

This compound > Methyl 3-amino-2,6-dimethoxybenzoate > Methyl 5-amino-2,4-dimethoxybenzoate > Methyl 4-amino-3,5-dimethoxybenzoate

Causality Behind the Predicted Order:

  • This compound: The ester group is sterically hindered by the ortho amino and methoxy groups. This steric congestion can force the ester group out of the plane of the benzene ring, which disrupts the resonance stabilization between the carbonyl group and the aromatic ring. This lack of stabilization makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide, leading to a faster rate of hydrolysis. This is another manifestation of the "ortho effect."

  • Other Isomers: In the other isomers, the ester group experiences less steric hindrance, allowing for better resonance stabilization with the aromatic ring. The electron-donating amino and methoxy groups increase the electron density on the ring, which is delocalized to the carbonyl group, reducing its electrophilicity and thus slowing down the rate of hydrolysis. The effect is most pronounced in the para-substituted isomer.

Table 2: Predicted Relative Reactivity in Alkaline Hydrolysis

CompoundKey Electronic/Steric Factors for the EsterPredicted Relative Rate
This compoundSevere steric hindrance, reduced resonance.Fastest
Methyl 3-amino-2,6-dimethoxybenzoateModerate steric hindrance.Intermediate
Methyl 5-amino-2,4-dimethoxybenzoateLess steric hindrance, moderate electronic deactivation.Slow
Methyl 4-amino-3,5-dimethoxybenzoateMinimal steric hindrance, strong electronic deactivation.Slowest

III. Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The amino and methoxy groups are both activating, ortho-, para-directing groups in electrophilic aromatic substitution (EAS) reactions. The outcome of EAS on these polysubstituted rings will be a complex interplay of the directing effects of all substituents and steric hindrance.

General Considerations:

  • The amino group is a more powerful activating group than the methoxy group.

  • The positions for electrophilic attack will be those that are activated by the strongest directing groups and are sterically accessible.

Analysis for this compound:

The positions 3 and 5 are activated by the amino and methoxy groups. However, both positions are sterically hindered. Electrophilic attack at the 5-position is directed by the powerful amino group (ortho) and a methoxy group (para), making it the most likely site of substitution, despite the steric hindrance.

Comparative Reactivity:

A quantitative comparison of EAS rates is complex. However, isomers with less sterically hindered and strongly activated positions would be expected to react faster. For example, in Methyl 4-amino-3,5-dimethoxybenzoate , the positions ortho to the powerful amino group (2 and 6) are available for substitution, though they are also ortho to methoxy groups.

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the predicted reactivity trends, the following experimental protocols can be employed. These are designed to be self-validating by including internal standards or by comparing relative rates under identical conditions.

A. Comparative N-Acylation Kinetics

This protocol outlines a method to compare the relative rates of N-acylation of the aminobenzoate isomers using a competitive reaction setup.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_analysis Analysis prep1 Equimolar mixture of all four isomers in an inert solvent (e.g., CH2Cl2) prep2 Add a sub-stoichiometric amount of acylating agent (e.g., 0.25 eq. of Acetyl Chloride) prep1->prep2 prep3 Include a non-reactive internal standard (e.g., durene) for GC-MS analysis prep2->prep3 react1 Stir the reaction at a constant temperature (e.g., 25 °C) prep3->react1 react2 Withdraw aliquots at regular time intervals react1->react2 react3 Quench the reaction in each aliquot react2->react3 analysis1 Analyze each aliquot by GC-MS react3->analysis1 analysis2 Quantify the disappearance of each starting isomer and the appearance of each product relative to the internal standard analysis1->analysis2 analysis3 Plot concentration vs. time to determine initial reaction rates analysis2->analysis3

Caption: Workflow for comparative N-acylation kinetics.

Detailed Steps:

  • Preparation: Prepare a stock solution containing an equimolar concentration (e.g., 0.1 M) of each of the four aminobenzoate isomers and an internal standard (e.g., durene at 0.1 M) in a dry, inert solvent (e.g., dichloromethane).

  • Reaction Initiation: To a stirred solution of the isomer mixture at a constant temperature (e.g., 25°C), add a sub-stoichiometric amount of the acylating agent (e.g., 0.25 equivalents of acetyl chloride).

  • Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately quench each aliquot by adding it to a vial containing a solution of a primary amine scavenger (e.g., a slight excess of benzylamine) to consume any remaining acylating agent.

  • Analysis: Analyze each quenched aliquot by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Interpretation: By comparing the peak areas of the unreacted isomers relative to the internal standard at each time point, the relative rates of disappearance can be determined. The isomer that is consumed the fastest is the most reactive.

B. Comparative Alkaline Hydrolysis Kinetics

This protocol allows for the determination of the relative rates of hydrolysis of the methyl ester functionality.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_analysis Analysis prep1 Prepare individual solutions of each isomer in a suitable solvent (e.g., methanol) prep2 Add a known concentration of aqueous NaOH prep1->prep2 react1 Maintain at a constant temperature in a water bath prep2->react1 react2 Withdraw aliquots at regular time intervals react1->react2 react3 Quench the reaction by neutralizing with a standard acid solution react2->react3 analysis1 Analyze each aliquot by HPLC react3->analysis1 analysis2 Quantify the disappearance of the starting ester analysis1->analysis2 analysis3 Plot ln[Ester] vs. time to determine the pseudo-first-order rate constant analysis2->analysis3

Caption: Workflow for comparative alkaline hydrolysis kinetics.

Detailed Steps:

  • Preparation: For each isomer, prepare a separate reaction vessel containing a known concentration of the ester (e.g., 0.05 M) in a solvent mixture (e.g., 1:1 methanol:water).

  • Reaction Initiation: Place the reaction vessels in a constant temperature bath (e.g., 50°C) to equilibrate. Initiate the reaction by adding a known concentration of aqueous sodium hydroxide (e.g., 0.1 M).

  • Monitoring: Withdraw aliquots at regular time intervals.

  • Quenching: Neutralize each aliquot with a standard solution of hydrochloric acid.

  • Analysis: Analyze each quenched aliquot by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining ester.

  • Data Interpretation: Plot the natural logarithm of the ester concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant. Comparing these rate constants will provide a quantitative measure of the relative reactivity of the isomers towards hydrolysis.

Conclusion

The reactivity of this compound and its isomers is a compelling illustration of the profound influence of substituent patterns on the chemical behavior of aromatic compounds. The significant steric hindrance in this compound is predicted to decrease the reactivity of its amino group while increasing the susceptibility of its ester group to hydrolysis, a direct consequence of the "ortho effect." In contrast, isomers with less steric crowding are expected to exhibit more conventional reactivity patterns dominated by the electronic effects of the activating amino and methoxy groups.

For the synthetic chemist, a thorough understanding of these principles is not merely academic; it is a practical tool for rational reaction design, enabling the selection of the most suitable isomer and reaction conditions to achieve the desired synthetic outcome with optimal efficiency and yield. The experimental protocols provided herein offer a framework for the empirical validation of these principles and for the generation of valuable comparative data to guide future synthetic endeavors.

References

  • US National Library of Medicine. "PubChem Compound Summary for CID 11550253, this compound." PubChem, [Link]. Accessed 21 January 2026.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • "Ortho effect." Wikipedia, [Link]. Accessed 21 January 2026.

  • "Hammett equation." Wikipedia, [Link]. Accessed 21 January 2026.

  • S. S. Praveen Kumar Darsi et al. (2011). "Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents." Der Pharma Chemica, 3(5), 35-38.
  • Zenodo. "Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents." Zenodo, [Link]. Accessed 21 January 2026.

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The Strategic Advantage of Methyl 2-amino-4,6-dimethoxybenzoate: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the selection of a synthetic building block is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the plethora of available scaffolds, substituted anthranilates stand out as privileged intermediates, prized for their bifunctional nature which enables the construction of complex heterocyclic systems. This guide provides an in-depth comparison of Methyl 2-amino-4,6-dimethoxybenzoate with other common anthranilate building blocks, presenting a case for its strategic use in specialized applications. We will delve into the electronic and steric nuances conferred by its unique substitution pattern and provide practical, data-supported insights for the research scientist.

The Anthranilate Core: A Privileged Scaffold

The methyl anthranilate framework is characterized by a benzene ring substituted with an amine and a methyl ester at the 1 and 2 positions, respectively. This arrangement offers two orthogonal reactive handles: the nucleophilic amine, ready for acylation, alkylation, or condensation, and the ester, which can participate in cyclization, amidation, or reduction. This versatility has made it a cornerstone in the synthesis of quinazolinones, a class of compounds with a wide range of biological activities.[1] However, the true power of this scaffold is realized through the strategic placement of additional substituents on the aromatic ring, which modulate its reactivity and provide vectors for further functionalization.

Comparative Analysis of Substituted Anthranilates

The choice of substituent on the anthranilate ring profoundly impacts its chemical behavior. Let's compare this compound with three common alternatives: the parent Methyl Anthranilate, the electron-deficient Methyl 2-amino-5-bromobenzoate, and the regioisomeric Methyl 2-amino-4,5-dimethoxybenzoate.

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Caption: Logical relationship of properties for this compound.

Table 1: Comparative Performance of Anthranilate Building Blocks

FeatureThis compoundMethyl Anthranilate (Unsubstituted)Methyl 2-amino-5-bromobenzoateMethyl 2-amino-4,5-dimethoxybenzoate
Electronic Effect Strongly electron-donating (+R, -I) from two -OCH₃ groups.[2]Neutral (baseline).Strongly electron-withdrawing (-I, +R) from -Br.Strongly electron-donating (+R, -I) from two -OCH₃ groups.
Ring Reactivity Highly activated towards electrophilic aromatic substitution (EAS).[3]Baseline reactivity.Deactivated towards EAS.[4]Highly activated towards EAS.
Amine Nucleophilicity Significantly enhanced due to strong resonance donation from both methoxy groups.Baseline nucleophilicity.Reduced due to the inductive withdrawal of the bromo group.Enhanced, but potentially less than the 4,6-isomer due to substitution pattern.
Key Synthetic Advantage Maximally activated ring for subsequent EAS; high amine nucleophilicity for condensations.Simplicity and low cost.[5]Provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6][7]High ring activation with a specific regiochemical outcome for substitution.
Potential Limitation Steric hindrance from the C6-methoxy group may affect certain ortho-functionalizations or amine reactivity.Limited scope for modulating electronic properties.Reduced reactivity in nucleophilic reactions of the amine.Less steric hindrance at the C6 position compared to the 4,6-isomer.
Typical Application Synthesis of highly substituted heterocycles; scaffolds requiring subsequent EAS.General synthesis of quinazolinones and other simple heterocycles.[8]Building blocks for complex molecules where a late-stage diversification is needed via cross-coupling.[9]Synthesis of bioactive compounds and natural product analogues.
Causality Behind the Choices: Why Select the 4,6-Dimethoxy Pattern?

The strategic placement of two methoxy groups at the 4- and 6-positions creates a uniquely electron-rich system. Methoxy groups are powerful electron-donating groups (EDGs) through resonance, a phenomenon where their lone-pair electrons delocalize into the aromatic π-system.[2] This donation significantly increases the electron density of the ring, making it much more susceptible to attack by electrophiles (a process known as Electrophilic Aromatic Substitution or EAS).[3][10]

Compared to its 4,5-dimethoxy regioisomer, the 4,6-disubstituted pattern places both EDGs ortho and para to the C5 position, and one EDG ortho to the C3 position. This concerted activation makes these sites prime targets for electrophilic attack. Furthermore, the powerful resonance effect from the C4-methoxy group enhances the nucleophilicity of the C2-amino group, potentially allowing for milder reaction conditions in condensation and cyclization reactions compared to electron-neutral or electron-deficient alternatives.

The primary trade-off is steric hindrance. The methoxy group at the C6 position is adjacent to the C1-ester, which could influence reactions at that site, and is ortho to the amine, which might slightly hinder the approach of very bulky reagents. However, for many applications, this steric influence is minimal and outweighed by the potent electronic advantages.

Experimental Section: A Comparative Workflow

To illustrate the practical implications of choosing this compound, we present a validated protocol for a key synthetic transformation: the synthesis of a quinazolinone, a common core in medicinal chemistry.[1] This is compared with a protocol using the electron-deficient Methyl 2-amino-5-bromobenzoate.

dot

start Start: Substituted Anthranilate step1 Step 1: Acylation (e.g., with Acetyl Chloride in Pyridine) start->step1 intermediate1 Intermediate: N-Acyl Anthranilate step1->intermediate1 step2 Step 2: Cyclization/Condensation (e.g., with Formamide at high temp.) intermediate1->step2 intermediate2 Intermediate: Benzoxazinone (often transient) step2->intermediate2 May not be isolated step3 Step 3: Reaction with Amine (e.g., Ammonium Acetate) intermediate2->step3 product Product: Substituted Quinazolinone step3->product

Caption: General workflow for quinazolinone synthesis from anthranilates.

Protocol 1: Synthesis of 6,8-Dimethoxy-2-methylquinazolin-4(3H)-one

This protocol leverages the enhanced nucleophilicity of this compound.

Rationale: The electron-rich nature of the starting material facilitates both the initial acylation and the subsequent cyclization steps, often allowing for more moderate reaction conditions.

  • Acylation: To a solution of this compound (1.0 eq) in anhydrous pyridine at 0 °C, add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Cyclization: Combine the crude N-acetylated intermediate with formamide (10 eq). Heat the mixture to 150-160 °C for 8 hours.[11]

  • Isolation: Cool the reaction mixture to room temperature. Add water to precipitate the product. Filter the solid, wash thoroughly with water, and recrystallize from methanol to yield the pure quinazolinone.

Protocol 2: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one

This protocol must account for the reduced nucleophilicity of Methyl 2-amino-5-bromobenzoate.

Rationale: The electron-withdrawing bromo group deactivates the amine, necessitating more forcing conditions or a stronger promoter for the cyclization step.[6]

  • Acylation: To a solution of Methyl 2-amino-5-bromobenzoate (1.0 eq) in anhydrous pyridine at 0 °C, add acetyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC for consumption of starting material.

  • Work-up: Perform an identical work-up as described in Protocol 1.

  • Cyclization (Promoted): Combine the crude N-acetylated intermediate with ammonium acetate (5.0 eq) in glacial acetic acid. Reflux the mixture for 6 hours.[12] The acetic acid acts as both a solvent and a catalyst to promote the condensation.

  • Isolation: Cool the reaction mixture and pour it into ice water. Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from ethanol/water to afford the pure product.

The comparison highlights a key principle: the choice of building block directly influences the required experimental conditions. The activated nature of This compound can lead to simpler, more efficient protocols, whereas deactivated systems may require harsher reagents or longer reaction times.

Conclusion

This compound is more than just another anthranilate derivative; it is a specialized tool for the synthetic chemist. Its powerful electron-donating substituents create a highly activated system, enhancing the nucleophilicity of the core amine and priming the aromatic ring for subsequent functionalization. While alternatives like Methyl 2-amino-5-bromobenzoate offer a handle for cross-coupling, they come at the cost of reduced reactivity in fundamental condensation and cyclization reactions. For synthetic campaigns aimed at producing complex, highly substituted heterocyclic scaffolds, particularly those requiring electrophilic aromatic substitution, this compound presents a clear and strategic advantage, justifying its consideration as a premier building block.

References

  • Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link]

  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4(3H)‐quinazolinones 1 from methyl anthranilate reported.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Trimethylsilyl Polyphosphate Promoted Efficient Synthesis of 4(3H)‐Quinazolinones from Methyl Anthranilate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Google Patents. (n.d.). US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chemotechnique Diagnostics. (n.d.). METHYL ANTHRANILATE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Retrieved from [Link]

  • DrugBank Online. (n.d.). Methyl 4-Hydroxybenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12 : Substituent Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]

  • ACS Publications. (n.d.). Effects of electronic resonance interaction on methoxy group NMR parameters: theoretical and experimental study of substituted 2-methoxypyridines. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Methyl P-Hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. Retrieved from [Link]

  • Neuman, R. C. (n.d.). Chapter 14: Substituent Effects. Retrieved from [Link]

  • Google Patents. (n.d.). EP1997812A1 - Method for production of quinazolin-4-on derivative.
  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of Methyl 2-amino-4,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 2-amino-4,6-dimethoxybenzoate is a valuable substituted anthranilate ester, a structural motif frequently encountered in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The strategic placement of the amine, ester, and electron-donating methoxy groups on the benzene ring makes it a versatile precursor for constructing more complex molecular architectures. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.

This guide provides an in-depth comparative analysis of the most common and effective synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the optimal method for their specific needs.

Core Synthetic Strategy: Reduction of a Nitro Precursor

The most convergent and widely employed strategy for the synthesis of this compound involves the reduction of its corresponding nitro precursor, Methyl 2-nitro-4,6-dimethoxybenzoate . This approach benefits from the well-established chemistry of aromatic nitration and the subsequent, often high-yielding, reduction of the nitro group to an amine.

The precursor itself is typically prepared via the nitration of Methyl 4,6-dimethoxybenzoate. The electron-donating methoxy groups strongly activate the aromatic ring, directing the electrophilic nitration to the ortho position (C2), which is sterically less hindered than the C5 position.

This guide will focus on the comparative analysis of the different methods available for the crucial reductive step.

Route 1: Catalytic Hydrogenation

Catalytic hydrogenation is a cornerstone of modern organic synthesis, prized for its clean reaction profiles and high efficiency. In this method, a catalyst, typically a noble metal supported on a high-surface-area material, facilitates the transfer of hydrogen gas (H₂) to the nitro group.

Mechanism & Rationale

The reaction occurs on the surface of the catalyst. Both hydrogen gas and the nitro compound adsorb onto the metal surface, weakening the N-O bonds of the nitro group and the H-H bond of the hydrogen molecule. This facilitates the stepwise reduction of the nitro group to the amine, proceeding through nitroso and hydroxylamine intermediates.[1] Palladium on activated carbon (Pd/C) is the most common catalyst for this transformation due to its high activity and selectivity.[2][3] The choice of solvent is typically a polar protic solvent like methanol or ethanol, which can effectively dissolve the substrate and facilitate the reaction.

Advantages:

  • High Yield & Purity: Often provides near-quantitative yields with very clean conversion, minimizing the need for extensive purification.

  • Atom Economy: The only byproduct is water, making it a highly atom-economical and environmentally friendly method.

  • Scalability: The process is readily scalable for industrial production.

Disadvantages:

  • Specialized Equipment: Requires a hydrogenation apparatus capable of safely handling pressurized hydrogen gas.

  • Catalyst Cost & Safety: Palladium is a precious metal, and the dry catalyst can be pyrophoric, requiring careful handling.

  • Chemoselectivity: The catalyst can also reduce other functional groups, such as alkenes, alkynes, or benzylic esters, if present in the molecule.[2]

Experimental Protocol: Catalytic Hydrogenation
  • Vessel Preparation: To a 250 mL hydrogenation vessel, add Methyl 2-nitro-4,6-dimethoxybenzoate (10.0 g, 41.5 mmol) and 10% Palladium on carbon (50% wet, 0.5 g).

  • Solvent Addition: Add methanol (100 mL) to the vessel.

  • Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the vessel with nitrogen gas, then evacuate and purge with hydrogen gas (repeat this cycle three times). Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization if necessary.

Route 2: Metal-Mediated Reductions in Acidic Media

Before the widespread adoption of catalytic hydrogenation, the reduction of nitroarenes was dominated by the use of dissolving metals in acidic media. These methods are still valuable, particularly in laboratory settings where specialized hydrogenation equipment may not be available. They offer good functional group tolerance for functionalities that are sensitive to catalytic hydrogenation.

A. Tin(II) Chloride (SnCl₂) Reduction

Tin(II) chloride is a mild and effective reducing agent for aromatic nitro compounds.[2][3] The reaction is typically carried out in a polar protic solvent like ethanol or ethyl acetate, often with the addition of concentrated hydrochloric acid.

Mechanism & Rationale: The reduction involves a series of single electron transfers from Sn(II) which is oxidized to Sn(IV). The nitro group is sequentially reduced to the amine. The acidic medium provides the protons required for the formation of water molecules from the oxygen atoms of the nitro group. A significant drawback is the formation of tin salts, which can complicate the product isolation during work-up, often requiring careful pH adjustment to precipitate the tin hydroxides.[1]

Advantages:

  • Mild Conditions: The reaction proceeds at room temperature or with gentle heating.

  • Good Chemoselectivity: Tolerates a wide range of functional groups that might be reduced by catalytic hydrogenation.[2]

  • Standard Equipment: Does not require any specialized high-pressure apparatus.

Disadvantages:

  • Stoichiometric Waste: Generates significant amounts of tin-based salt waste, which is environmentally problematic.[1]

  • Difficult Work-up: The removal of tin salts can be tedious and may impact the final yield.

Experimental Protocol: SnCl₂ Reduction
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-nitro-4,6-dimethoxybenzoate (5.0 g, 20.7 mmol) in ethanol (100 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 23.4 g, 103.5 mmol) to the solution in portions.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Add water (50 mL) and carefully basify the solution to pH > 8 with a saturated sodium bicarbonate solution or 2M NaOH. This will precipitate tin salts as tin hydroxide.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Purify by column chromatography or recrystallization.

B. Iron (Fe) Reduction

The use of iron metal in the presence of a weak acid, such as acetic acid or ammonium chloride, is a classic, cost-effective, and environmentally benign method for nitro group reduction.[1][3]

Mechanism & Rationale: Iron metal is oxidized from Fe(0) to Fe(II) or Fe(III) species, providing the electrons for the reduction. The weak acid acts as a proton source and helps to maintain a slightly acidic pH, preventing the formation of passivating iron oxide layers on the metal surface. This method is particularly noted for its mildness and excellent chemoselectivity.

Advantages:

  • Low Cost & Low Toxicity: Iron is abundant, inexpensive, and has low toxicity.

  • Environmental Benignity: The iron oxide byproducts are relatively non-hazardous.

  • High Chemoselectivity: It is one of the milder methods, preserving many other reducible functional groups.[1]

Disadvantages:

  • Heterogeneous Reaction: As a solid-liquid reaction, it can sometimes be slow and require vigorous stirring.

  • Large Excess of Metal: A significant excess of iron powder is often required.

  • Work-up: The final product must be separated from a large amount of iron sludge.

Experimental Protocol: Iron Reduction
  • Reaction Setup: To a 500 mL round-bottom flask, add Methyl 2-nitro-4,6-dimethoxybenzoate (10.0 g, 41.5 mmol), ethanol (150 mL), water (50 mL), and ammonium chloride (NH₄Cl, 11.1 g, 207.5 mmol).

  • Reagent Addition: Heat the mixture to 70-80°C with vigorous stirring. Add iron powder (<100 mesh, 11.6 g, 207.5 mmol) portion-wise over 30 minutes.

  • Reaction: Maintain the reaction at reflux for 4-6 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and filter it hot through a pad of Celite® to remove the iron oxides, washing thoroughly with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in ethyl acetate and washed with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Comparative Summary

Parameter Catalytic Hydrogenation (Route 1) SnCl₂ Reduction (Route 2A) Iron Reduction (Route 2B)
Reagents H₂, Pd/CSnCl₂·2H₂O, HCl/EthanolFe, NH₄Cl/Ethanol/H₂O
Typical Yield >95%80-90%85-95%
Conditions Room Temp, 50 psi H₂Reflux (78°C)Reflux (80°C)
Advantages High yield, clean, atom economicalMild, good chemoselectivityLow cost, environmentally benign, high chemoselectivity
Disadvantages Requires pressure equipment, catalyst cost/safetyStoichiometric toxic metal waste, difficult work-upHeterogeneous, large excess of metal, iron sludge
Ideal Application Scalable synthesis, when other reducible groups are absentLab-scale synthesis, presence of sensitive functional groupsCost-sensitive and environmentally conscious synthesis

Synthetic Pathway Visualizations

Synthetic_Routes cluster_0 Precursor Synthesis cluster_1 Reduction Pathways Start Methyl 4,6-dimethoxybenzoate Nitro_Ester Methyl 2-nitro-4,6-dimethoxybenzoate Start->Nitro_Ester HNO₃ / H₂SO₄ Product This compound Nitro_Ester->Product Route 1: H₂ (50 psi), Pd/C Methanol, RT Nitro_Ester->Product Route 2A: SnCl₂·2H₂O Ethanol, Reflux Nitro_Ester->Product Route 2B: Fe, NH₄Cl Ethanol/H₂O, Reflux

Caption: Overview of the synthetic strategy to this compound.

Conclusion

The synthesis of this compound is most effectively achieved through the reduction of its nitro precursor. For large-scale, clean, and high-yielding production, catalytic hydrogenation stands out as the superior method, provided the necessary equipment is available. For laboratory-scale synthesis, particularly when cost and environmental impact are primary concerns, the iron-based reduction offers an excellent, robust, and selective alternative. The tin(II) chloride method , while effective, is increasingly disfavored due to the generation of toxic metal waste and more challenging purification protocols. The final choice of method will invariably depend on the specific constraints and priorities of the research or production environment, including scale, equipment availability, cost, and environmental considerations.

References

  • Google Patents. (n.d.). Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • ResearchGate. (n.d.). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ResearchGate. (2018). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Retrieved from [Link]

  • ACS Publications - Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ScienceMadness.org. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

Sources

A Comparative Guide to Purity Specifications for Pharmaceutical Grade Methyl 2-amino-4,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quality of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical analysis of the purity specifications for pharmaceutical grade "Methyl 2-amino-4,6-dimethoxybenzoate," a key intermediate in the synthesis of various pharmaceutical compounds. In the absence of a dedicated pharmacopeial monograph for this specific molecule, this guide establishes a robust framework for its quality control, drawing upon established international guidelines and state-of-the-art analytical methodologies. We will explore its synthesis, potential impurities, and a comparative analysis of analytical techniques to ensure its suitability for pharmaceutical development.

The Role and Importance of Purity in Pharmaceutical Intermediates

This compound serves as a critical building block in the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. As an intermediate, its purity profile directly influences the quality and impurity profile of the final API. Stringent control of impurities in intermediates is not merely a regulatory hurdle but a fundamental aspect of process chemistry and drug safety. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q7, emphasize that the principles of Good Manufacturing Practice (GMP) should be applied to the manufacturing of intermediates to ensure the quality and purity of the final API.[1]

Synthetic Pathway and Potential Impurity Profile

A comprehensive understanding of the synthetic route is essential for identifying potential process-related impurities. A plausible synthesis for this compound involves the esterification of 2-amino-4,6-dimethoxybenzoic acid. The synthesis of the benzoic acid precursor itself likely begins with a suitable aromatic starting material, followed by steps such as nitration, reduction, and methoxylation.[2]

Based on this likely synthetic pathway, a profile of potential impurities can be postulated:

  • Starting Material Residues: Unreacted precursors from any of the synthetic steps.

  • Isomeric Impurities: Incomplete or alternative positioning of the amino and methoxy groups on the benzene ring during synthesis.

  • By-products of Nitration: Dinitro or other unwanted nitrated species.

  • By-products of Reduction: Incomplete reduction of the nitro group could lead to nitroso or azoxy impurities.

  • By-products of Esterification: Unreacted 2-amino-4,6-dimethoxybenzoic acid.

  • Degradation Products: Hydrolysis of the ester back to the carboxylic acid, or oxidation of the amino group. Aromatic amines and esters can be susceptible to oxidative and hydrolytic degradation.[2][3][4]

The following diagram illustrates a generalized workflow for the synthesis and the points at which impurities may be introduced.

G cluster_0 Synthesis of Precursor cluster_1 Final Synthesis Step cluster_2 Potential Impurity Introduction A Aromatic Starting Material B Nitration A->B I1 Starting Material Residues A->I1 C Reduction B->C I3 Reaction By-products B->I3 D Methoxylation C->D C->I3 E 2-amino-4,6-dimethoxybenzoic acid D->E Carboxylation/Hydrolysis I2 Isomeric Impurities D->I2 F Esterification E->F G This compound (Final Product) F->G F->I3 I4 Degradation Products G->I4 G A Define Analytical Target Profile (ATP) B Select Column and Mobile Phase A->B C Optimize Gradient and Flow Rate B->C D Method Validation (ICH Q2) C->D E Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H Robustness D->H I Routine Analysis D->I

Sources

A Senior Application Scientist's Guide to the Analytical Scrutiny of Methyl 2-amino-4,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the quality of a starting material is not merely a parameter—it is the foundation upon which successful outcomes are built. Methyl 2-amino-4,6-dimethoxybenzoate, a key building block for a variety of pharmacologically active scaffolds, is no exception.[1][2] A Certificate of Analysis (CoA) is the primary document attesting to a material's quality, yet interpreting it with the necessary scientific rigor is a skill that separates routine work from groundbreaking research.

This guide provides an in-depth comparison of analytical methodologies used to certify this compound. We will dissect the critical quality attributes, present robust analytical protocols for their verification, and compare the expected performance of a high-purity batch against a standard-grade product and a common structural isomer, Methyl 2-amino-4,5-dimethoxybenzoate.[3] Our objective is to empower researchers to look beyond the numbers on a CoA and understand the experimental data that underpins them.

Deconstructing the Certificate of Analysis: A Comparative Overview

The true value of a chemical reagent lies in its purity and consistency. For a molecule like this compound, subtle differences in impurity profiles can have significant downstream consequences, affecting reaction yields, introducing unforeseen side products, or impacting biological activity. The table below contrasts the specifications for a high-purity batch suitable for late-stage drug development with a typical standard-grade batch and highlights key differences with its 4,5-dimethoxy isomer.

Analytical Parameter High-Purity Batch Specification Standard-Grade Batch Specification Alternative: Methyl 2-amino-4,5-dimethoxybenzoate Rationale & Impact
Appearance White to Off-White Crystalline PowderPale Brown or Yellowish PowderWhite to Light Yellow Powder[3]Color variations often indicate the presence of oxidized impurities or residual catalysts, which can interfere with subsequent reactions.
Identity by ¹H NMR Conforms to structureConforms to structureConforms to distinct structureA non-negotiable test. Must confirm the specific 4,6-dimethoxy substitution pattern and absence of significant structural impurities.
Purity by HPLC (Area %) ≥ 99.5%≥ 98.0%≥ 98.0%[3]For GMP or GLP applications, purity is paramount. Lower purity increases the risk of side reactions and complicates stoichiometric calculations.
Individual Impurity (HPLC) No single impurity > 0.10%Not specifiedNot specifiedControlling individual impurities is critical, as even small amounts of a highly reactive impurity can derail a synthesis.[4]
Water Content (Karl Fischer) ≤ 0.1%≤ 0.5%Not specifiedWater can act as an unwanted nucleophile or poison water-sensitive catalysts in downstream applications.
Melting Point Tightly defined range (e.g., 128-131°C)[3]Broader range128-131°C[3]A sharp, well-defined melting point is a classic indicator of high purity. A broad or depressed range suggests impurities.

Foundational Analytical Workflows: Protocols & Rationale

To substantiate the claims on a CoA, robust and validated analytical methods are essential. Here, we provide detailed protocols for the three cornerstone analyses required for the comprehensive characterization of this compound.

Purity Determination and Impurity Profiling by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. The choice of a reversed-phase C18 column is based on the moderate polarity of the analyte. A gradient elution is employed to ensure the separation of both more polar starting materials and less polar, non-obvious impurities that might co-elute in an isocratic run.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, hold for 1 min; ramp to 95% B over 10 min; hold at 95% B for 2 min; return to 30% B over 1 min; hold for 2 min for re-equilibration.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.[5]

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Data Analysis: Integrate all peaks. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Identify and quantify any impurities relative to the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh 10 mg of Sample B Dissolve in 10 mL Acetonitrile/Water (50:50) A->B C Vortex & Sonicate to Ensure Dissolution B->C D Inject 5 µL into HPLC System C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection at 254 nm E->F G Integrate Chromatogram F->G H Calculate Area % for Purity G->H I Report Results H->I

Caption: HPLC workflow for purity analysis.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for unambiguous structure elucidation. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. For this compound, NMR confirms the substitution pattern and can detect structurally similar impurities, such as isomers or precursors from the synthesis.[6]

Experimental Protocol: NMR Structural Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumental Parameters (400 MHz Spectrometer):

    • ¹H NMR: Acquire 16-32 scans with a spectral width of 16 ppm and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire 1024-2048 scans using a proton-decoupled pulse program with a spectral width of 240 ppm.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Compare the observed chemical shifts and coupling constants to literature values or a certified reference standard to confirm the structure. Integrate ¹H NMR signals to verify proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve 5-10 mg in 0.6 mL Deuterated Solvent B Transfer to NMR Tube A->B C Acquire ¹H NMR Spectrum B->C D Acquire ¹³C NMR Spectrum C->D E Process Spectra (FT, Phasing) D->E F Assign Chemical Shifts & Coupling Constants E->F G Compare to Reference to Confirm Structure F->G

Caption: NMR workflow for structural confirmation.

Identification of Trace Impurities by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-resolving capability of mass spectrometry. This is a highly sensitive technique used to detect and identify trace-level impurities that may not be apparent by HPLC-UV or NMR.[7] Potential impurities could include unreacted starting materials from the synthesis (e.g., 3,5-dimethoxyaniline), over-methylated byproducts, or compounds from incomplete reactions.[8][9]

Experimental Protocol: LC-MS Impurity Identification

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in 50:50 (v/v) acetonitrile/water.

  • LC-MS Conditions:

    • LC: Use the same chromatographic conditions as the HPLC Purity Analysis protocol.

    • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: Scan from m/z 100 to 500.

    • Fragmentation: Perform MS/MS (or tandem MS) on impurity peaks to obtain structural information.

  • Data Analysis: Correlate the retention times of impurity peaks with their measured mass-to-charge ratios (m/z). Propose structures for impurities based on their exact mass and fragmentation patterns, often by comparing them to known synthetic precursors or potential side products.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Prepare 0.1 mg/mL Solution B Inject into LC-MS System A->B C Separate Components via HPLC B->C D Ionize & Detect by Mass Spec (ESI+) C->D E Perform MS/MS on Impurity Peaks D->E F Correlate RT with m/z of Impurities E->F G Analyze Fragmentation Patterns F->G H Propose Impurity Structures G->H

Caption: LC-MS workflow for impurity identification.

Conclusion: An Integrated Approach to Quality Assurance

The Certificate of Analysis for a critical reagent like this compound is more than a specification sheet; it is a summary of rigorous scientific investigation. As researchers and drug development professionals, our responsibility is to understand the methodologies behind the data. By employing a multi-faceted analytical approach—combining HPLC for purity, NMR for identity, and LC-MS for trace impurity analysis—we can build a comprehensive quality profile. This integrated strategy provides the highest level of confidence in the material's integrity, ensuring reproducibility and mitigating risks in the complex path of scientific discovery.

References

  • The Royal Society of Chemistry. "Supplementary Information for..." Available at: [Link]

  • Thermo Fisher Scientific. "Certificate of Analysis: Urea, U.S.P. Multi-Compendial." Available at: [Link]

  • Thermo Fisher Scientific. "Certificate of Analysis." Available at: [Link]

  • Google Patents. "United States Patent: Processes for the preparation of N-(diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide and salts thereof." Google Patents.
  • MDPI. "RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate." MDPI. Available at: [Link]

  • ResearchGate. "Synthesis of methyl 2-amino-4,5-dimethoxybenzoate." ResearchGate. Available at: [Link]

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  • Google Patents. "Preparation method of amisulpride important intermediate." Google Patents.
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  • ResearchGate. "Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one." ResearchGate. Available at: [Link]

  • ResearchGate. "Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates." ResearchGate. Available at: [Link]

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A Comparative Guide to Quantifying Impurities in Methyl 2-amino-4,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 2-amino-4,6-dimethoxybenzoate is a substituted aromatic amine and benzoate ester, a chemical scaffold frequently encountered in the synthesis of active pharmaceutical ingredients (APIs). As a key starting material or intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, even at trace levels, can carry their own pharmacological or toxicological profiles, influence the reaction kinetics of subsequent synthetic steps, and impact the impurity profile of the final API.[1]

This guide provides a comprehensive comparison of the primary analytical techniques for quantifying impurities in samples of this compound. We will delve into the mechanistic principles and practical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), offering field-proven insights to guide researchers and drug development professionals in selecting the most appropriate methodology for their specific needs.

The Regulatory Framework: Understanding Impurity Thresholds

The International Council for Harmonisation (ICH) provides stringent guidelines on the content and qualification of impurities in new drug substances.[2][3] These guidelines establish thresholds for reporting, identification, and qualification of impurities, which are critical for regulatory submissions.

  • Reporting Threshold: The level at which an impurity must be reported. For a typical drug substance, this often starts at 0.05%.[3]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[3]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[3]

Adherence to these guidelines, such as ICH Q3A(R2), is mandatory and necessitates the use of validated, high-precision analytical methods to ensure that all impurities are accurately reported and controlled.[2][4]

Profiling Potential Impurities in this compound

Effective impurity quantification begins with understanding what to look for. Impurities can be classified as organic, inorganic, or residual solvents.[2] For this compound, organic impurities are of primary concern and typically arise from the manufacturing process or degradation.[5] Based on common synthetic routes for similar molecules, potential impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions during synthesis.

  • Intermediates: Partially reacted molecules from the synthetic pathway.[6]

  • Degradation Products: Formed during storage or manufacturing, potentially through oxidation or hydrolysis of the ester or amine functional groups.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is governed by the physicochemical properties of the analyte and its potential impurities (e.g., volatility, polarity, chromophores) and the specific requirements of the analysis (e.g., sensitivity, need for a primary method).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical impurity analysis, prized for its versatility and applicability to a wide range of non-volatile and thermally sensitive compounds.

  • Causality of Choice: this compound is a non-volatile organic molecule with a UV-absorbing chromophore (the substituted benzene ring), making it an ideal candidate for Reverse-Phase HPLC with UV detection (RP-HPLC-UV). The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.[7] More polar impurities will elute earlier, while more nonpolar impurities will be retained longer, allowing for effective separation and quantification.

  • Strengths:

    • High sensitivity and resolution.

    • Applicable to a wide range of polar and non-polar compounds.

    • Robust and well-established validation procedures.[6]

  • Limitations:

    • Requires reference standards for each impurity for accurate quantification.

    • May not be suitable for detecting impurities that lack a UV chromophore; in such cases, detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be used.[7][8]

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.

  • Causality of Choice: GC is best suited for volatile and thermally stable compounds. While the parent molecule may have limited volatility, GC can be an excellent choice for quantifying volatile impurities, such as residual solvents, or certain volatile by-products from the synthesis. For less volatile aromatic amines or benzoates, derivatization may be required to increase their volatility and thermal stability, followed by GC-Mass Spectrometry (GC-MS) analysis.[9][10]

  • Strengths:

    • Exceptional resolving power for complex mixtures.

    • High sensitivity, especially when coupled with a Mass Spectrometer (MS) detector.[11][12]

    • The gold standard for residual solvent analysis (Headspace GC).

  • Limitations:

    • Not suitable for non-volatile or thermally labile compounds.

    • Derivatization adds complexity and potential for analytical error.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of the concentration or purity of a substance without the need for an identical reference standard.[13][14]

  • Causality of Choice: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated directly. This is invaluable in early drug development when impurity reference standards may not be available.[15] ¹H NMR is most common due to the high natural abundance and sensitivity of the proton nucleus.[13]

  • Strengths:

    • A primary ratio method; does not require specific impurity reference standards.[16]

    • Provides structural information, aiding in impurity identification.

    • Highly accurate and precise, with relative standard deviations typically below 1%.[17]

    • Can quantify impurities at levels of 0.1% or higher, comparable to HPLC.[15]

  • Limitations:

    • Lower sensitivity compared to chromatographic methods.

    • Signal overlap can complicate quantification in complex mixtures.

    • Requires careful selection of a non-interfering internal standard and deuterated solvent.

Performance Comparison Summary
Parameter HPLC-UV GC-MS qNMR (¹H)
Principle Differential PartitioningVolatility & PartitioningNuclear Spin Resonance
Typical Analytes Non-volatile, thermally stable/labileVolatile, thermally stableSoluble compounds
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg)
Precision Excellent (<1-2% RSD)Excellent (<2-5% RSD)Excellent (<1% RSD)
Reference Standard Required for each impurityRequired for each impurityInternal standard only
Structural Info No (unless coupled to MS)Yes (MS fragmentation)Yes (Chemical shifts, coupling)
Primary Use Case Main impurity profiling, content uniformityResidual solvents, volatile impuritiesPurity assignment, primary standard

Workflow for Method Selection

Choosing the right analytical tool is a critical decision. The following diagram illustrates a logical workflow for selecting the most appropriate technique for impurity analysis in this compound.

MethodSelection Start Start: Analyze Impurity Profile CheckVolatility Are impurities of interest volatile & thermally stable? Start->CheckVolatility CheckReference Are reference standards for all impurities available? CheckVolatility->CheckReference No UseGC Use Gas Chromatography (GC-MS) for residual solvents and volatile impurities. CheckVolatility->UseGC Yes CheckSensitivity Is trace-level sensitivity (<0.1%) required? CheckReference->CheckSensitivity Yes UseqNMR Use Quantitative NMR (qNMR) as a primary method or when standards are unavailable. CheckReference->UseqNMR No UseHPLC Use High-Performance Liquid Chromatography (HPLC-UV/MS) for general impurity profiling. CheckSensitivity->UseHPLC Yes CheckSensitivity->UseqNMR No End Method Selected UseGC->End UseHPLC->End UseqNMR->End

Caption: Decision workflow for selecting the optimal analytical method.

Detailed Experimental Protocol: A Validated RP-HPLC-UV Method

This section provides a self-validating protocol for the quantification of organic impurities in this compound. The method is designed to be robust and meet the stringent requirements of regulatory bodies.

Principle and Causality

This method utilizes reversed-phase chromatography to separate the main component from its potential impurities based on polarity. A C18 column is selected for its strong hydrophobic retention of aromatic compounds. The mobile phase, a gradient of acetonitrile and water, allows for the elution of a wide range of impurities with varying polarities. UV detection at a wavelength where the parent compound and likely impurities absorb strongly ensures sensitive detection.

Materials and Reagents
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample: this compound

  • Reference Standards: If available, for known impurities.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 230 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    25 10 90
    30 10 90
    31 90 10

    | 35 | 90 | 10 |

Solution Preparation
  • Standard Solution (if standards are available): Accurately weigh and dissolve the reference standard(s) in the diluent to a final concentration of ~10 µg/mL.

  • Sample Solution: Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of ~1.0 mg/mL.

  • Spiked Sample Solution (for validation): Prepare a sample solution as above, and spike with known amounts of impurity reference standards to assess accuracy and recovery.

System Suitability (Self-Validation)

Before sample analysis, the system's performance must be verified.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject a standard solution (or the sample solution if no standards are available, using the main peak for evaluation) five times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): Not more than 2.0 for the main peak.

    • Theoretical Plates (Efficiency): Not less than 2000 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0% for the replicate injections.

Data Analysis and Calculation

Quantification is performed using the area normalization method, assuming the response factor of the impurities is similar to the main component. Results should be reported according to ICH guidelines.[2][4]

  • Calculation of Impurity Content (%): % Impurity = (Area_impurity / Total_Area_all_peaks) * 100

  • Reporting: Report any impurity above the reporting threshold (e.g., 0.05%). Below 1.0%, results should be reported to two decimal places (e.g., 0.15%).[2]

Conclusion

The accurate quantification of impurities in pharmaceutical intermediates like this compound is a non-negotiable aspect of drug development. While HPLC remains the predominant technique for routine impurity profiling due to its robustness and sensitivity, GC and qNMR offer powerful, complementary capabilities. GC excels in the analysis of volatile impurities and residual solvents, whereas qNMR provides an invaluable primary method for purity assessment, especially when reference standards are scarce. A thorough understanding of the strengths and weaknesses of each technique, guided by the principles of scientific integrity and regulatory compliance, empowers researchers to select the optimal analytical strategy, ensuring the quality and safety of the final pharmaceutical product.

References

  • ResearchGate. (2025). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Available at: [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Available at: [Link]

  • ResearchGate. (n.d.). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. Available at: [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available at: [Link]

  • European Medicines Agency (EMA). (2006). Q3B(R2) Impurities in New Drug Products. Available at: [Link]

  • Italian Journal of Food Safety. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS. Available at: [Link]

  • ACS Publications. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Available at: [Link]

  • Hindawi. (2017). An Application of Gas Chromatography-Mass Spectrometry (GC-MS) Fast Automated Scan/SIM Type (FASST) in Determining the Preservative Levels in Foods. Available at: [Link]

  • NIH National Library of Medicine. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available at: [Link]

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  • CDC. (n.d.). Amines, Aromatic: Method 2002. Available at: [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]

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  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available at: [Link]

  • American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Available at: [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

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  • IJRPR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Available at: [Link]

  • MCA The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Available at: [Link]

  • Google Patents. (n.d.). CN105130909A - Preparation method of 2-amino-4, 6-dimethoxy pyrimidine.
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  • OUCI. (2016). Impurity profiling of l-methionine by HPLC on a mixed mode column. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 2-amino-4,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 2-amino-4,6-dimethoxybenzoate, ensuring that your laboratory practices are not only scientifically sound but also compliant and responsible. This document is structured to provide a deep, technical understanding of the "why" behind the procedures, fostering a culture of safety and proactive risk management.

Immediate Safety and Hazard Assessment

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact with the solid or solutions of this compound is likely to cause irritation to the skin and serious irritation to the eyes.[1][2]

  • Harmful if Swallowed: Ingestion of this compound may be harmful.[3]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The following PPE must be worn at all times when handling this compound for disposal:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions or accidental projection of the solid material, preventing serious eye irritation.[1][2]
Hand Protection Nitrile or other chemically resistant gloves.Provides a barrier against skin contact, which can cause irritation.[1]
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be used.While general use in a fume hood is sufficient, a respirator is necessary if there is a risk of inhaling fine particles, especially when handling larger quantities or during a spill cleanup, to prevent respiratory tract irritation.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact. The overarching principle is to treat this compound as a hazardous chemical waste unless determined otherwise by a qualified environmental health and safety (EHS) professional.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Assess Hazards & Don PPE B Segregate as Hazardous Waste A->B Handle with Care C Use a Designated, Labeled Container B->C Prevent Cross-Contamination D Keep Container Securely Closed C->D Ensure Safe Storage E Arrange for Professional Disposal D->E Contact EHS Office F Maintain Disposal Records E->F Document for Compliance SpillResponse cluster_exposure In Case of Exposure A Assess the Spill B Small Spill A->B Contained & Manageable C Large Spill A->C Uncontrolled or Large Quantity F Control the Spill B->F D Evacuate the Area C->D E Notify EHS/Emergency Services D->E G Clean Up with Absorbent Material F->G H Decontaminate the Area G->H I Package and Label Waste H->I I->E Arrange for Disposal J Seek Medical Attention if Exposed

Caption: Decision tree for spill response.

For a Small Spill (manageable by laboratory personnel):

  • Alert colleagues in the immediate area.

  • Ensure proper PPE is worn.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb a large amount of the substance.

  • Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

For a Large Spill (beyond the comfort level of laboratory personnel to handle):

  • Evacuate the immediate area.

  • Alert your supervisor and the institution's EHS office or emergency response team immediately.

  • Prevent entry into the affected area.

  • Provide any available information about the spilled material to the emergency responders.

Regulatory Context: Navigating the Compliance Landscape

The disposal of chemical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA). While this compound is not specifically listed as a "P" or "U" hazardous waste, it would likely be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. Given its irritant nature, it is prudent to manage it as a hazardous waste.

State and local regulations may be more stringent than federal requirements. Therefore, it is imperative to consult with your institution's EHS professionals who are knowledgeable about the specific regulations applicable to your location.

Waste Minimization: A Proactive Approach

The most effective disposal procedure is to minimize waste generation in the first place. Consider the following strategies:

  • Purchase only the quantity of chemical needed for your experiments.

  • Maintain an accurate chemical inventory to avoid ordering duplicates.

  • Design experiments to use smaller quantities of materials where possible.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the highest standards of scientific integrity and environmental protection.

References

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  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]

  • SERVA Electrophoresis GmbH. (2024, December 17). Safety Data Sheet: 3-Aminobenzoic acid ethyl ester-methanesulfonate. Retrieved from [Link]

  • Google Patents. (n.d.). JP2010131489A - Method of treating aromatic amines-containing wastewater.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • CHIMIART. (n.d.). Neutralizing Amine. Retrieved from [Link]

  • Chemtex Speciality Limited. (n.d.). Neutralizing Amine | Refinery Chemicals. Retrieved from [Link]

  • Regulations.gov. (n.d.). RCRA REVISION CHECKLIST 195 Inorganic Chemical Manufacturing Wastes Identification and Listing. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

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Mastering the Safe Handling of Methyl 2-amino-4,6-dimethoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. Methyl 2-amino-4,6-dimethoxybenzoate, a key building block in synthetic chemistry, requires meticulous handling to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive, experience-driven framework for the safe and effective use of this compound, moving beyond mere procedural steps to explain the critical reasoning behind each recommendation.

Understanding the Hazard Profile

Before any handling operation, a thorough understanding of the subject chemical is paramount. This compound is classified as a substance that can cause skin and serious eye irritation.[1] As an aromatic amine, it is also prudent to handle it with the care afforded to this class of compounds, which may have other health hazards upon prolonged or repeated exposure.[2] The physical form of this chemical is typically a powder or crystal, which necessitates specific precautions to prevent inhalation and inadvertent dispersal.[3][4]

A foundational principle of laboratory safety is to always consult the Safety Data Sheet (SDS) for any chemical before use.[5] The SDS provides critical information on hazards, handling, storage, and emergency procedures.

Engineering Controls: Your First Line of Defense

The most effective way to mitigate exposure to hazardous chemicals is through the implementation of robust engineering controls.[6][7] Personal Protective Equipment (PPE) is essential, but it should be considered the last line of defense after engineering and administrative controls have been optimized.

For handling this compound powder, the following engineering controls are mandatory:

  • Chemical Fume Hood: All weighing and transfer operations involving the powder form of this chemical must be conducted within a certified chemical fume hood.[3][6] This prevents the inhalation of fine particles and contains any potential spills.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any vapors or dusts.[8][9]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The appropriate selection and use of PPE are critical for preventing direct contact with this compound.[2][9] The following table summarizes the essential PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Hands Chemical-resistant glovesPrevents skin contact. Nitrile gloves are a common and effective choice for many laboratory chemicals, but it is best practice to consult a glove selection chart for the specific chemical or class of chemicals being handled.[5][7] Double gloving can provide additional protection, especially during extended handling periods.
Eyes/Face Safety goggles with side shields or a face shieldProtects against splashes and airborne particles. Standard safety glasses do not provide adequate protection from chemical splashes.[10][11] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[11]
Body Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.[5][7]
Respiratory NIOSH-approved respirator (if necessary)A respirator may be required in situations where engineering controls are insufficient to control airborne exposure or during large-scale operations.[2] The need for respiratory protection should be determined by a formal risk assessment.

Step-by-Step Safe Handling Protocol

The following protocol outlines the essential steps for safely handling this compound powder, from preparation to disposal.

Preparation and Weighing
  • Don Appropriate PPE: Before entering the designated handling area, ensure all required PPE is correctly worn.

  • Prepare the Work Area: Conduct all work within a chemical fume hood. Cover the work surface with disposable bench paper to easily contain and clean up any spills.[3]

  • Retrieve the Chemical: Obtain the container of this compound from its designated storage location.

  • Weighing:

    • Tare the receiving vessel on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of powder using a spatula. Avoid pouring directly from the bottle to minimize dust generation.[3]

    • Close the chemical container immediately after use to prevent spills and contamination.[3]

Dissolution and Use in Reactions
  • Solvent Addition: Add the solvent to the vessel containing the weighed powder. This should also be done within the fume hood.

  • Mixing: Use appropriate mixing techniques (e.g., magnetic stirring) to ensure complete dissolution.

  • Reaction Setup: Maintain the reaction setup within the fume hood for the duration of the experiment.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][12]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][12]

  • Spill Cleanup:

    • For small spills, absorb the material with an inert, non-combustible absorbent material.

    • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

    • Avoid creating dust during cleanup.[13] Wet cleaning methods or a HEPA vacuum are preferred for powder spills.[3]

Waste Disposal and Decontamination

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials contaminated with this compound, including disposable gloves, bench paper, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.[6][14]

  • Disposal Procedures: Dispose of all chemical waste in accordance with local, state, and federal regulations.[14]

  • Decontamination: Thoroughly decontaminate all non-disposable equipment and the work area with an appropriate solvent or cleaning solution after use.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and actions in the safe handling workflow for this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase cluster_emergency Emergency Procedures start Start: Handling Required assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe prep_hood Prepare Chemical Fume Hood don_ppe->prep_hood weigh_chemical Weigh Chemical Powder prep_hood->weigh_chemical dissolve_chemical Dissolve in Solvent weigh_chemical->dissolve_chemical spill_exposure Spill or Exposure Occurs weigh_chemical->spill_exposure conduct_experiment Conduct Experiment dissolve_chemical->conduct_experiment dissolve_chemical->spill_exposure decontaminate Decontaminate Work Area & Equipment conduct_experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe end End: Handling Complete remove_ppe->end spill_response Follow Spill Response Protocol spill_exposure->spill_response Spill exposure_response Follow First-Aid Protocol spill_exposure->exposure_response Exposure

Caption: Workflow for Safe Handling of this compound.

By adhering to these principles and procedures, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.

References

  • What are the Health and Safety Guidelines for Using Amines?
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  • Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
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  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
  • Methyl 2-amino-4,5-dimethoxybenzoate, 98% 50 g | Buy Online - Thermo Fisher Scientific.
  • Methyl 2-Amino-4,5-dimethoxybenzo

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4,6-dimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4,6-dimethoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.